Product packaging for BLP-3(Cat. No.:CAS No. 138220-02-7)

BLP-3

Cat. No.: B144885
CAS No.: 138220-02-7
M. Wt: 2379.8 g/mol
InChI Key: FIYGHLYYOVFEJL-BUTJMFNXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

BLP-3, or Bombinin Like Peptide 3, is a nonhemolytic member of the class A bombinins, which are a wide family of antimicrobial peptides derived from the skin of Xenopus frogs . This peptide is active against a spectrum of both gram-positive and gram-negative bacteria, with significant activity noted against Neisseria , Pseudomonas aeruginosa , and Staphylococcus aureus . It also demonstrates potent activity against the fungus Candida albicans . The mechanism of action for this compound involves its interaction with microbial membranes; studies show that upon contact with biomimetic membranes, this compound inserts into the lipid bilayer in two distinct steps that correspond to different levels of penetration, leading to membrane disruption . With a molecular formula of C108H183N31O29 and a molecular weight of 2378.38, this compound is provided as a freeze-dried solid with a purity of over 95% . Its amino acid sequence is H-Gly-Ile-Gly-Ala-Ala-Ile-Leu-Ser-Ala-Gly-Lys-Ser-Ala-Leu-Lys-Gly-Leu-Ala-Lys-Gly-Leu-Ala-Glu-His-Phe-NH2 . This product is intended for in vitro research use only and is strictly supplied to registered research and development facilities. It is not intended for administration to humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C108H183N31O29 B144885 BLP-3 CAS No. 138220-02-7

Properties

CAS No.

138220-02-7

Molecular Formula

C108H183N31O29

Molecular Weight

2379.8 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C108H183N31O29/c1-19-59(11)87(138-81(142)46-112)107(167)118-48-82(143)120-62(14)91(151)121-66(18)95(155)139-88(60(12)20-2)108(168)135-77(43-58(9)10)103(163)137-80(53-141)105(165)122-61(13)90(150)115-49-83(144)126-71(34-26-29-39-111)98(158)136-79(52-140)106(166)125-65(17)94(154)133-76(42-57(7)8)102(162)131-70(33-25-28-38-110)97(157)117-51-85(146)128-74(40-55(3)4)100(160)123-63(15)92(152)129-69(32-24-27-37-109)96(156)116-50-84(145)127-75(41-56(5)6)101(161)124-64(16)93(153)130-72(35-36-86(147)148)99(159)134-78(45-68-47-114-54-119-68)104(164)132-73(89(113)149)44-67-30-22-21-23-31-67/h21-23,30-31,47,54-66,68-80,87-88,140-141H,19-20,24-29,32-46,48-53,109-112H2,1-18H3,(H2,113,149)(H,115,150)(H,116,156)(H,117,157)(H,118,167)(H,120,143)(H,121,151)(H,122,165)(H,123,160)(H,124,161)(H,125,166)(H,126,144)(H,127,145)(H,128,146)(H,129,152)(H,130,153)(H,131,162)(H,132,164)(H,133,154)(H,134,159)(H,135,168)(H,136,158)(H,137,163)(H,138,142)(H,139,155)(H,147,148)/t59-,60-,61-,62-,63-,64-,65-,66-,68?,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,87-,88-/m0/s1

InChI Key

FIYGHLYYOVFEJL-BUTJMFNXSA-N

SMILES

CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1C=NC=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)CN

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1C=NC=N1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)CN

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1C=NC=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)CN

sequence

GIGAAILSAGKSALKGLAKGLAEXF

Synonyms

BLP-3 protein, Bombina orientalis
bombinin-like peptide-3, Bombina orientalis

Origin of Product

United States

Foundational & Exploratory

The Rise and Fall of a MUC1-Targeted Immunotherapy: A Technical Guide to Tecemotide (L-BLP25)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, history, mechanism of action, and clinical development of tecemotide (L-BLP25), a MUC1-antigen-specific cancer immunotherapy. Often referred to by its earlier designation, BLP25 liposome vaccine or Stimuvax, tecemotide was a pioneering effort in the field of therapeutic cancer vaccines. This document summarizes key quantitative data from clinical trials, outlines experimental protocols, and visualizes the underlying biological and procedural frameworks.

Discovery and History

Tecemotide was initially developed by the Canadian biotechnology company Biomira Inc. The core concept was to create a therapeutic vaccine that could stimulate a patient's own immune system to target and destroy cancer cells expressing the Mucin 1 (MUC1) antigen. MUC1 is a glycoprotein that is overexpressed and aberrantly glycosylated in a wide range of cancers, including non-small cell lung cancer (NSCLC), breast, and colorectal cancer, making it an attractive target for immunotherapy.[1][2]

In 2007, Merck KGaA acquired the worldwide exclusive licensing rights for tecemotide (except in Canada) and led its further clinical development, with its US subsidiary EMD Serono overseeing activities in the United States.[3] The vaccine candidate proceeded through Phase I and II trials, showing some promising signals, which ultimately led to the large-scale Phase III START trial in patients with unresectable Stage III NSCLC.[4]

However, in 2014, Merck KGaA announced that it was discontinuing the clinical development of tecemotide.[3] The decision was based on the outcome of the START trial, which did not meet its primary endpoint of improving overall survival in the total patient population.[5][6] Despite this, subgroup analyses suggested a potential benefit for patients who had received concurrent chemoradiotherapy, a finding that has fueled ongoing discussion and research in the field.[3][6][7]

Composition and Mechanism of Action

Tecemotide is a liposomal vaccine formulation designed to elicit a robust cell-mediated immune response against MUC1-expressing tumor cells.[2][8]

Composition:

  • Antigen: The active component is a synthetic 25-amino acid lipopeptide derived from the tandem repeat sequence of the MUC1 protein core.[8]

  • Adjuvant: The vaccine includes the immune adjuvant Monophosphoryl Lipid A (MPL), which is a detoxified derivative of a lipopolysaccharide from Salmonella minnesota. MPL is known to stimulate a Th1-type immune response.[8]

  • Delivery System: Both the MUC1 peptide and the MPL adjuvant are incorporated into the lipid bilayer of a liposome. This delivery system is designed to enhance the uptake of the antigen by antigen-presenting cells (APCs).[8]

Mechanism of Action:

The proposed mechanism of action for tecemotide involves the induction of a MUC1-specific T-cell response:[2][9]

  • Uptake and Processing: Following subcutaneous injection, the liposomes are taken up by APCs, such as dendritic cells.

  • Antigen Presentation: Inside the APCs, the MUC1 peptide is processed and presented on both Major Histocompatibility Complex (MHC) Class I and Class II molecules on the cell surface.

  • T-Cell Activation: The presentation of the MUC1 peptide, in the context of the co-stimulatory signals induced by the MPL adjuvant, leads to the activation of MUC1-specific CD4+ (helper) and CD8+ (cytotoxic) T-lymphocytes.

  • Tumor Cell Killing: The activated cytotoxic T-lymphocytes (CTLs) can then recognize and kill tumor cells that express the MUC1 antigen on their surface. The activation of helper T-cells promotes a Th1-dominant immune environment, characterized by the secretion of cytokines like interferon-gamma (IFN-γ), which further enhances the anti-tumor immune response.[10]

Below is a diagram illustrating the proposed mechanism of action for tecemotide.

Tecemotide_Mechanism cluster_vaccine Tecemotide Vaccine cluster_apc Antigen Presenting Cell (APC) cluster_tcells T-Cell Activation Liposome Liposome APC APC (e.g., Dendritic Cell) Liposome->APC 1. Uptake MUC1_peptide MUC1 Peptide MPL MPL Adjuvant MHC_I MHC Class I APC->MHC_I 2. Antigen Processing & Presentation MHC_II MHC Class II APC->MHC_II CD8_T_Cell CD8+ T-Cell (Cytotoxic) MHC_I->CD8_T_Cell 3. Activation CD4_T_Cell CD4+ T-Cell (Helper) MHC_II->CD4_T_Cell 3. Activation Tumor_Cell MUC1-Expressing Tumor Cell CD8_T_Cell->Tumor_Cell 4. Recognition & Killing CD4_T_Cell->CD8_T_Cell Help Apoptosis Tumor Cell Apoptosis Tumor_Cell->Apoptosis

Caption: Proposed mechanism of action for the tecemotide vaccine.

MUC1 Signaling in Cancer

The target of tecemotide, MUC1, is not merely a passive antigen but is an oncoprotein actively involved in signaling pathways that promote cancer progression. In cancer cells, MUC1 is overexpressed and loses its apical polarity, leading to its presence on the entire cell surface. Its cytoplasmic tail can interact with various signaling molecules, influencing cell growth, proliferation, and metastasis.[11][12] Understanding these pathways provides context for why MUC1 is a compelling therapeutic target.

The diagram below outlines some of the key signaling pathways influenced by MUC1 in cancer.

MUC1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MUC1 MUC1 MUC1_CT MUC1-CT (Cytoplasmic Tail) MUC1->MUC1_CT EGFR EGFR EGFR->MUC1_CT Phosphorylates beta_catenin β-catenin MUC1_CT->beta_catenin Binds & Stabilizes PI3K PI3K MUC1_CT->PI3K Activates MUC1_CT_nuc MUC1-CT MUC1_CT->MUC1_CT_nuc Translocates beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocates AKT AKT PI3K->AKT IKK IKK AKT->IKK NF_kB NF-κB IKK->NF_kB NF_kB_nuc NF-κB NF_kB->NF_kB_nuc Translocates Gene_Expression Target Gene Expression (e.g., Cyclin D1, c-Myc) MUC1_CT_nuc->Gene_Expression Regulates beta_catenin_nuc->Gene_Expression Regulates NF_kB_nuc->Gene_Expression Regulates Proliferation Proliferation Gene_Expression->Proliferation Metastasis Metastasis Gene_Expression->Metastasis Anti_Apoptosis Anti-Apoptosis Gene_Expression->Anti_Apoptosis

Caption: Simplified MUC1 signaling pathways in cancer.

Clinical Trials and Quantitative Data

Tecemotide underwent extensive clinical evaluation. The most definitive data comes from the Phase III START trial and a preceding Phase IIB study.

Phase IIB Trial in Stage IIIB/IV NSCLC

This randomized trial compared tecemotide plus best supportive care (BSC) to BSC alone in patients with stable or responding disease after first-line chemotherapy.[10][13]

Table 1: Key Results from the Phase IIB Trial

EndpointTecemotide + BSC (n=88)BSC Alone (n=83)Hazard Ratio (Adjusted)p-value
Median Overall Survival17.4 months13.0 months0.739 (95% CI: 0.509-1.073)0.112
2-Year Survival Rate43.2%28.9%N/AN/A

Data sourced from Butts et al. (2005).[10][13]

While the primary endpoint of a statistically significant improvement in overall survival was not met, a trend towards longer survival was observed. A post-hoc analysis of a subgroup with Stage IIIB locoregional disease showed a more pronounced survival trend in favor of tecemotide.[4]

Phase III START Trial

The "Stimulating Targeted Antigenic Responses To NSCLC" (START) trial was a large, randomized, double-blind, placebo-controlled study in patients with unresectable Stage III NSCLC who had not progressed after primary chemoradiotherapy.[3][6][14]

Table 2: Overall Survival Results from the Phase III START Trial (Modified Intent-to-Treat Population)

Patient PopulationTecemotide (n=829)Placebo (n=410)Hazard Ratio (Adjusted)p-value
Overall Population Median OS: 25.6 monthsMedian OS: 22.3 months0.88 (95% CI: 0.75-1.03)0.123
Subgroup: Concurrent Chemoradiotherapy (cCRT) Median OS: 30.8 monthsMedian OS: 20.6 months0.78 (95% CI: 0.64-0.95)0.016
Subgroup: Sequential Chemoradiotherapy (sCRT) Median OS: 19.4 monthsMedian OS: 24.6 months1.12 (95% CI: 0.87-1.44)0.38

Data sourced from Butts et al. (2014).[3][6][14]

The START trial did not meet its primary endpoint, showing no statistically significant overall survival benefit for tecemotide in the broader population.[6] However, a prespecified subgroup analysis revealed a significant and clinically meaningful improvement in overall survival for patients who had received concurrent chemoradiotherapy prior to vaccination.[3][6] This observation suggests that the timing and nature of prior therapy may critically influence the efficacy of cancer immunotherapies like tecemotide.[7]

Experimental Protocols

Detailed, proprietary protocols for the synthesis and formulation of tecemotide are not publicly available. However, the clinical administration protocols have been described in trial publications.

Clinical Trial Administration Protocol (START Trial)

The following outlines the general treatment regimen for patients in the tecemotide arm of the START trial.[3][14]

  • Pre-treatment: A single intravenous dose of low-dose cyclophosphamide (300 mg/m²) was administered 3 days prior to the first tecemotide injection. This was intended to modulate the immune system, potentially by reducing regulatory T-cell populations.[15][16]

  • Induction Phase: Patients received weekly subcutaneous injections of tecemotide (806 µg lipopeptide) for 8 weeks.[3][14]

  • Maintenance Phase: Following the induction phase, patients received maintenance injections of tecemotide every 6 weeks.[3][14]

  • Duration: Treatment continued until disease progression or withdrawal from the study for other reasons.[3][14]

The diagram below visualizes the experimental workflow for the START clinical trial.

START_Trial_Workflow cluster_screening Patient Screening & Enrollment cluster_randomization Randomization (2:1) cluster_treatment Treatment Arms cluster_protocol_A Tecemotide Protocol cluster_protocol_B Placebo Protocol cluster_followup Follow-up & Endpoints Eligibility Eligibility Criteria: - Unresectable Stage III NSCLC - Completed CRT - No Progression Randomize Randomize Eligibility->Randomize Arm_A Tecemotide Arm Randomize->Arm_A Arm_B Placebo Arm Randomize->Arm_B CPA Cyclophosphamide (300 mg/m²) Arm_A->CPA Saline Saline Arm_B->Saline Induction_A Tecemotide (806 µg) Weekly x 8 CPA->Induction_A Maintenance_A Tecemotide Every 6 Weeks Induction_A->Maintenance_A FollowUp Follow-up until Disease Progression Maintenance_A->FollowUp Induction_B Placebo Weekly x 8 Saline->Induction_B Maintenance_B Placebo Every 6 Weeks Induction_B->Maintenance_B Maintenance_B->FollowUp Endpoints Primary Endpoint: Overall Survival Secondary Endpoints: PFS, TTP, Safety FollowUp->Endpoints

Caption: Experimental workflow of the Phase III START clinical trial.

Conclusion and Future Perspectives

Tecemotide (L-BLP25) represents a significant chapter in the history of cancer immunotherapy. While the ultimate clinical outcome did not lead to its approval, the journey of tecemotide provided invaluable lessons for the field. The differential outcomes based on prior therapy in the START trial highlighted the complex interplay between chemotherapy, radiotherapy, and the immune system, a concept that is now central to the design of modern combination immunotherapy trials. The targeting of MUC1 remains an area of active research, with next-generation vaccines and other immunotherapeutic modalities continuing to be explored. The data and insights gleaned from the development of tecemotide continue to inform the scientific community in the ongoing effort to harness the power of the immune system to combat cancer.

References

The Core Mechanism of Action of Bombinin-Like Peptide 3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bombinin-like peptide 3 (BLP-3) is a cationic antimicrobial peptide (AMP) originating from the skin secretions of the Asian toad, Bombina orientalis. As a member of the Class A bombinin-like peptides, it is distinguished by its potent antimicrobial activity against several high-priority bacterial pathogens and a notable lack of hemolytic activity, indicating a selective toxicity for prokaryotic over eukaryotic cells.[1][2] This technical guide delineates the core mechanism of action of this compound, focusing on its interaction with and disruption of bacterial membranes. It synthesizes findings from key biophysical studies, presents available quantitative data for related peptides, details relevant experimental methodologies, and provides visual representations of the underlying molecular pathways and workflows.

Primary Mechanism of Action: Bacterial Membrane Disruption

The principal antimicrobial action of this compound is the targeted disruption of bacterial cell membrane integrity. This process is not mediated by a specific protein receptor but rather by direct physicochemical interactions with the lipid bilayer. The mechanism can be characterized by a multi-step process involving electrostatic attraction, insertion, and eventual membrane permeabilization.

Selective Targeting of Bacterial Membranes

This compound exhibits a marked preference for lipid headgroups that are abundant in bacterial membranes, such as the anionic phospholipids cardiolipin and phosphatidylglycerol.[1][3] This selectivity is a key factor in its low hemolytic activity against mammalian cells, whose outer leaflets are primarily composed of zwitterionic phospholipids like phosphatidylcholine and sphingomyelin. The initial interaction is driven by electrostatic attraction between the positively charged lysine residues within the peptide and the net negative charge of the bacterial membrane surface.

A Two-Step Insertion Process

Biophysical studies utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and Molecular Dynamics (MD) simulations have revealed a sophisticated, two-step mechanism for how this compound penetrates the bacterial membrane[1][3]:

  • Superficial Insertion: Initially, the peptide adsorbs onto the membrane surface. Key side chains, driven by hydrophobic and electrostatic forces, make a superficial insertion into the lipid headgroup region and the upper portion of the acyl chains. During this phase, this compound transitions from a disordered state in solution to a more structured, alpha-helical conformation upon binding to the membrane.[1][2]

  • Deep Internalization: Following the initial binding and structuring, the peptide penetrates more deeply into the hydrophobic core of the bilayer. This internalization is a critical step leading to the disruption of the membrane's barrier function.

A conserved region rich in lysine residues (positions 11-19) plays a fundamental role throughout this entire pathway, acting in synergy with other key residues to facilitate membrane insertion and permeabilization.[1] This disruption of the membrane leads to the leakage of essential ions and metabolites, dissipation of the membrane potential, and ultimately, cell death.

G Figure 1: Antimicrobial Signaling Pathway of this compound cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane (Anionic) cluster_intracellular Cytoplasm BLP3 This compound Peptide (Cationic, Amphipathic) MembraneSurface Lipid Headgroups (Cardiolipin, Phosphatidylglycerol) BLP3->MembraneSurface 1. Electrostatic Attraction & Binding MembraneCore Hydrophobic Core MembraneSurface->MembraneCore 2. Superficial Insertion & α-Helical Structuring Leakage Ion & Metabolite Leakage MembraneCore->Leakage 3. Deep Internalization & Membrane Permeabilization CellDeath Cell Death Leakage->CellDeath 4. Dissipation of Membrane Potential G Figure 2: Workflow for MIC Determination Start Start: Prepare Peptide & Bacterial Cultures Dilution 1. Create serial two-fold dilutions of this compound in a 96-well plate. Start->Dilution Inoculation 2. Inoculate wells with a standardized suspension of bacteria (e.g., 5x10^5 CFU/mL). Dilution->Inoculation Controls 3. Include positive (bacteria only) and negative (broth only) controls. Inoculation->Controls Incubation 4. Incubate plates at 37°C for 18-24 hours. Controls->Incubation Reading 5. Determine MIC: Lowest concentration with no visible bacterial growth. Incubation->Reading End End: MIC Value Obtained Reading->End

References

Navigating the Enigmatic Landscape of BLP-3: A Technical Guide to the Structure and Function of Bombesin Receptor Subtype-3 (BRS-3)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The term "BLP-3" presents a point of ambiguity in scientific literature, potentially referring to either Bombesin-like peptide 3, an antimicrobial peptide, or the more extensively studied Bombesin Receptor Subtype-3 (BRS-3), a G-protein coupled receptor. For the purposes of this technical guide, which is aimed at elucidating complex structure-function relationships and signaling pathways relevant to drug development, the focus will be on BRS-3. This orphan receptor has garnered significant attention for its role in regulating energy homeostasis, glucose metabolism, and other vital physiological processes. This document provides a comprehensive overview of the current understanding of BRS-3, including its molecular structure, functional implications, and the intricacies of its signaling cascades. Detailed experimental protocols and quantitative data are presented to facilitate further research and therapeutic development.

Introduction: Deciphering "this compound"

While "this compound" could denote Bombesin-like peptide 3, a peptide with antimicrobial properties isolated from amphibian skin, the depth of research and its relevance to mammalian physiology and drug development are more significant for Bombesin Receptor Subtype-3 (BRS-3). BRS-3 is a G-protein coupled receptor (GPCR) that is classified within the bombesin receptor family due to sequence homology with the gastrin-releasing peptide (GRP) receptor and the neuromedin B (NMB) receptor. However, it is considered an orphan receptor as its endogenous ligand has not yet been identified, and it exhibits low affinity for known bombesin-like peptides.[1][2] BRS-3 is implicated in a range of physiological functions, making it a compelling target for therapeutic intervention in metabolic diseases.

Molecular Structure of BRS-3

BRS-3 is a class A GPCR characterized by seven transmembrane helices connected by intracellular and extracellular loops. The human BRS-3 protein consists of 399 amino acids. Recent breakthroughs in structural biology have provided high-resolution insights into the architecture of BRS-3.

Cryo-Electron Microscopy (Cryo-EM) Structures

Two cryo-electron microscopy (cryo-EM) structures of human BRS-3 in an active state, complexed with the heterotrimeric Gq protein, have been determined.[1] One structure features the pan-bombesin receptor agonist BA1, while the other is bound to the BRS-3-specific synthetic agonist MK-5046.[1] These structures, resolved at near-atomic detail, reveal the orthosteric ligand-binding pocket and offer a molecular basis for the receptor's selectivity and its low affinity for endogenous bombesin peptides.[1]

Structural Parameter Value Reference
Protein Length 399 amino acidsUniProt: P32247
Transmembrane Helices 7UniProt: P32247
Cryo-EM Resolution ~3.3 ÅPDB: 8Y51

Functional Roles of BRS-3

The physiological significance of BRS-3 has been largely elucidated through studies involving knockout mouse models and pharmacological modulation with synthetic ligands. These studies have established BRS-3 as a key regulator of energy balance and metabolism.

Regulation of Energy Homeostasis

BRS-3 plays a crucial role in the central regulation of food intake and energy expenditure. Deletion of the Brs3 gene in mice leads to a distinct phenotype characterized by:

  • Obesity: Increased body weight and fat mass.

  • Reduced Metabolic Rate: Lower energy expenditure.

  • Hyperphagia: Increased food intake.

  • Impaired Thermoregulation: Difficulty maintaining body temperature in cold environments.

Conversely, administration of BRS-3 agonists has been shown to reduce food intake, increase energy expenditure, and promote weight loss in animal models.

Phenotype in BRS-3 Knockout Mice Observation Reference
Body Weight Increased[2]
Food Intake Increased[2]
Metabolic Rate Decreased[2]
Body Temperature Reduced in cold exposure[2]
Glucose Metabolism and Insulin Secretion

BRS-3 is also involved in the regulation of glucose homeostasis. The receptor is expressed in pancreatic islets, and its activation by synthetic agonists enhances glucose-stimulated insulin secretion (GSIS). This suggests a potential therapeutic role for BRS-3 agonists in the management of type 2 diabetes.

BRS-3 Signaling Pathways

BRS-3 mediates its intracellular effects primarily through coupling to the Gq class of heterotrimeric G-proteins.

The Gq-PLC-IP3-Ca2+ Pathway

Upon agonist binding, BRS-3 undergoes a conformational change that facilitates the activation of Gq. The activated Gαq subunit then stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC) and other downstream effectors, leading to various cellular responses.

BRS3_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol BRS3 BRS-3 Gq Gq Protein (α, β, γ) BRS3->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Stimulation via ER Receptors PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2_release->PKC Co-activation Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylation Cascade Agonist Agonist Agonist->BRS3 Binding

Caption: BRS-3 Gq-mediated signaling pathway.

Experimental Protocols

Cryo-Electron Microscopy for BRS-3 Structure Determination

Objective: To determine the high-resolution structure of BRS-3 in its active state.

Methodology:

  • Protein Expression and Purification: Human BRS-3 and the Gq heterotrimer are co-expressed in insect cells (e.g., Spodoptera frugiperda Sf9 cells) using a baculovirus expression system. The complex is solubilized from membranes using detergents and purified using affinity chromatography followed by size-exclusion chromatography.

  • Complex Formation: The purified BRS-3 is incubated with a specific agonist (e.g., MK-5046) and the purified Gq protein to form a stable complex.

  • Grid Preparation: The purified complex is applied to cryo-EM grids, which are then plunge-frozen in liquid ethane to create a vitrified ice layer.

  • Data Collection: Data is collected on a high-end transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector.

  • Image Processing and 3D Reconstruction: The collected micrographs are processed using specialized software (e.g., RELION, CryoSPARC) to perform particle picking, 2D classification, 3D classification, and final 3D reconstruction to generate the high-resolution density map.

  • Model Building and Refinement: An atomic model of the BRS-3-Gq complex is built into the cryo-EM density map and refined.

CryoEM_Workflow A Co-expression of BRS-3 and Gq B Purification of BRS-3-Gq Complex A->B C Vitrification by Plunge-Freezing B->C D Cryo-EM Data Collection C->D E Image Processing (2D/3D Classification) D->E F High-Resolution 3D Reconstruction E->F G Atomic Model Building and Refinement F->G

Caption: General workflow for cryo-EM structure determination of BRS-3.

Calcium Mobilization Assay

Objective: To measure the functional activity of BRS-3 by quantifying changes in intracellular calcium levels upon agonist stimulation.

Methodology:

  • Cell Culture: A cell line stably expressing BRS-3 (e.g., HEK293 cells) is cultured in appropriate media.

  • Cell Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for a specific duration at 37°C.

  • Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorescence plate reader or a microscope.

  • Agonist Stimulation: The cells are stimulated with varying concentrations of a BRS-3 agonist.

  • Fluorescence Measurement: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is recorded over time.

  • Data Analysis: The dose-response curve is plotted, and the EC50 value (the concentration of agonist that produces 50% of the maximal response) is calculated.

Conclusion and Future Directions

Bombesin Receptor Subtype-3 has emerged as a critical regulator of metabolism and a promising therapeutic target for obesity and type 2 diabetes. The recent elucidation of its structure provides a solid foundation for structure-based drug design of novel agonists and antagonists. Future research should focus on the identification of the endogenous ligand for BRS-3, which will be instrumental in fully understanding its physiological roles. Furthermore, the development of selective and potent BRS-3 modulators with favorable pharmacokinetic properties is a key priority for translating the basic science of this receptor into clinical applications. The detailed understanding of the BRS-3 structure-function relationship presented in this guide is intended to empower researchers and drug development professionals in these endeavors.

References

The Antimicrobial Spectrum of Bombinin-Like Peptide 3: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombinin-like peptide 3 (BLP-3) is a cationic antimicrobial peptide originally isolated from the skin secretions of the Oriental fire-bellied toad, Bombina orientalis. As a member of the bombinin peptide family, this compound has garnered interest for its potent antimicrobial activity against a range of pathogens, including those on the World Health Organization's priority list, such as Neisseria gonorrhoeae, Pseudomonas aeruginosa, and Staphylococcus aureus[1]. Notably, bombinin-like peptides, including this compound, exhibit low hemolytic activity, suggesting a selective toxicity towards prokaryotic over eukaryotic cells, a desirable characteristic for potential therapeutic agents[2][3]. This technical guide provides an in-depth look at the antimicrobial spectrum of bombinin-like peptides, with a focus on available quantitative data, the experimental protocols used for their characterization, and their primary mechanism of action.

Antimicrobial Spectrum

The antimicrobial efficacy of bombinin-like peptides is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). While specific quantitative data for this compound is limited in publicly accessible literature, data for a closely related and structurally similar bombinin-like peptide, BHL-bombinin, also from Bombina orientalis, provides a strong representative profile of the antimicrobial activity of this peptide subclass.

Antibacterial Activity

BHL-bombinin has demonstrated potent activity against a panel of Gram-positive and Gram-negative bacteria. The MIC and MBC values are summarized in the table below. The peptide generally shows greater potency against Gram-positive bacteria.

Bacterial Strain Gram Stain MIC (mg/L) MBC (mg/L)
Staphylococcus aureus (ATCC 25923)Positive416
Methicillin-resistant S. aureus (MRSA)Positive416
Enterococcus faecalis (ATCC 29212)Positive416
Escherichia coli (ATCC 25922)Negative1664
Pseudomonas aeruginosa (ATCC 27853)Negative64128
Data sourced from Shang et al., 2017[4].
Antifungal Activity

The antifungal activity of bombinin-like peptides has been primarily evaluated against opportunistic yeast pathogens. BHL-bombinin exhibits efficacy against Candida albicans.

Fungal Strain MIC (mg/L) MBC (mg/L)
Candida albicans (ATCC 10231)416
Data sourced from Shang et al., 2017[4].

Mechanism of Action

The primary mechanism of action for bombinin-like peptides, including this compound, is the disruption of the microbial cell membrane. This process is initiated by the electrostatic attraction between the cationic peptide and the negatively charged components of the microbial cell membrane, such as phosphatidylglycerol and cardiolipin in bacteria[1].

Upon initial binding, the peptide undergoes a conformational change, adopting an amphipathic α-helical structure which facilitates its insertion into the lipid bilayer[3]. This insertion disrupts the integrity of the membrane, leading to the formation of pores or channels. The consequence of this membrane permeabilization is the leakage of essential intracellular components, dissipation of the membrane potential, and ultimately, cell death. This direct, physical mechanism of action is thought to be a contributing factor to the low incidence of microbial resistance development.

Currently, there is limited evidence in the scientific literature to suggest that bombinin-like peptides engage in specific intracellular signaling pathways following membrane translocation. Their rapid and lytic effect on the cell membrane appears to be the principal mode of antimicrobial activity.

Experimental Protocols

The following section details the methodologies commonly employed in the characterization of the antimicrobial properties of bombinin-like peptides.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This assay is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the peptide.

  • Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, Tryptic Soy Broth for yeast) overnight at 37°C. The cultures are then diluted to a standardized concentration, typically 1 x 106 colony-forming units (CFU)/mL for bacteria and 5 x 105 CFU/mL for yeast.

  • Peptide Preparation: The bombinin-like peptide is serially diluted in the appropriate broth in a 96-well microtiter plate to achieve a range of concentrations.

  • Incubation: The standardized microbial suspension is added to each well of the microtiter plate containing the peptide dilutions. The plate is then incubated for 18-24 hours at 37°C.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide at which no visible growth of the microorganism is observed. This is typically determined by measuring the optical density at 600 nm.

  • MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth is sub-cultured onto agar plates. The plates are incubated for 24 hours at 37°C. The MBC is the lowest concentration of the peptide that results in a ≥99.9% reduction in the initial inoculum.

Membrane Permeabilization Assay (SYTOX Green Assay)

This assay assesses the ability of the peptide to disrupt the cytoplasmic membrane of microbial cells.

  • Cell Preparation: Log-phase bacterial cells are harvested, washed, and resuspended in a suitable buffer (e.g., 5% TSB in 0.85% NaCl) to a concentration of 1 x 108 CFU/mL[1].

  • Assay Setup: The bacterial suspension is mixed with the bombinin-like peptide at various concentrations in a black, clear-bottom 96-well plate. The fluorescent dye SYTOX Green, which can only enter cells with compromised membranes, is added to each well at a final concentration of approximately 5 µM[1].

  • Incubation: The plate is incubated in the dark at 37°C for a specified period, typically up to 2 hours[1].

  • Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 528 nm, respectively[1]. An increase in fluorescence intensity corresponds to an increase in membrane permeabilization. A positive control, such as cells treated with 70% isopropanol, is used to determine maximum permeabilization[1].

Cytotoxicity Assay (Hemolysis Assay)

This assay evaluates the toxicity of the peptide to eukaryotic cells, using red blood cells as a model.

  • Red Blood Cell Preparation: Fresh red blood cells (e.g., human or horse) are washed multiple times with a phosphate-buffered saline (PBS) solution and resuspended to a final concentration of approximately 2-4% (v/v).

  • Assay Setup: The red blood cell suspension is incubated with various concentrations of the bombinin-like peptide in a 96-well plate for 1 hour at 37°C.

  • Measurement: The plate is centrifuged, and the absorbance of the supernatant is measured at 570 nm to quantify the release of hemoglobin.

  • Data Analysis: The percentage of hemolysis is calculated relative to a positive control (e.g., red blood cells lysed with 1% Triton X-100) and a negative control (red blood cells in PBS only).

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis microbe_prep Microorganism Culture (Overnight Incubation) incubation Inoculation and Incubation (18-24h at 37°C) microbe_prep->incubation peptide_prep Peptide Serial Dilution in 96-Well Plate peptide_prep->incubation mic_det MIC Determination (Optical Density Reading) incubation->mic_det mbc_prep Sub-culturing on Agar mic_det->mbc_prep mbc_det MBC Determination (Colony Counting) mbc_prep->mbc_det

Caption: Workflow for MIC and MBC Determination.

Mechanism of Action: Membrane Disruption

Membrane_Disruption_Mechanism cluster_steps Sequence of Events peptide Cationic this compound binding Electrostatic Binding peptide->binding membrane Anionic Microbial Membrane membrane->binding insertion Conformational Change & Membrane Insertion binding->insertion Initial Interaction disruption Pore Formation & Membrane Disruption insertion->disruption Destabilization death Leakage of Intracellular Contents & Cell Death disruption->death Loss of Integrity

Caption: Logical Flow of Membrane Disruption by this compound.

References

An In-depth Technical Guide to the Bombinin-Like Peptide (BLP) Family

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Bombinin-Like Peptide (BLP) family represents a group of antimicrobial peptides (AMPs) first identified in the skin secretions of the Oriental fire-bellied toad, Bombina orientalis. These peptides are a crucial component of the amphibian's innate immune system, offering protection against a broad spectrum of pathogens. The BLP family is characterized by cationic, amphipathic peptides that exhibit potent antimicrobial and, in some cases, anticancer properties. Their primary mechanism of action involves the disruption of cellular membranes, making them a subject of significant interest for the development of novel therapeutics to combat antibiotic-resistant bacteria and cancer.

This guide provides a comprehensive overview of the BLP family, with a particular focus on BLP-3. It details their classification, biological functions, and the experimental methodologies used for their study.

Classification and Structure

The bombinin-like peptides are part of a larger group of antimicrobial peptides found in Bombina species, which also includes the bombinins H. The BLPs are distinguished by their amino acid sequences and biological activity profiles. They are typically 25-27 amino acids in length and adopt an amphipathic α-helical secondary structure, which is crucial for their interaction with and disruption of microbial cell membranes. This structure is facilitated by the presence of both hydrophobic and cationic residues, allowing for insertion into the lipid bilayer.

A key distinction must be made between the bombinin-like peptides (BLPs) , which are antimicrobial, and the bombesin-like peptides , which are a separate family of neuropeptides involved in physiological processes in mammals through G-protein coupled receptors. This guide focuses exclusively on the antimicrobial bombinin-like peptides.

Key Members of the Bombinin-Like Peptide Family

Several members of the BLP family have been isolated and characterized from Bombina orientalis. Below is a table summarizing the sequences of some of the prominent members.

Peptide NameAmino Acid Sequence (from N- to C-terminus)Length (amino acids)
BLP-1 G-I-G-A-S-I-L-S-A-G-K-S-A-L-K-G-L-A-K-G-L-A-E-H-F-A-N-NH₂27
BLP-2 G-I-G-A-A-I-L-S-A-G-K-S-A-L-K-G-L-A-K-G-L-A-E-H-F-NH₂25
This compound G-I-G-A-A-I-L-S-A-G-K-S-A-L-K-G-L-A-K-G-L-A-E-H-F-NH₂25
BLP-4 Sequence differs from this compound by two amino acid substitutions25
BLP-7 G-I-G-S-A-I-L-S-A-G-K-S-I-I-K-G-L-A-K-G-L-A-E-H-F-NH₂25
Bombinin-BO1 G-I-G-S-A-I-L-S-A-G-K-S-I-I-K-G-L-A-K-G-L-A-E-H-F-NH₂25
BHL-bombinin Not specified in search resultsNot specified

Note: The sequences for BLP-2 and this compound appear to be identical in the available literature. BLP-4's specific sequence was not detailed in the provided search results. Bombinin-BO1 and BLP-7 also share an identical sequence.

Biological Activity

The primary biological function of the BLP family is their potent antimicrobial activity against a wide range of microorganisms. Some members have also demonstrated significant anticancer properties.

Antimicrobial Activity

BLPs are effective against both Gram-positive and Gram-negative bacteria, and in some cases, fungi.[1] Their cationic nature facilitates an initial electrostatic interaction with the negatively charged components of microbial cell walls, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial binding, their amphipathic α-helical structure promotes their insertion into and disruption of the cell membrane's integrity, leading to cell lysis and death. Notably, many BLPs exhibit low hemolytic activity, suggesting a degree of selectivity for prokaryotic over eukaryotic cell membranes.

The following table summarizes the available Minimum Inhibitory Concentration (MIC) values for some bombinin-like peptides against common pathogens.

PeptideOrganismMIC (µM)
BLP-7 Propionibacterium acnes5
BHL-bombinin Staphylococcus aureus1.6
BHL-bombinin Escherichia coli6.6

Note: This table represents a summary of the limited quantitative data available in the search results. A more comprehensive comparative analysis would require data from studies using a standardized panel of microorganisms.

Anticancer Activity

Several bombinin-like peptides have demonstrated cytotoxic effects against various cancer cell lines.[2] For instance, BLP-7 and Bombinin H-BO showed antiproliferative activity against human hepatoma cells (HepG2, SK-HEP-1, and Huh7).[2] The anticancer mechanism of action is believed to be multifactorial, involving both direct membrane disruption and the induction of apoptosis. The altered membrane composition of cancer cells, often characterized by an increased exposure of negatively charged phospholipids like phosphatidylserine, may contribute to the selective targeting by these cationic peptides.

Some studies suggest that beyond membrane lysis, certain bombinins can be internalized by cancer cells and interact with intracellular targets. For example, Bombinin-BO1 has been found to bind to Heat Shock Protein 90A (HSP90A), leading to the misfolding and degradation of Cyclin-Dependent Kinase 1 (CDK1), which in turn induces an S-phase cell cycle block and apoptosis.

The following table presents the available half-maximal inhibitory concentration (IC50) values for bombinin-like peptides against cancer cell lines.

PeptideCancer Cell LineIC50 (µM)
BLP-7 HepG2, SK-HEP-1, Huh7Antiproliferative activity observed at non-toxic doses (specific IC50 not provided)
Bombinin H-BO HepG2, SK-HEP-1, Huh7Antiproliferative activity observed at non-toxic doses (specific IC50 not provided)

Note: Quantitative IC50 data for the BLP family is not extensively detailed in the provided search results. Further research is needed for a comprehensive comparative analysis.

Mechanisms of Action

Antimicrobial Mechanism: Membrane Disruption

The primary antimicrobial mechanism of the BLP family is the physical disruption of the bacterial cell membrane. This process can be described by several models:

  • Barrel-Stave Model: Peptide monomers insert into the membrane, perpendicular to the lipid bilayer, and aggregate to form a pore, with the hydrophobic surfaces of the peptides facing the lipid tails and the hydrophilic surfaces lining the channel.

  • Toroidal Pore Model: Similar to the barrel-stave model, peptides insert into the membrane to form a pore. However, in this model, the lipid monolayers bend inward to line the pore, creating a continuous surface of peptide and lipid head groups.

  • Carpet Model: Peptides accumulate on the surface of the membrane, parallel to the lipid bilayer, forming a "carpet-like" layer. At a critical concentration, this destabilizes the membrane, leading to the formation of micelles and transient pores, ultimately causing membrane disintegration.

The following diagram illustrates the general workflow of membrane disruption by bombinin-like peptides.

G cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane (Anionic) cluster_intracellular Cytoplasm BLP Bombinin-Like Peptide (Cationic, Amphipathic) Membrane_Surface Membrane Surface BLP->Membrane_Surface Electrostatic Attraction Membrane_Core Lipid Bilayer Membrane_Surface->Membrane_Core Hydrophobic Insertion & α-Helix Formation Lysis Cell Lysis & Death Membrane_Core->Lysis Pore Formation / Membrane Destabilization

Caption: Antimicrobial mechanism of bombinin-like peptides.

Anticancer Mechanism: A Dual Approach

The anticancer mechanism of bombinin-like peptides appears to be two-pronged: direct membrane disruption and induction of apoptosis through intracellular pathways.

The following diagram outlines the proposed anticancer signaling pathway for Bombinin-BO1.

G cluster_extracellular Extracellular cluster_intracellular Intracellular BBO1 Bombinin-BO1 HSP90A HSP90A BBO1->HSP90A Internalization & Binding CDK1 CDK1 BBO1->CDK1 Competitive Binding to HSP90A HSP90A->CDK1 Normal Chaperoning Misfolding CDK1 Misfolding & Degradation CDK1->Misfolding CellCycleArrest S-Phase Cell Cycle Arrest Misfolding->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Proposed anticancer mechanism of Bombinin-BO1.

Experimental Protocols

This section provides an overview of the key experimental methodologies for the study of bombinin-like peptides.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Synthetic bombinin-like peptides are typically produced using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis.

General Workflow:

  • Resin Swelling: The synthesis begins with a solid support resin (e.g., Rink-amide MBHA resin for C-terminal amidation), which is swelled in a suitable solvent like dimethylformamide (DMF) or dichloromethane (DCM).

  • Fmoc Deprotection: The Fmoc protecting group on the resin or the growing peptide chain is removed using a mild base, typically a solution of piperidine in DMF, to expose a free amine group for the next coupling step.

  • Amino Acid Coupling: The carboxyl group of the next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU/HOBt) and then added to the resin. The activated amino acid reacts with the free amine on the resin-bound peptide to form a peptide bond.

  • Washing: After each deprotection and coupling step, the resin is thoroughly washed with solvent to remove excess reagents and byproducts.

  • Repeat Cycles: Steps 2-4 are repeated for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the full peptide chain is assembled, it is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid cocktail, commonly containing trifluoroacetic acid (TFA) and various scavengers.

  • Purification and Analysis: The crude peptide is precipitated, lyophilized, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide are confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

The following diagram illustrates the workflow for solid-phase peptide synthesis.

G Start Start with Resin Swell 1. Swell Resin Start->Swell Deprotect 2. Fmoc Deprotection Swell->Deprotect Couple 3. Couple Activated Amino Acid Deprotect->Couple Wash 4. Wash Couple->Wash Loop Repeat for each Amino Acid Wash->Loop Loop->Deprotect Next Amino Acid Cleave 5. Cleave from Resin & Deprotect Side Chains Loop->Cleave Final Amino Acid Purify 6. Purify (RP-HPLC) Cleave->Purify Analyze 7. Analyze (Mass Spectrometry) Purify->Analyze End Final Peptide Analyze->End

Caption: General workflow for solid-phase peptide synthesis.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

The minimum inhibitory concentration (MIC) of a peptide is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

General Protocol:

  • Preparation of Peptide Solutions: A stock solution of the purified peptide is prepared, and serial twofold dilutions are made in a suitable broth medium (e.g., Mueller-Hinton Broth) in the wells of a 96-well microtiter plate.

  • Preparation of Bacterial Inoculum: The test microorganism is cultured to the mid-logarithmic growth phase and then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: A standardized volume of the bacterial suspension is added to each well of the microtiter plate containing the peptide dilutions.

  • Controls: Positive (bacteria in broth without peptide) and negative (broth only) controls are included on each plate.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.

Anticancer Activity Assay: MTT Assay

The cytotoxic effect of the peptides on cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

General Protocol:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Peptide Treatment: The cells are then treated with various concentrations of the peptide and incubated for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The cell viability is calculated as a percentage relative to untreated control cells. The IC50 value, the concentration of the peptide that inhibits 50% of cell growth, is determined from the dose-response curve.

Conclusion and Future Directions

The bombinin-like peptide family, including this compound, represents a promising class of natural compounds with potent antimicrobial and anticancer activities. Their membrane-disrupting mechanism of action makes them attractive candidates for overcoming conventional drug resistance. While significant progress has been made in their characterization, further research is required to fully elucidate the structure-activity relationships within the family, optimize their therapeutic index, and explore their potential for clinical applications. A more comprehensive evaluation of their efficacy against a wider range of microbial pathogens and cancer cell lines, along with detailed investigations into their intracellular mechanisms of action, will be crucial for advancing these promising peptides from the laboratory to the clinic.

References

Elucidating the Interaction of Antimicrobial Peptides with Bacterial Membranes: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The initial request for information on "BLP-3" did not yield specific results for a peptide with this designation in the provided search results. The term "BLP" is often associated with "bacteriocin-like peptide" gene clusters. Therefore, this guide provides a broader technical overview of the interaction of antimicrobial peptides (AMPs), including bacteriocins, with bacterial membranes, drawing upon general principles and examples from the scientific literature.

Antimicrobial peptides (AMPs) are a diverse group of naturally occurring molecules that represent a promising alternative to conventional antibiotics due to their broad-spectrum activity and unique mechanisms of action that are less prone to the development of resistance.[1] A primary target for many AMPs is the bacterial cell membrane, where their interaction leads to membrane disruption and subsequent cell death.[2][3] This guide delves into the core mechanisms of these interactions, presents relevant data, outlines key experimental protocols, and provides visual representations of the involved pathways.

Mechanism of Action: A Multi-Step Process

The interaction of cationic AMPs with bacterial membranes is a multi-step process driven by electrostatic and hydrophobic forces.[4]

  • Electrostatic Attraction: The initial contact is mediated by the electrostatic attraction between the positively charged AMPs and the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids (LTA) in Gram-positive bacteria.[2] This initial binding concentrates the peptides on the bacterial surface.

  • Membrane Insertion and Pore Formation: Upon reaching a critical concentration on the membrane surface, AMPs insert into the lipid bilayer.[2] This insertion disrupts the membrane integrity, leading to the formation of pores or channels. Several models have been proposed to describe this process:

    • Barrel-Stave Model: In this model, the peptides aggregate and insert into the membrane, with their hydrophobic regions facing the lipid core and their hydrophilic regions lining the interior of the pore, resembling the staves of a barrel.

    • Toroidal Pore Model: Here, the peptides induce a curvature in the membrane, causing the lipid monolayers to bend continuously from the outer to the inner leaflet, forming a pore lined by both the peptides and the lipid head groups.

    • Carpet Model: In this mechanism, the peptides accumulate on the membrane surface in a carpet-like manner. Once a threshold concentration is reached, they cause a detergent-like disruption of the membrane, leading to the formation of micelles.

The formation of these pores leads to the leakage of ions and essential metabolites, dissipation of the membrane potential, and ultimately, cell death.[2]

Quantitative Analysis of Antimicrobial Activity

The efficacy of AMPs is quantified using various metrics, with the Minimum Inhibitory Concentration (MIC) being a key parameter. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Peptide/BacteriocinTarget Strain(s)MIC (mg/mL)Reference
Bacteriocin-like substance (BLS)MRSA strains0.44 - 0.87[5]
Micrococcin P1 & P3Gram-positive strains0.00005 - 0.0008[6]

Experimental Protocols for Studying Peptide-Membrane Interactions

A variety of in vitro techniques are employed to characterize the interaction of AMPs with bacterial membranes.

1. Membrane Permeabilization Assays:

  • SYTOX Green Uptake Assay: This assay uses a fluorescent dye (SYTOX Green) that cannot penetrate intact cell membranes. Upon membrane permeabilization by an AMP, the dye enters the cell, binds to nucleic acids, and exhibits a significant increase in fluorescence.

    • Protocol:

      • Bacterial cells are grown to mid-log phase, washed, and resuspended in a suitable buffer.

      • The cell suspension is incubated with varying concentrations of the AMP.

      • SYTOX Green dye is added to the mixture.

      • Fluorescence is measured over time using a fluorometer. An increase in fluorescence indicates membrane permeabilization.

  • Vesicle Leakage Assay: This method utilizes artificial lipid vesicles (liposomes) encapsulating a fluorescent marker, such as calcein or carboxyfluorescein. The release of the marker upon membrane disruption by the AMP is monitored.

    • Protocol:

      • Prepare large unilamellar vesicles (LUVs) containing a self-quenching concentration of a fluorescent dye.

      • Remove the unencapsulated dye by size-exclusion chromatography.

      • Incubate the vesicles with different concentrations of the AMP.

      • Measure the increase in fluorescence as the dye is released and its self-quenching is relieved.

2. Electron Microscopy:

  • Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to visualize the morphological changes in bacterial cells induced by AMPs. These techniques can reveal membrane blebbing, pore formation, and cell lysis.

    • Protocol:

      • Treat bacterial cells with the AMP at a concentration around its MIC.

      • Fix the cells using appropriate fixatives (e.g., glutaraldehyde, osmium tetroxide).

      • Dehydrate the samples through a series of ethanol concentrations.

      • For TEM, embed the samples in resin, section them into ultrathin slices, and stain with heavy metals. For SEM, critical-point dry the samples and coat them with a conductive material.

      • Visualize the samples under the electron microscope.

Visualizing Membrane Interaction Models

The following diagrams illustrate the "Barrel-Stave" and "Toroidal Pore" models of membrane disruption by antimicrobial peptides.

BarrelStave cluster_membrane Bacterial Membrane cluster_pore Pore O1 I1 O1->I1 O2 I2 O2->I2 O3 I3 O3->I3 O4 I4 O4->I4 O5 I5 O5->I5 O6 I6 O6->I6 O7 I7 O7->I7 O8 I8 O8->I8 P1 AMP P2 AMP Ion_out P2->Ion_out Extracellular Extracellular Space Intracellular Intracellular Space Ion_in Ion_in->P1 Ion Leakage

Caption: Barrel-Stave Pore Formation Model.

Caption: Toroidal Pore Formation Model.

References

The Evolution of Bombinin Peptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombinin peptides represent a fascinating family of antimicrobial peptides (AMPs) found in the skin secretions of fire-bellied toads of the genus Bombina. These peptides are key components of the toad's innate immune system, providing a first line of defense against a broad spectrum of pathogens. The bombinin family is characterized by its remarkable diversity, with numerous variants exhibiting distinct biological activities. This technical guide provides an in-depth exploration of the evolution of bombinin peptides, focusing on the molecular mechanisms driving their diversification, their structure-function relationships, and the experimental methodologies used to study them.

The Bombinin Peptide Families: Structure and Function

The bombinin family of antimicrobial peptides is broadly categorized into two main subfamilies: bombinins and bombinins H.[1] A related group of peptides, the maximins, are found in Bombina maxima and are structurally and functionally homologous to bombinins.[2]

  • Bombinins: These peptides are highly potent against Gram-positive and Gram-negative bacteria.[1][3] They are characterized by a relatively conserved C-terminal region and a more variable N-terminal region.[4]

  • Bombinins H: In contrast to bombinins, bombinins H (for hydrophobic and hemolytic) exhibit lower antibacterial activity but are more effective at lysing erythrocytes (red blood cells).[1][3] A unique feature of many bombinin H peptides is the presence of a D-amino acid at the second position, a result of post-translational modification.[1]

  • Maximins: Found in the skin secretions of the giant fire-bellied toad, Bombina maxima, maximins are structurally related to bombinins and also have potent antimicrobial and antiviral activities.[2]

The functional divergence between these peptide families, despite their structural similarities, highlights the complex evolutionary pressures shaping their development.

Genetic Organization and Biosynthesis

The genes encoding bombinin peptides have a characteristic structure. In Bombina orientalis, a single gene has been found to encode a precursor protein containing both bombinin and bombinin H peptides.[5] Similarly, in Bombina maxima, the genes for maximin and maximin H are located on the same precursor.[6] This genetic linkage ensures their coordinated expression and suggests a tightly linked evolutionary history.

The precursor protein typically consists of a signal peptide, an acidic pro-region, and one or more copies of the mature peptide sequences, which are released through post-translational processing. The presence of multiple peptide copies within a single precursor is a common feature of AMPs and is thought to be a mechanism for rapid and abundant production of these defense molecules.

Evolutionary Mechanisms Driving Diversification

The remarkable diversity of bombinin peptides is a result of several key evolutionary mechanisms:

  • Gene Duplication and Diversification: The presence of multiple bombinin and maximin genes within the Bombina genome is a clear indicator of gene duplication events. Following duplication, these gene copies are free to accumulate mutations, leading to novel peptide variants with altered activities.

  • Positive Darwinian Selection: The most compelling evidence for the rapid evolution of bombinin peptides comes from the analysis of nucleotide substitution rates. Studies on maximin peptides in Bombina maxima have shown that the ratio of non-synonymous (amino acid-altering) to synonymous (silent) substitutions (dN/dS) is significantly greater than one in the regions encoding the mature peptides.[6] This is a strong indicator of positive selection, where natural selection favors new variants, likely in response to the co-evolving pathogens the toads encounter.

  • Gene Conversion and Domain Shuffling: The analysis of maximin genes suggests that gene conversion or domain shuffling events may have occurred frequently.[6] These processes can lead to the rapid exchange of genetic material between different gene copies, creating novel combinations of peptide domains and accelerating the pace of evolution.

Quantitative Data on Bombinin Peptide Evolution

The following table summarizes the key findings related to the molecular evolution of bombinin and maximin peptides.

Peptide FamilySpeciesKey Evolutionary FindingdN/dS RatioReference
Maximin & Maximin HBombina maximaRapid diversification driven by Darwinian selection in the mature peptide domains.> 1 (significantly)[6]
Bombinin-like peptidesBombina variegataHigh variability in the N-terminal region, conserved C-terminal region.Not explicitly calculated[4]

Experimental Protocols

Protocol for Phylogenetic Analysis of Bombinin Peptides

This protocol outlines the steps for constructing a phylogenetic tree to visualize the evolutionary relationships between different bombinin and maximin peptides.

Objective: To infer the evolutionary history of the bombinin peptide family.

Methodology:

  • Sequence Retrieval: Obtain amino acid or nucleotide sequences of bombinin, bombinin H, and maximin peptides from public databases such as NCBI GenBank. Include sequences from various Bombina species (B. orientalis, B. variegata, B. maxima) to ensure a comprehensive analysis.

  • Multiple Sequence Alignment (MSA): Align the retrieved sequences using a robust alignment tool like Clustal Omega or MUSCLE. The alignment is crucial for identifying homologous positions and regions of conservation and variability.

  • Phylogenetic Tree Construction: Use the aligned sequences to construct a phylogenetic tree. Several methods can be employed:

    • Maximum Likelihood (ML): This method, implemented in software like MEGA or RAxML, evaluates the likelihood of different tree topologies given a model of sequence evolution.

    • Neighbor-Joining (NJ): A distance-based method that is computationally fast and suitable for large datasets.

  • Tree Visualization and Interpretation: Visualize the resulting phylogenetic tree using a tool like FigTree or the Interactive Tree of Life (iTOL).[7] The branching patterns of the tree will illustrate the evolutionary relationships between the different peptides.

Protocol for Detecting Positive Selection (dN/dS Analysis)

This protocol describes the methodology for calculating the dN/dS ratio to identify bombinin gene regions that are under positive selection.

Objective: To determine the selective pressures acting on different regions of bombinin peptide genes.

Methodology:

  • Ortholog Identification and Alignment: Identify orthologous gene sequences for bombinin and maximin peptides from different Bombina species. Create a codon-based multiple sequence alignment of these nucleotide sequences.

  • Phylogenetic Tree Reconstruction: Construct a phylogenetic tree from the aligned nucleotide sequences as described in the previous protocol. This tree is required for the dN/dS analysis.

  • dN/dS Calculation using PAML: Use the CODEML program from the PAML (Phylogenetic Analysis by Maximum Likelihood) software package to calculate dN/dS ratios.[2][8][9]

    • Model Selection: Compare different evolutionary models. A common approach is to compare a null model that does not allow for positive selection (dN/dS ≤ 1) with an alternative model that does (dN/dS > 1).

    • Likelihood Ratio Test (LRT): Perform an LRT to determine if the model allowing for positive selection provides a significantly better fit to the data. A significant result suggests that positive selection has occurred.

  • Identification of Positively Selected Sites: If the LRT is significant, identify the specific codons (amino acid positions) that are under positive selection using methods like the Bayes Empirical Bayes (BEB) analysis within PAML.

Signaling Pathways and Bombinin Peptides

The precise signaling pathways modulated by bombinin peptides are not yet fully elucidated. However, based on the known mechanisms of other cationic antimicrobial peptides, a hypothetical model can be proposed.

Hypothetical Signaling Pathway of Bombinin Peptide Action on a Bacterial Cell

G cluster_membrane Bacterial Membrane Membrane Bombinin Bombinin Peptide MembraneBinding Membrane Binding & Disruption Bombinin->MembraneBinding Initial Interaction PhoQ PhoQ Sensor Kinase MembraneBinding->PhoQ Membrane Perturbation CellDeath Cell Death MembraneBinding->CellDeath Direct Lysis PhoP PhoP Response Regulator PhoQ->PhoP Phosphorylation Cascade GeneExpression Altered Gene Expression (e.g., stress response) PhoP->GeneExpression Transcriptional Regulation GeneExpression->CellDeath Indirect Effect

This model suggests that bombinin peptides first bind to the bacterial membrane. This interaction can lead to direct membrane disruption and cell death. Alternatively, the membrane perturbation can be sensed by two-component signal transduction systems, such as the PhoQ/PhoP system in Gram-negative bacteria, leading to a phosphorylation cascade and altered gene expression as a stress response.

Experimental Workflow for Bombinin Peptide Evolution Research

The following diagram illustrates a typical workflow for investigating the evolution of bombinin peptides.

G Sample 1. Sample Collection (Bombina skin secretions) Extraction 2. Peptide/DNA/RNA Extraction Sample->Extraction Sequencing 3. Sequencing (Edman degradation, MS, NGS) Extraction->Sequencing DataAnalysis 4. Bioinformatic Analysis Sequencing->DataAnalysis Phylogeny 5a. Phylogenetic Analysis DataAnalysis->Phylogeny Selection 5b. Positive Selection (dN/dS analysis) DataAnalysis->Selection SAR 8. Structure-Activity Relationship Studies Phylogeny->SAR Synthesis 6. Peptide Synthesis Selection->Synthesis Activity 7. Functional Assays (Antimicrobial, Hemolytic) Synthesis->Activity Activity->SAR

This workflow starts with the collection of skin secretions from different Bombina species, followed by the extraction and sequencing of peptides and their corresponding genes. The sequence data is then subjected to bioinformatic analyses to infer phylogenetic relationships and detect signatures of positive selection. Promising peptide variants can then be synthesized and their biological activities tested in functional assays to establish structure-activity relationships.

Conclusion

The evolution of bombinin peptides is a dynamic process driven by a constant arms race between the host and its pathogens. The interplay of gene duplication, positive selection, and potentially gene conversion has resulted in a rich arsenal of antimicrobial peptides with diverse functions. Understanding the evolutionary trajectory of these peptides not only provides insights into the workings of the amphibian immune system but also offers a valuable blueprint for the design of novel antimicrobial agents to combat the growing threat of antibiotic resistance. Further research, particularly in elucidating the specific signaling pathways affected by bombinins and expanding the phylogenetic analysis to a wider range of species, will undoubtedly uncover new facets of this fascinating peptide family.

References

Methodological & Application

Application Notes and Protocols: Solid-Phase Synthesis of a MUC1-Based Peptide Antigen

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mucin 1 (MUC1) is a transmembrane glycoprotein that is overexpressed and aberrantly glycosylated in a variety of adenocarcinomas, including breast, ovarian, pancreatic, and prostate cancers.[1][2][3] This altered expression on cancer cells makes MUC1 a prime target for the development of cancer immunotherapies.[1][3] Synthetic peptides corresponding to the tandem repeat sequence of the MUC1 extracellular domain are crucial for developing peptide-based vaccines and for producing antibodies for diagnostic and therapeutic applications.[4][5]

This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of a 20-amino acid MUC1-derived peptide (VTSAPDTRPAPGSTAPPAHG), a sequence frequently used in MUC1-related research.[4] The synthesis is based on the well-established 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group strategy.

Quantitative Data Summary

The following table summarizes typical quantitative data expected from the solid-phase synthesis of the MUC1 peptide described in this protocol. Actual results may vary depending on the specific synthesis conditions and equipment used.

ParameterTypical ValueMethod of Determination
Crude Peptide Yield 70-85%Gravimetric analysis
Purity (Crude) >60%Reverse-Phase HPLC (RP-HPLC) at 220 nm
Purity (Purified) >95%Reverse-Phase HPLC (RP-HPLC) at 220 nm
Final Peptide Yield 15-30%Gravimetric analysis
Identity Confirmation Expected Molecular WeightMass Spectrometry (MALDI-TOF or ESI-MS)

Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis of MUC1 Peptide

This protocol outlines the manual synthesis of the MUC1 20-mer peptide (Sequence: VTSAPDTRPAPGSTAPPAHG) on a Rink Amide resin to generate a C-terminally amidated peptide.

Materials and Reagents
  • Rink Amide MBHA resin (0.5-0.8 mmol/g loading)

  • Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Ala-OH, Fmoc-Pro-OH, Fmoc-His(Trt)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Val-OH)

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activator Base: DIPEA (N,N'-Diisopropylethylamine)

  • Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone), Diethyl ether (cold)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Solid-phase synthesis vessel

  • Shaker or bubbler for mixing

  • HPLC system for purification and analysis

  • Mass spectrometer for identity confirmation

Detailed Methodology

1. Resin Preparation and Swelling

  • Weigh the appropriate amount of Rink Amide resin for the desired synthesis scale (e.g., 0.1 mmol).

  • Transfer the resin to the synthesis vessel.

  • Wash the resin with DMF (3 x 5 mL).

  • Swell the resin in DMF for at least 30 minutes with gentle agitation.

2. First Amino Acid Coupling (Fmoc-Gly-OH)

  • Drain the DMF from the swelled resin.

  • In a separate tube, dissolve Fmoc-Gly-OH (4 equivalents), HBTU (3.9 equivalents), and HOBt (4 equivalents) in DMF.

  • Add DIPEA (8 equivalents) to the amino acid mixture and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the mixture for 2 hours at room temperature.

  • To check for complete coupling, perform a Kaiser test. A negative result (yellow beads) indicates successful coupling.

  • Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

3. Fmoc Deprotection

  • Add the 20% piperidine in DMF solution to the resin.

  • Agitate for 5 minutes.

  • Drain the solution.

  • Add a fresh aliquot of 20% piperidine in DMF and agitate for an additional 15 minutes.

  • Wash the resin thoroughly with DMF (5 x 5 mL) to remove residual piperidine.

4. Subsequent Amino Acid Couplings

Repeat the coupling (Step 2) and deprotection (Step 3) cycles for each subsequent amino acid in the MUC1 sequence (A, P, P, A, T, S, G, P, A, P, R, T, D, P, A, S, T, V). Use the appropriately side-chain protected Fmoc-amino acids.

5. Final Fmoc Deprotection

After coupling the final amino acid (Fmoc-Val-OH), perform a final deprotection step as described in Step 3 to remove the N-terminal Fmoc group.

6. Resin Washing and Drying

  • Wash the peptide-resin extensively with DMF (5 x 5 mL).

  • Wash with DCM (5 x 5 mL) to prepare for cleavage.

  • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

7. Cleavage and Deprotection

  • Place the dried peptide-resin in a clean flask.

  • Add the freshly prepared cleavage cocktail (e.g., 10 mL for 0.1 mmol of resin).

  • Gently agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

8. Peptide Precipitation and Purification

  • Precipitate the crude peptide by adding the TFA filtrate to a 50 mL centrifuge tube containing cold diethyl ether (approx. 40 mL).

  • Centrifuge the mixture at 3000 rpm for 10 minutes.

  • Decant the ether and wash the peptide pellet with cold ether twice more.

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide using preparative reverse-phase HPLC with a suitable water/acetonitrile gradient containing 0.1% TFA.

  • Analyze the fractions by analytical RP-HPLC and mass spectrometry.

  • Pool the pure fractions and lyophilize to obtain the final peptide product.

Diagrams

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeated for each Amino Acid) cluster_final_steps Final Steps Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Start Synthesis Wash1 DMF Wash Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, HBTU/HOBt, DIPEA) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Wash2->Fmoc_Deprotection Next Amino Acid Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Wash2->Cleavage Final Amino Acid Coupled Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Lyophilization Lyophilization Purification->Lyophilization Final_Peptide Pure MUC1 Peptide Lyophilization->Final_Peptide

References

Purification of Recombinant Bombinin-Like Peptide 3: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bombinin-like peptide 3 (BLP-3) is a cationic antimicrobial peptide (AMP) with significant potential for therapeutic applications due to its broad-spectrum antimicrobial activity. This document provides a detailed protocol for the expression of recombinant this compound in Escherichia coli and its subsequent purification. The strategy employs a hexahistidine (6xHis) fusion tag to facilitate initial capture by immobilized metal affinity chromatography (IMAC), followed by enzymatic cleavage of the tag and a two-step polishing process using cation exchange and reverse-phase chromatography to achieve high purity. This protocol is designed to be a comprehensive guide for researchers seeking to produce bioactive this compound for further investigation and development.

Introduction

Antimicrobial peptides are a promising class of molecules in the fight against antibiotic-resistant pathogens. Bombinin-like peptide 3, originally isolated from the skin secretions of the Asian toad Bombina orientalis, has demonstrated potent activity against a range of bacteria. The production of this compound through recombinant DNA technology offers a scalable and cost-effective alternative to chemical synthesis or extraction from natural sources.

The successful purification of recombinant this compound hinges on a multi-step strategy that leverages the peptide's unique physicochemical properties. This protocol outlines a robust workflow for obtaining highly pure and active recombinant this compound.

Physicochemical Properties of Bombinin-Like Peptide 3

The amino acid sequence of this compound is Gly-Ile-Gly-Ala-Ala-Ile-Leu-Ser-Ala-Gly-Lys-Ser-Ala-Leu-Lys-Gly-Leu-Ala-Lys-Gly-Leu-Ala-Glu-His-Phe-NH2.[1] Based on this sequence, the following key properties have been determined to guide the purification strategy:

ParameterValueSignificance in Purification
Molecular Weight ~2.4 kDaInfluences choice of dialysis membrane and size exclusion chromatography media (if used).
Theoretical Isoelectric Point (pI) ~10.5The high pI indicates a net positive charge at neutral pH, making cation exchange chromatography an ideal purification step.
Grand Average of Hydropathicity (GRAVY) HighThe hydrophobic nature of the peptide suggests that reverse-phase chromatography will be an effective final polishing step.
C-terminal Amidation YesImportant for the biological activity of the peptide.

Experimental Protocols

I. Recombinant Expression of 6xHis-SUMO-BLP-3

This protocol describes the expression of this compound as a fusion protein with a 6xHis tag for affinity purification and a Small Ubiquitin-like Modifier (SUMO) tag to enhance expression and solubility, and to allow for specific enzymatic cleavage.

1. Gene Synthesis and Cloning:

  • Synthesize the DNA sequence encoding this compound with codon optimization for E. coli expression.

  • Incorporate a C-terminal amidation signal if the expression system allows; otherwise, amidation may need to be performed post-purification.

  • Clone the synthesized gene into a suitable expression vector (e.g., pET-SUMO) to create a 6xHis-SUMO-BLP-3 fusion construct.

2. Transformation:

  • Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the expression plasmid.

  • Plate the transformed cells on LB agar plates containing the appropriate antibiotic for selection and incubate overnight at 37°C.

3. Expression:

  • Inoculate a single colony into 50 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.

  • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

  • Continue to incubate the culture for 4-6 hours at 30°C with shaking.

  • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

II. Purification of Recombinant this compound

This multi-step purification protocol is designed to yield highly pure and active this compound.

Step 1: Cell Lysis and Initial Purification by Immobilized Metal Affinity Chromatography (IMAC)

  • Lysis Buffer: 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0.

  • Wash Buffer: 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0.

  • Elution Buffer: 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0.

  • Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Equilibrate a Ni-NTA affinity column with Lysis Buffer.

  • Load the clarified lysate onto the column.

  • Wash the column with Wash Buffer until the absorbance at 280 nm returns to baseline.

  • Elute the 6xHis-SUMO-BLP-3 fusion protein with Elution Buffer.

Step 2: Enzymatic Cleavage of the Fusion Tag

  • Dialyze the eluted fusion protein against a buffer suitable for the SUMO protease (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM DTT, pH 8.0) at 4°C.

  • Add SUMO protease to the dialyzed protein solution at a 1:100 (protease:protein) mass ratio.

  • Incubate at 4°C for 16-18 hours to allow for complete cleavage.

  • Confirm cleavage by SDS-PAGE analysis.

Step 3: Cation Exchange Chromatography (CIEX)

  • Binding Buffer (Buffer A): 20 mM MES, pH 6.0.

  • Elution Buffer (Buffer B): 20 mM MES, 1 M NaCl, pH 6.0.

  • Dilute the cleavage reaction mixture with Binding Buffer to reduce the salt concentration.

  • Equilibrate a cation exchange column (e.g., SP Sepharose) with Binding Buffer.

  • Load the diluted sample onto the column. The positively charged this compound will bind to the column, while the cleaved 6xHis-SUMO tag and the protease should flow through.

  • Wash the column with Binding Buffer.

  • Elute the bound this compound with a linear gradient of 0-100% Elution Buffer.

  • Collect fractions and analyze by SDS-PAGE to identify those containing this compound.

Step 4: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Solvent A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water.

  • Solvent B: 0.1% (v/v) TFA in acetonitrile.

  • Pool the this compound containing fractions from the cation exchange step.

  • Equilibrate a C18 reverse-phase HPLC column with Solvent A.

  • Load the sample onto the column.

  • Elute the peptide with a linear gradient of Solvent B (e.g., 5-60% over 30 minutes).

  • Monitor the elution profile at 214 nm and 280 nm.

  • Collect the peak corresponding to this compound.

  • Confirm the purity and identity of the final product by mass spectrometry.

  • Lyophilize the purified peptide for storage.

Workflow and Pathway Diagrams

Purification_Workflow cluster_Expression Recombinant Expression cluster_Purification Purification cluster_Analysis Analysis Expression Expression of 6xHis-SUMO-BLP-3 in E. coli Harvest Cell Harvesting Expression->Harvest Lysis Cell Lysis Harvest->Lysis IMAC IMAC Purification Lysis->IMAC Cleavage Enzymatic Cleavage IMAC->Cleavage CIEX Cation Exchange Chromatography Cleavage->CIEX RPHPLC Reverse-Phase HPLC CIEX->RPHPLC Analysis Purity and Identity Analysis (SDS-PAGE, Mass Spectrometry) RPHPLC->Analysis

Caption: Workflow for the recombinant expression and purification of Bombinin-like peptide 3.

Antimicrobial_Mechanism BLP3 Bombinin-like Peptide 3 Membrane Bacterial Cell Membrane BLP3->Membrane Electrostatic Interaction Pore Pore Formation Membrane->Pore Disruption Membrane Disruption Pore->Disruption Leakage Leakage of Cellular Contents Disruption->Leakage Death Bacterial Cell Death Leakage->Death

Caption: Proposed antimicrobial mechanism of action for Bombinin-like peptide 3.

Concluding Remarks

The protocol detailed in this application note provides a comprehensive and systematic approach for the production and purification of recombinant Bombinin-like peptide 3. By utilizing a combination of affinity, ion exchange, and reverse-phase chromatography, it is possible to obtain a highly pure and biologically active peptide suitable for a wide range of research and preclinical applications. The successful implementation of this protocol will facilitate further studies into the therapeutic potential of this compound.

References

Application Notes and Protocols for Lyophilized Biopharmaceutical Products

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Proper Storage and Handling of Lyophilized BLP-3

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As specific information for "this compound" is not publicly available, this document provides detailed guidelines for the proper storage and handling of lyophilized biopharmaceutical products, such as peptides and proteins. These are general best practices and should be supplemented with any product-specific information provided by the manufacturer.

Introduction

Lyophilization, or freeze-drying, is a common method for preserving the stability and extending the shelf-life of biopharmaceuticals like peptides and proteins. This process involves removing water from the product after it is frozen and placed under a vacuum. The resulting lyophilized powder is generally more stable than its liquid counterpart, but still requires specific storage and handling procedures to maintain its bioactivity and integrity.

Storage of Lyophilized Product

Proper storage of lyophilized biopharmaceutical products is crucial to prevent degradation.

Key Storage Recommendations:

  • Temperature: For long-term storage (longer than 4 weeks), it is recommended to store lyophilized peptides and proteins at -20°C or -80°C.[1][2][3] For short-term storage, they can be kept at 4°C or even at room temperature for several days to weeks, but this is not ideal for maintaining long-term stability.[1][4]

  • Moisture: Lyophilized products are often hygroscopic, meaning they can absorb moisture from the air, which can lead to degradation.[2][3] It is essential to store them in a desiccator or a container with a desiccant.[2][4] Always allow the product to warm to room temperature in a desiccator before opening the vial to prevent condensation from forming on the product.[4]

  • Light: Peptides and proteins should be protected from intense light.[1] Store vials in a dark place or use amber-colored vials.

Table 1: Recommended Storage Conditions for Lyophilized this compound
Storage DurationTemperatureAdditional Precautions
Short-Term (< 4 weeks) 4°C or Room TemperatureProtect from light; store in a desiccator.
Long-Term (> 4 weeks) -20°C to -80°CProtect from light; store in a desiccator.[1][2]

Reconstitution of Lyophilized Product

Reconstitution is the process of dissolving the lyophilized powder in a suitable solvent to prepare it for use.

Protocol for Reconstitution:

  • Equilibrate the Vial: Before opening, allow the vial of lyophilized product to warm to room temperature in a desiccator. This minimizes the condensation of atmospheric moisture.[4]

  • Select a Solvent: Use the solvent recommended by the product datasheet. Common solvents include sterile water, bacteriostatic water, or a buffer solution like PBS.[5][6] The choice of solvent can affect the solubility and stability of the reconstituted product.

  • Aseptic Technique: Work in a sterile environment, such as a laminar flow hood, and use sterile syringes and needles.[7] Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[1]

  • Adding the Solvent: Slowly inject the recommended volume of solvent down the side of the vial.[7] This helps to avoid foaming.

  • Gentle Dissolution: Gently swirl or roll the vial to dissolve the powder.[8] Do not vortex or shake vigorously , as this can cause aggregation or denaturation of the protein/peptide.[9]

  • Visual Inspection: Once dissolved, visually inspect the solution for any particulates. If necessary, the solution can be passed through a 0.2 µm filter to remove potential bacterial contamination.[3]

Table 2: Example Reconstitution of a 5 mg Vial of this compound
ParameterValue/Instruction
Vial Content 5 mg Lyophilized this compound
Reconstitution Solvent 1 mL Bacteriostatic Water
Final Concentration 5 mg/mL
Reconstitution Steps 1. Equilibrate vial to room temperature. 2. Slowly add 1 mL of bacteriostatic water. 3. Gently swirl to dissolve.

Storage of Reconstituted Product

Reconstituted peptides and proteins are significantly less stable than their lyophilized form.[3]

Key Recommendations for Storing Reconstituted Product:

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the product, it is highly recommended to aliquot the reconstituted solution into single-use volumes.[3]

  • Storage Temperature: Store the aliquots at -20°C or -80°C.[9]

  • Avoid Freeze-Thaw Cycles: Do not repeatedly freeze and thaw the same aliquot.[3]

  • Shelf-Life: The shelf-life of a reconstituted product in solution is limited. It is best to use it as soon as possible after reconstitution. If stored properly in aliquots, it may be stable for a few weeks to months, but this is highly dependent on the specific peptide or protein.

Experimental Workflow

The following diagram illustrates a general workflow for using a lyophilized product in a cell-based assay.

G cluster_prep Preparation cluster_exp Experiment start Start: Lyophilized this compound Vial equilibrate Equilibrate to Room Temperature start->equilibrate reconstitute Reconstitute in Sterile Solvent equilibrate->reconstitute aliquot Aliquot into Single-Use Tubes reconstitute->aliquot store Store Aliquots at -80°C aliquot->store thaw Thaw One Aliquot store->thaw prepare_dilutions Prepare Working Dilutions thaw->prepare_dilutions treat_cells Treat Cells with this compound prepare_dilutions->treat_cells incubate Incubate for a Defined Period treat_cells->incubate assay Perform Downstream Assay incubate->assay analyze Analyze Data assay->analyze

Experimental workflow for using lyophilized this compound.

Example Signaling Pathway

Assuming this compound is a peptide that acts on a G-protein coupled receptor (GPCR), the following diagram illustrates a potential signaling cascade.

G BLP3 This compound Peptide GPCR GPCR Receptor BLP3->GPCR Binds G_protein G-Protein Complex (αβγ) GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Target Gene Expression CREB->Gene_Expression Regulates

Example GPCR signaling pathway for a peptide like this compound.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling lyophilized powders and their solutions.[1] Lyophilized powders can be volatile and easily inhaled.[1]

  • Toxicity: The toxicity of many research peptides and proteins is unknown.[1] Handle all compounds with care and assume they are potentially hazardous.

  • Cleanliness: Handle peptides in a clean and well-ventilated area to avoid contamination of the product and exposure to the user.[1]

By adhering to these guidelines, researchers can ensure the stability, activity, and safety of lyophilized biopharmaceutical products like this compound throughout their research and development activities.

References

Application Note: Protocol for Dissolving BLP-3 Peptide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: "BLP-3" is not a universally recognized peptide designation. This protocol provides a general methodology for the reconstitution of a typical synthetic, lyophilized peptide. Researchers must consult the manufacturer-specific Certificate of Analysis (CoA) or technical datasheet for this compound to determine its specific properties, such as amino acid sequence, net charge, and hydrophobicity, and adapt this protocol accordingly. Testing solubility on a small portion of the peptide before dissolving the entire sample is highly recommended.[1][2][3]

Introduction

Synthetic peptides are crucial reagents in a wide array of research applications, from drug discovery to cell biology.[4] They are typically supplied in a lyophilized (freeze-dried) powder form to ensure maximum stability during transport and storage.[5] Proper reconstitution of these peptides is a critical first step that significantly impacts experimental outcomes.[6][7] Incomplete dissolution can lead to inaccurate concentration determination and reduced biological activity, potentially compromising experimental results.[6]

This document outlines a systematic approach to dissolving a lyophilized peptide, exemplified by "this compound," covering solvent selection, reconstitution procedures, and quality control.

Peptide Characteristics and Solvent Selection

The primary factor dictating solvent choice is the peptide's amino acid sequence, which determines its overall polarity and net charge.[3][8]

  • Step 2.1: Analyze the Peptide Sequence Before selecting a solvent, analyze the peptide's amino acid composition to determine its net charge at a neutral pH. A common method is to assign a value of +1 to basic residues (Lysine, Arginine, Histidine) and the N-terminus, and a value of -1 to acidic residues (Aspartic acid, Glutamic acid) and the C-terminus.[9][10]

  • Step 2.2: Choose an Initial Solvent Based on Properties

    • Basic Peptides (Net Positive Charge): These peptides are generally soluble in acidic solutions. Attempt to dissolve first in sterile, distilled water.[9] If solubility is limited, a 10-30% aqueous acetic acid solution can be used.[9][10][11]

    • Acidic Peptides (Net Negative Charge): These peptides are best dissolved in basic solutions. Start with sterile, distilled water. If needed, a small amount of 0.1 M ammonium bicarbonate or dilute (1-5%) ammonium hydroxide can be added to aid dissolution.[3][9] Caution: Avoid basic buffers if the peptide contains Cysteine (Cys), as high pH can promote disulfide bond formation and oxidation.[9][11]

    • Hydrophobic & Neutral Peptides (Net Zero Charge): Peptides with a high percentage (>50%) of hydrophobic residues (e.g., Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan, Methionine) will likely have poor aqueous solubility.[1][6][11] For these, a small amount of a water-miscible organic solvent is required for initial solubilization.[1][2][10]

      • Recommended Organic Solvents: Dimethyl sulfoxide (DMSO) is common for biological applications due to its low toxicity.[6] Alternatives include dimethylformamide (DMF), acetonitrile (ACN), or ethanol.[1][6]

      • Important Consideration: Do not use DMSO if the peptide contains Cysteine (Cys), Methionine (Met), or Tryptophan (Trp), as it can oxidize these residues.[1][3] Use DMF as an alternative.[1][2][8]

Quantitative Data Summary

The following table provides general guidelines for solvent selection and storage. Refer to the this compound specific datasheet for precise information.

ParameterGuidelineReference
Storage (Lyophilized) -20°C or -80°C for long-term stability (years).[2][12][13]
Storage (In Solution) Aliquot and store at -20°C (stable for months) or -80°C. Avoid repeated freeze-thaw cycles.[13][14]
Initial Solvent Choice Basic Peptide: Sterile dH₂O, then 10-30% Acetic Acid.[9][10]
Acidic Peptide: Sterile dH₂O, then dilute NH₄OH (if no Cys).[9]
Hydrophobic/Neutral Peptide: Minimal DMSO, DMF, or ACN, then dilute with aqueous buffer.[1][2][6]
Recommended Stock Conc. 1-2 mg/mL. Prepare a concentrated stock for dilution into final assay buffer.[9]
DMSO in Cell Culture Keep final concentration <0.5% to avoid cytotoxicity.[1]

Experimental Protocol: Reconstitution of this compound

This protocol assumes this compound is a hydrophobic peptide requiring an organic solvent.

4.1 Materials

  • Lyophilized this compound peptide vial

  • Dimethyl sulfoxide (DMSO), anhydrous, sterile

  • Sterile, distilled water or desired sterile aqueous buffer (e.g., PBS)

  • Sterile, low-retention polypropylene microtubes

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Microcentrifuge

  • Sonicator bath (optional)

4.2 Procedure

  • Equilibrate Vial: Before opening, allow the vial of lyophilized peptide to warm to room temperature for 10-15 minutes.[3] This prevents condensation of atmospheric moisture, which can affect peptide stability.[3][14]

  • Brief Centrifugation: Centrifuge the vial briefly (e.g., 1 min at >10,000 x g) to ensure all lyophilized powder is at the bottom of the vial.[1][12]

  • Initial Solubilization: Carefully add a small, precise volume of DMSO to the vial to create a concentrated stock (e.g., 10 mg/mL). For example, to make a 10 mg/mL stock from 1 mg of peptide, add 100 µL of DMSO.

  • Promote Dissolution: Gently vortex the vial for 10-30 seconds.[12] If particles remain, sonication in a water bath for a few minutes can aid dissolution.[1][6] Visually inspect the solution to ensure it is clear and free of particulates.[7][15] A clear solution indicates successful reconstitution.[7]

  • Dilution into Aqueous Buffer: To prepare a working stock in a biologically compatible buffer, slowly add the concentrated DMSO stock dropwise into your gently vortexing aqueous buffer.[1][3] This gradual dilution prevents the peptide from precipitating out of solution.[3] Do not add the aqueous buffer directly to the concentrated organic stock.

  • Final Concentration & Aliquoting: Dilute to the final desired stock concentration (e.g., 1 mg/mL). To avoid repeated freeze-thaw cycles, aliquot the peptide solution into single-use volumes in sterile, low-retention tubes.[13]

  • Storage: Store the aliquots at -20°C or -80°C. For short-term storage (days to weeks), 4°C may be acceptable, but consult the manufacturer's data.[13]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for reconstituting and using a synthetic peptide in a cell-based assay.

Peptide_Workflow cluster_prep Peptide Preparation cluster_exp Experimental Use p1 Equilibrate & Centrifuge Lyophilized Peptide p2 Add Organic Solvent (e.g., DMSO) p1->p2 p3 Vortex / Sonicate to Dissolve p2->p3 p4 Dilute into Aqueous Buffer p3->p4 p5 Determine Concentration (e.g., UV-Vis) p4->p5 p6 Aliquot for Storage (-20°C / -80°C) p5->p6 e1 Thaw Aliquot p6->e1 e2 Prepare Working Solutions in Assay Medium e1->e2 e3 Treat Cells / System e2->e3 e4 Perform Assay (e.g., Viability, Signaling) e3->e4 e5 Data Analysis e4->e5

Caption: General workflow for peptide reconstitution and use in experiments.

References

Application Notes and Protocols: Designing Antimicrobial Susceptibility Assays for BLP-3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. A critical step in the preclinical and clinical development of a new antimicrobial, here designated as BLP-3, is the establishment of reliable and reproducible antimicrobial susceptibility testing (AST) methods. These assays are fundamental for determining the in vitro activity of the agent against a broad range of clinically relevant microorganisms, for defining breakpoints, and for monitoring the development of resistance.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design, execution, and interpretation of antimicrobial susceptibility assays for a novel antimicrobial compound, this compound. The protocols and methodologies described herein are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring that the data generated is robust and comparable to international standards.[1][2][3][4]

Key Considerations for Designing AST for a Novel Agent (this compound)

Before embarking on specific AST protocols, several key characteristics of this compound must be considered as they can influence assay selection and optimization:

  • Mechanism of Action: Understanding how this compound inhibits microbial growth is crucial. For example, a cell wall synthesis inhibitor may require different growth conditions for optimal activity compared to a DNA replication inhibitor.

  • Spectrum of Activity: Preliminary screening will indicate whether this compound is active against Gram-positive, Gram-negative, or a broad spectrum of bacteria. This will guide the selection of appropriate quality control (QC) strains and test panels.

  • Physicochemical Properties: The solubility, stability in different media, and potential for binding to plastic surfaces of this compound should be determined. These factors can significantly impact the accuracy of AST results.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Profile: Early PK/PD data can inform the range of concentrations to be tested in vitro to ensure clinical relevance.

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][5] The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.[6]

Objective: To determine the MIC of this compound against a panel of bacterial isolates.

Materials:

  • This compound reference powder with a known potency

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial isolates for testing

  • Quality control (QC) strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853)

  • Spectrophotometer or McFarland standards

  • Incubator (35°C ± 2°C)

Protocol:

  • Preparation of this compound Stock Solution:

    • Accurately weigh the this compound reference powder and dissolve it in a suitable solvent to create a high-concentration stock solution. The choice of solvent should be based on the solubility of this compound and should not have any antimicrobial activity at the concentrations used.

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

  • Preparation of this compound Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well microtiter plates to achieve the desired final concentration range.

    • Each well should contain 50 µL of the appropriate this compound dilution.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial suspension to each well of the microtiter plate containing the this compound dilutions.

    • Include a growth control well (no this compound) and a sterility control well (no bacteria).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpreting Results:

    • Following incubation, visually inspect the microtiter plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

Disk Diffusion Method (Kirby-Bauer)

The disk diffusion method is a qualitative or semi-quantitative test that provides a zone of inhibition, which can be correlated with the MIC.[7][8][9]

Objective: To assess the susceptibility of bacterial isolates to this compound using the disk diffusion method.

Materials:

  • This compound impregnated paper disks (concentration to be determined based on preliminary MIC data)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial isolates and QC strains

  • Sterile swabs

  • Incubator (35°C ± 2°C)

  • Calipers or a ruler for measuring zone diameters

Protocol:

  • Inoculum Preparation:

    • Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Inoculation of MHA Plates:

    • Dip a sterile swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.

  • Application of this compound Disks:

    • Aseptically apply the this compound impregnated disks to the surface of the inoculated MHA plates.

    • Ensure the disks are in firm contact with the agar.

    • Place no more than 12 disks on a 150 mm plate and no more than 6 on a 100 mm plate.[7]

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading and Interpreting Results:

    • After incubation, measure the diameter of the zones of complete inhibition around each disk to the nearest millimeter.[7]

    • The interpretation of the zone diameters (Susceptible, Intermediate, or Resistant) will require correlation with MIC data and the establishment of clinical breakpoints.

Data Presentation

Quantitative data from the AST assays should be summarized in clear and structured tables to facilitate comparison and analysis.

Table 1: MIC Distribution of this compound Against a Panel of Bacterial Isolates

Organism (n)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Staphylococcus aureus (100)0.520.125 - 8
Escherichia coli (100)140.25 - 16
Pseudomonas aeruginosa (50)4161 - >32
Enterococcus faecalis (50)280.5 - 32

MIC₅₀ and MIC₉₀ represent the MICs at which 50% and 90% of the isolates are inhibited, respectively.

Table 2: Quality Control Ranges for this compound Antimicrobial Susceptibility Testing

QC StrainTest MethodThis compound ConcentrationAcceptable Range
E. coli ATCC 25922Broth MicrodilutionN/A0.5 - 2 µg/mL
S. aureus ATCC 29213Broth MicrodilutionN/A0.125 - 1 µg/mL
P. aeruginosa ATCC 27853Broth MicrodilutionN/A2 - 8 µg/mL
E. coli ATCC 25922Disk Diffusion30 µg disk22 - 28 mm
S. aureus ATCC 29213Disk Diffusion30 µg disk25 - 31 mm
P. aeruginosa ATCC 27853Disk Diffusion30 µg disk18 - 24 mm

Visualizations

Experimental Workflow

AST_Workflow cluster_prep Preparation cluster_mic Broth Microdilution (MIC) cluster_disk Disk Diffusion cluster_analysis Data Analysis start Start culture Bacterial Culture (18-24h) start->culture inoculum Standardized Inoculum (0.5 McFarland) culture->inoculum inoculation_mic Inoculation of Microtiter Plate inoculum->inoculation_mic inoculation_disk Inoculation of MHA Plate inoculum->inoculation_disk blp3_prep This compound Stock Preparation dilution Serial Dilution of this compound blp3_prep->dilution dilution->inoculation_mic incubation_mic Incubation (16-20h) inoculation_mic->incubation_mic read_mic Read MIC incubation_mic->read_mic data_table Tabulate Results read_mic->data_table disk_application Apply this compound Disks inoculation_disk->disk_application incubation_disk Incubation (16-20h) disk_application->incubation_disk read_disk Measure Zone of Inhibition incubation_disk->read_disk read_disk->data_table qc_check Quality Control Verification data_table->qc_check interpretation Interpret Susceptibility qc_check->interpretation

Caption: Workflow for Antimicrobial Susceptibility Testing of this compound.

Hypothetical Signaling Pathway of this compound Action and Resistance

BLP3_Pathway cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms BLP3_ext This compound (extracellular) receptor Outer Membrane Receptor BLP3_ext->receptor Binding BLP3_int This compound (intracellular) receptor->BLP3_int Uptake target Intracellular Target (e.g., Ribosome) BLP3_int->target Interaction efflux Efflux Pump BLP3_int->efflux Expulsion inhibition Inhibition of Protein Synthesis target->inhibition modification Target Modification target->modification Alteration death Bacterial Cell Death inhibition->death

Caption: Hypothetical mechanism of action and resistance pathways for this compound.

Validation and Quality Control

The validation of a new AST method is critical to ensure its accuracy and reproducibility.[10] A validation plan for this compound should include:

  • Intra- and Inter-laboratory Reproducibility: Testing a defined set of organisms in triplicate on different days and in different laboratories to assess the consistency of the results.

  • Accuracy: Comparing the results of the new method to a reference method (e.g., agar dilution).

  • Quality Control: Establishing QC ranges for reference strains as shown in Table 2. QC testing should be performed each time a new batch of reagents is used or on a weekly basis, depending on the laboratory's standard operating procedures.

Conclusion

The successful development of a novel antimicrobial agent like this compound is contingent upon the establishment of robust and reliable antimicrobial susceptibility testing methods. The protocols and guidelines presented in these application notes provide a framework for generating high-quality in vitro susceptibility data. Adherence to standardized methodologies, rigorous quality control, and careful data analysis will ensure that the in vitro profile of this compound is accurately characterized, providing a solid foundation for further preclinical and clinical development.

References

Determining the Minimum Inhibitory Concentration (MIC) of BLP-3: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of BLP-3, a bombinin-like antimicrobial peptide. This compound has demonstrated activity against a broad spectrum of microbes, including Gram-positive and Gram-negative bacteria, as well as fungi.[1] The accurate determination of its MIC is a critical step in the evaluation of its therapeutic potential. This application note outlines a standardized broth microdilution method adapted for cationic antimicrobial peptides and discusses the mechanism of action of this compound. All quantitative data is summarized in a structured table, and the experimental workflow and mechanism of action are visualized through diagrams.

Introduction

This compound is a member of the bombinin-like peptide family, which are antimicrobial peptides (AMPs) originally isolated from the skin secretions of amphibians.[1] These peptides represent a promising class of potential anti-infective agents due to their broad-spectrum activity. The primary mechanism of action for this compound involves the disruption of microbial cell membranes. Specifically, it selectively recognizes and inserts into the lipid bilayers of bacterial membranes, a process facilitated by a preference for cardiolipin and phosphatidylglycerol head groups commonly found in these membranes. This interaction leads to membrane permeabilization and subsequent cell death.

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's potency. It is defined as the lowest concentration of the agent that prevents the visible growth of a microorganism under defined in vitro conditions. Standardized and reproducible MIC testing is essential for the preclinical assessment of novel antimicrobial candidates like this compound.

Data Presentation

While specific MIC values for this compound are not widely available in the public domain, the following table presents illustrative MIC data for this compound against common pathogens, based on the known activity of bombinin-like peptides. These values should be considered as examples for data presentation.

MicroorganismTypeATCC StrainExample MIC Range (µg/mL)
Staphylococcus aureusGram-positive292134 - 16
Pseudomonas aeruginosaGram-negative278538 - 32
Candida albicansFungus9002816 - 64

Experimental Protocol: Broth Microdilution MIC Assay for this compound

This protocol is adapted from established methods for cationic antimicrobial peptides and aligns with the principles outlined by the Clinical and Laboratory Standards Institute (CLSI).

1. Materials and Reagents

  • This compound (lyophilized powder)

  • Sterile, 96-well, round-bottom polypropylene microtiter plates

  • Mueller-Hinton Broth II (Cation-Adjusted) (MHB-II)

  • RPMI-1640 Medium (for Candida albicans)

  • Sterile 0.01% (v/v) acetic acid with 0.2% (w/v) bovine serum albumin (BSA)

  • Bacterial and fungal strains (e.g., Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853, Candida albicans ATCC 90028)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile pipette tips and reservoirs

  • Incubator (35°C ± 2°C)

2. Preparation of this compound Stock Solution

  • Aseptically weigh a precise amount of lyophilized this compound.

  • Reconstitute the peptide in sterile 0.01% acetic acid to create a high-concentration stock solution (e.g., 1280 µg/mL). The use of a slightly acidic solution helps to maintain the solubility and stability of the cationic peptide.

  • Vortex gently to ensure complete dissolution.

3. Preparation of Microbial Inoculum

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

  • Transfer the colonies to a tube containing 5 mL of sterile saline.

  • Vortex to create a smooth suspension.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This can be done visually or with a spectrophotometer (OD at 625 nm of 0.08-0.13). This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Dilute the adjusted suspension in the appropriate test medium (MHB-II for bacteria, RPMI-1640 for C. albicans) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

4. Broth Microdilution Procedure

  • Add 100 µL of the appropriate sterile broth (MHB-II or RPMI-1640) to wells 2 through 12 of a 96-well polypropylene plate.

  • Prepare the this compound serial dilutions. Add 200 µL of the this compound stock solution to well 1.

  • Transfer 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

  • Continue this two-fold serial dilution process from well 2 to well 10. Discard 100 µL from well 10.

  • Well 11 will serve as the growth control (no this compound).

  • Well 12 will serve as the sterility control (no inoculum).

  • Add 100 µL of the prepared microbial inoculum to wells 1 through 11. Do not inoculate well 12.

  • The final volume in each well (1-11) is 200 µL.

  • Seal the plate with a breathable membrane or place it in a container with a moist towel to prevent evaporation.

  • Incubate the plate at 35°C ± 2°C for 18-24 hours.

5. Determination of MIC

  • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.

  • A reading mirror or a spectrophotometer (reading absorbance at 600 nm) can be used to aid in the determination.

  • The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear.

Visualizations

MIC_Determination_Workflow Experimental Workflow for MIC Determination of this compound cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis prep_blp Prepare this compound Stock Solution serial_dilution Perform 2-fold Serial Dilution of this compound in 96-well plate prep_blp->serial_dilution prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculate Inoculate wells with standardized microbial suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 35°C for 18-24 hours inoculate->incubate read_mic Visually inspect for growth and determine MIC incubate->read_mic

Caption: Workflow for this compound MIC Determination.

BLP3_Mechanism_of_Action Proposed Mechanism of Action of this compound cluster_membrane Bacterial Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space membrane Phospholipid Bilayer (Cardiolipin & Phosphatidylglycerol rich) leakage Ion & Metabolite Leakage membrane->leakage 2. Membrane Insertion & Pore Formation blp3 This compound Peptide blp3->membrane 1. Electrostatic Attraction & Binding lysis Cell Lysis & Death leakage->lysis 3. Disruption of Cellular Integrity

Caption: this compound Mechanism of Action on Bacterial Membranes.

References

Application Notes and Protocols for the Use of Bacterial Lipopeptide-3 (BLP-3) in a Murine Model of Infection

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are synthesized from publicly available research on bacterial lipopeptides and their use in mouse models of infection. A specific product designated "BLP-3" from Life Science Production is indicated for in vitro research only and not for administration to animals[1]. Therefore, the following information is provided as a representative guide for utilizing a generic bacterial lipopeptide (referred to as this compound for the purpose of this document) in a research setting. Researchers should adapt these protocols based on the specific characteristics of their chosen lipopeptide and the infection model.

Introduction to Bacterial Lipopeptide-3 (this compound)

Bacterial lipopeptides (BLPs) are a class of microbial secondary metabolites with potent antimicrobial properties. These amphiphilic molecules consist of a lipid tail linked to a peptide chain[2]. This compound, as a representative member of this class, is active against a broad spectrum of pathogens, including both Gram-positive and Gram-negative bacteria, and fungi like Candida albicans[1][3]. The mechanism of action primarily involves the disruption of microbial cell membranes[2]. Beyond direct antimicrobial activity, some lipopeptides have been shown to modulate the host immune response and inhibit biofilm formation, making them attractive candidates for therapeutic development[3].

Applications in Mouse Models of Infection

The use of this compound in mouse models of infection can serve several key research objectives:

  • Efficacy Studies: To evaluate the therapeutic potential of this compound in reducing bacterial burden and improving survival in various infection models.

  • Mechanism of Action Studies: To investigate the in vivo mechanisms by which this compound exerts its antimicrobial and immunomodulatory effects.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and correlate it with its efficacy.

  • Safety and Toxicology Studies: To assess the potential adverse effects and determine the therapeutic window of this compound.

Commonly used mouse models for these studies include sepsis models (e.g., cecal ligation and puncture - CLP), mastitis models, and models of localized infections[4][5][6].

Data Presentation

Table 1: Representative In Vivo Efficacy of a Lipopeptide in a Mouse Mastitis Model
Treatment GroupBacterial Load (CFU/g mammary tissue)Myeloperoxidase (MPO) Activity (U/g tissue)
Control (S. aureus infected)1.2 x 10^72.5
Lipopeptide (C16dKdK)3.5 x 10^41.1
Cefotaxime (Antibiotic control)2.8 x 10^41.0

Data synthesized from a study on a synthetic cationic lipopeptide in a mouse model of Staphylococcus aureus mastitis. The results indicated that the lipopeptide significantly reduced bacterial load and inflammation, comparable to the antibiotic cefotaxime[4].

Table 2: Survival Rate in a Murine Sepsis Model
Treatment GroupSurvival Rate (%)
Control (CLP model)20
This compound (representative)60
Antibiotic Control75

This table represents hypothetical data based on typical outcomes in CLP sepsis models where antimicrobial peptides have been shown to improve survival[7][8]. Actual results will vary based on the specific lipopeptide, dosage, and severity of the sepsis model.

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

  • Lyophilized this compound

  • Sterile, pyrogen-free saline (0.9% NaCl) or phosphate-buffered saline (PBS)

  • Vortex mixer

  • Sterile, pyrogen-free microcentrifuge tubes

Protocol:

  • Aseptically, allow the lyophilized this compound vial to equilibrate to room temperature.

  • Reconstitute the this compound in sterile saline or PBS to the desired stock concentration. Consult the manufacturer's instructions for solubility information.

  • Gently vortex the solution until the this compound is completely dissolved. Avoid vigorous shaking which may cause foaming and denaturation.

  • Perform serial dilutions with sterile saline or PBS to achieve the final desired concentration for injection.

  • Keep the prepared this compound solution on ice until administration.

Murine Model of Sepsis: Cecal Ligation and Puncture (CLP)

The CLP model is a widely used and clinically relevant model of polymicrobial sepsis[5][6].

Materials:

  • Male or female mice (e.g., C57BL/6 or BALB/c, 8-12 weeks old)[9]

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments (scissors, forceps)

  • Suture material (e.g., 3-0 silk)

  • Needle (e.g., 21-gauge)

  • Heating pad

  • Analgesics (e.g., buprenorphine)

Protocol:

  • Anesthetize the mouse using an appropriate anesthetic.

  • Shave and disinfect the abdominal area.

  • Make a 1-2 cm midline laparotomy incision to expose the cecum.

  • Ligate the cecum below the ileocecal valve. The severity of sepsis can be modulated by the length of the ligated cecum[5].

  • Puncture the ligated cecum once or twice with a needle. The size of the needle will also influence the severity of the resulting sepsis[10].

  • Gently squeeze the cecum to extrude a small amount of fecal content.

  • Return the cecum to the peritoneal cavity and close the abdominal wall in two layers (peritoneum and skin) with sutures.

  • Administer subcutaneous fluids (e.g., 1 ml of warm sterile saline) for resuscitation.

  • Administer an analgesic for pain management.

  • Place the mouse on a heating pad for recovery.

  • Administer this compound at predetermined time points post-CLP (e.g., intravenously, intraperitoneally, or subcutaneously) according to the experimental design.

Assessment of Bacterial Load in Tissues

Materials:

  • Sterile PBS

  • Tissue homogenizer

  • Tryptic Soy Agar (TSA) or other appropriate agar plates

  • Incubator

Protocol:

  • At the experimental endpoint, euthanize the mouse.

  • Aseptically harvest organs of interest (e.g., liver, spleen, lungs, blood).

  • Weigh the tissues and place them in a known volume of sterile PBS.

  • Homogenize the tissues using a mechanical homogenizer.

  • Perform serial dilutions of the tissue homogenates in sterile PBS.

  • Plate the dilutions onto appropriate agar plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • Count the number of colony-forming units (CFU) and calculate the CFU per gram of tissue.

Visualization of Pathways and Workflows

Signaling Pathway

BLP3_Signaling_Pathway Hypothesized this compound Signaling Pathway in Host Cells BLP3 This compound TLR2_TLR1 TLR2/TLR1 Heterodimer BLP3->TLR2_TLR1 Binds to MyD88 MyD88 TLR2_TLR1->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB_Pathway NF-κB Pathway TRAF6->NFkB_Pathway MAPK_Pathway MAPK Pathway TRAF6->MAPK_Pathway Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_Pathway->Proinflammatory_Cytokines Induces Transcription Antimicrobial_Peptides Antimicrobial Peptides NFkB_Pathway->Antimicrobial_Peptides Induces Transcription MAPK_Pathway->Proinflammatory_Cytokines Induces Transcription

Caption: Hypothesized signaling cascade initiated by this compound binding to Toll-like receptors.

Experimental Workflow

Experimental_Workflow In Vivo Efficacy Study of this compound in a Mouse Sepsis Model cluster_preparation Preparation cluster_infection Infection and Treatment cluster_monitoring Monitoring and Endpoint Analysis Animal_Acclimatization Animal Acclimatization (1 week) CLP_Surgery Cecal Ligation and Puncture (CLP) Surgery Animal_Acclimatization->CLP_Surgery BLP3_Preparation This compound Reconstitution and Dilution BLP3_Administration This compound Administration (e.g., IV, IP) BLP3_Preparation->BLP3_Administration Randomization Randomization into Treatment Groups CLP_Surgery->Randomization Randomization->BLP3_Administration Control_Groups Control Groups (Vehicle, Antibiotic) Randomization->Control_Groups Survival_Monitoring Survival Monitoring (Daily) BLP3_Administration->Survival_Monitoring Control_Groups->Survival_Monitoring Tissue_Harvest Tissue Harvest at Endpoint Survival_Monitoring->Tissue_Harvest Clinical_Scoring Clinical Scoring (Daily) Bacterial_Load_Analysis Bacterial Load Analysis (CFU counts) Tissue_Harvest->Bacterial_Load_Analysis Cytokine_Analysis Cytokine Analysis (ELISA) Tissue_Harvest->Cytokine_Analysis

Caption: A typical experimental workflow for evaluating the efficacy of this compound in a CLP mouse model.

References

Application Notes and Protocols for Labeling BLP-3 Peptide for Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BLP-3, a bombinin-like peptide, is an antimicrobial peptide (AMP) with potent activity against a broad spectrum of pathogens.[1] Beyond its antimicrobial properties, the interaction of this compound and other AMPs with mammalian cells is of growing interest in cancer research and immunology. Fluorescent labeling of this compound allows researchers to visualize its localization, cellular uptake, and potential intracellular targets using fluorescence microscopy. This document provides detailed protocols for the fluorescent labeling of this compound, its purification, characterization, and application in cellular imaging.

Data Presentation

A careful selection of the fluorescent dye is paramount for successful fluorescence microscopy. The choice depends on the available excitation sources, the desired emission wavelength, and the photostability of the fluorophore. Below is a summary of the photophysical properties of commonly used fluorescent dyes suitable for peptide labeling.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Photostability
FITC 49552575,0000.92Moderate
Alexa Fluor 488 495519>65,0000.92High
Cy3 550570150,0000.15High
TAMRA 55758391,0000.1Moderate
Cy5 650670250,0000.27High
Alexa Fluor 647 650668239,0000.33Very High

Experimental Protocols

Protocol 1: Fluorescent Labeling of this compound Peptide with NHS Ester Dyes

This protocol describes the labeling of the this compound peptide via its primary amines (N-terminus and lysine residues) using N-hydroxysuccinimide (NHS) ester-functionalized fluorescent dyes. The sequence of this compound is H-Gly-Ile-Gly-Ala-Ala-Ile-Leu-Ser-Ala-Gly-Lys-Ser-Ala-Leu-Lys-Gly-Leu-Ala-Lys-Gly-Leu-Ala-Glu-His-Phe-NH2, containing three lysine residues available for labeling in addition to the N-terminus.[1]

Materials:

  • This compound peptide (synthesized to >95% purity)

  • Amine-reactive fluorescent dye with NHS ester group (e.g., FITC, Alexa Fluor 488 NHS Ester, Cy3 NHS Ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • 0.1 M Sodium bicarbonate buffer (pH 8.3-8.5)

  • Purification column (e.g., Sephadex G-25 or HPLC system)

  • Lyophilizer

Procedure:

  • Peptide Preparation: Dissolve the this compound peptide in 0.1 M sodium bicarbonate buffer to a final concentration of 1-10 mg/mL.

  • Dye Preparation: Immediately before use, dissolve the NHS ester dye in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Calculate the required amount of dye. A molar excess of the dye to the peptide is typically used to ensure efficient labeling. A starting point is a 5-10 fold molar excess.

    • Slowly add the dissolved dye to the peptide solution while gently vortexing.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification of the Labeled Peptide:

    • Separate the fluorescently labeled this compound from unreacted dye and byproducts.

    • Size-Exclusion Chromatography (e.g., Sephadex G-25): This is a simple and effective method for removing small molecules like unreacted dye.

      • Equilibrate the column with an appropriate buffer (e.g., PBS).

      • Apply the reaction mixture to the column.

      • Elute with the same buffer and collect fractions. The labeled peptide will typically elute in the earlier fractions.

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This method provides higher resolution and can separate peptides with different degrees of labeling.

      • Use a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

      • Monitor the elution profile at the absorbance wavelength of the peptide (e.g., 220 nm) and the dye.

      • Collect the fractions corresponding to the labeled peptide.

  • Lyophilization: Freeze-dry the purified, labeled peptide fractions to obtain a stable powder. Store at -20°C or lower, protected from light.

Protocol 2: Characterization of Labeled this compound

1. Mass Spectrometry:

  • Use Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry to confirm the covalent attachment of the fluorescent dye.

  • The mass of the labeled peptide will be the mass of the unlabeled peptide plus the mass of the dye molecule(s). Multiple peaks may be observed corresponding to peptides with one, two, or more dye molecules attached.

2. UV-Visible Spectroscopy:

  • Measure the absorbance of the labeled peptide solution at the dye's maximum absorbance wavelength and at 280 nm (for the peptide, though this compound lacks tryptophan and tyrosine, so peptide absorbance at 280nm will be low).

  • The ratio of the absorbances can be used to estimate the degree of labeling (DOL), which is the average number of dye molecules per peptide.

Protocol 3: Fluorescence Microscopy of Labeled this compound in Live Cells

This protocol outlines the steps for visualizing the cellular uptake and localization of fluorescently labeled this compound in a cancer cell line (e.g., HeLa).

Materials:

  • HeLa cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Fluorescently labeled this compound peptide

  • Phosphate-buffered saline (PBS)

  • Confocal microscope

Procedure:

  • Cell Culture: Seed HeLa cells on glass-bottom dishes or chamber slides and culture until they reach 50-70% confluency.

  • Peptide Incubation:

    • Prepare a working solution of the fluorescently labeled this compound in a serum-free culture medium at the desired concentration (e.g., 1-10 µM).

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the peptide solution to the cells and incubate for the desired time (e.g., 30 minutes to 4 hours) at 37°C in a CO2 incubator.

  • Washing:

    • Remove the peptide solution.

    • Wash the cells three times with cold PBS to remove any unbound peptide.

  • Imaging:

    • Add fresh, pre-warmed culture medium or PBS to the cells.

    • Immediately image the cells using a confocal microscope equipped with the appropriate laser line and emission filters for the chosen fluorophore.

    • Acquire images in different focal planes (z-stacks) to determine the subcellular localization of the peptide.

Signaling Pathways and Experimental Workflows

Putative Signaling Pathway of this compound in Mammalian Cells

While the precise signaling pathway of this compound in mammalian cells is not fully elucidated, many antimicrobial peptides are known to interact with and disrupt the cell membrane. In cancer cells, this can lead to increased membrane permeability and, in some cases, the induction of apoptosis. A putative pathway is illustrated below.

BLP3_Signaling BLP3 Fluorescently Labeled This compound Peptide Membrane Cancer Cell Membrane BLP3->Membrane Interaction Disruption Membrane Disruption/ Pore Formation Membrane->Disruption Uptake Cellular Uptake Disruption->Uptake Apoptosis Induction of Apoptosis Uptake->Apoptosis Potential Outcome Microscopy Fluorescence Microscopy (Visualization) Uptake->Microscopy Enables

Caption: Putative mechanism of fluorescently labeled this compound interaction with a cancer cell.

Experimental Workflow for Labeling and Imaging

The overall workflow from peptide labeling to cellular imaging is a multi-step process requiring careful execution and quality control at each stage.

Experimental_Workflow cluster_0 Peptide Labeling cluster_1 Purification & QC cluster_2 Cellular Imaging Peptide This compound Peptide Reaction Labeling Reaction (pH 8.3-8.5) Peptide->Reaction Dye NHS-Ester Dye Dye->Reaction Purification Purification (HPLC/SEC) Reaction->Purification QC Quality Control (MS/Spectroscopy) Purification->QC CellCulture Cell Culture Incubation Incubation with Labeled Peptide CellCulture->Incubation Imaging Confocal Microscopy Incubation->Imaging

Caption: Workflow for fluorescent labeling and cellular imaging of this compound peptide.

References

Application Notes and Protocols for BLP-3 Membrane Disruption Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombinin-like peptide 3 (BLP-3) is a 25-27 amino acid, cationic, amphipathic antimicrobial peptide originally isolated from the skin of the Asian toad, Bombina orientalis. As a member of the bombinin peptide family, this compound has demonstrated significant antimicrobial activity against a range of bacteria, including several on the WHO priority list such as Neisseria, Pseudomonas aeruginosa, and Staphylococcus aureus. A key characteristic of this compound and related bombinins is their selectivity for prokaryotic over eukaryotic membranes, exhibiting potent bactericidal effects with minimal hemolytic activity. This selectivity makes this compound a compelling candidate for the development of novel antimicrobial therapeutics.

The primary mechanism of action for this compound is believed to be the disruption of the bacterial cell membrane integrity. Its amphipathic α-helical structure allows it to preferentially interact with and insert into bacterial membranes, which are rich in anionic lipids like cardiolipin and phosphatidylglycerol. This interaction leads to membrane permeabilization, leakage of cellular contents, and ultimately, cell death.

These application notes provide detailed protocols for studying the membrane disruption properties of this compound using both model lipid vesicles and live bacterial cells.

Data Presentation

Antimicrobial and Hemolytic Activity of Bombinin-Like Peptides

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for this compound and related peptides against various microorganisms, as well as their hemolytic activity.

PeptideOrganismMIC (µg/mL)Hemolytic Activity (HC₅₀ in µM)Reference
This compound Staphylococcus aureusNot explicitly quantified, but noted to be activeNon-hemolytic[1]
This compound Pseudomonas aeruginosaNot explicitly quantified, but noted to be activeNon-hemolytic[1]
This compound Neisseria sp.Not explicitly quantified, but noted to be activeNon-hemolytic[1]
BHL-bombininStaphylococcus aureus1.6 µMLow cytotoxicity[2]
BHL-bombininEscherichia coli6.6 µMLow cytotoxicity[2]
Bombinins (general)Gram-positive & Gram-negative bacteriaPotent activityVirtually inactive in hemolysis assays[2]
Membrane Permeabilization Data for this compound

Table Template: Calcein Leakage Assay

This compound Concentration (µM)% Calcein Leakage (at 30 min)
0 (Control)0
0.5
1.0
2.5
5.0
10.0
20.0
Triton X-100 (Positive Control)100

Table Template: SYTOX Green Uptake Assay

This compound Concentration (µM)Fluorescence Intensity (Arbitrary Units)
0 (Control)
0.5 x MIC
1 x MIC
2 x MIC
Polymyxin B (Positive Control)

Experimental Protocols

Preparation of Large Unilamellar Vesicles (LUVs) for Membrane Disruption Assays

This protocol describes the preparation of LUVs, which serve as a model for bacterial membranes.

Materials:

  • Phospholipids (e.g., POPC, POPG) in chloroform

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Probe for encapsulation (e.g., 50 mM Calcein)

  • Mini-extruder with polycarbonate membranes (100 nm pore size)

  • Rotary evaporator or gentle stream of nitrogen gas

  • Water bath sonicator

Procedure:

  • In a round-bottom flask, mix the desired phospholipids in chloroform to achieve a composition mimicking the target bacterial membrane (e.g., POPC:POPG 3:1 molar ratio).

  • Remove the chloroform under a gentle stream of nitrogen gas, followed by drying under vacuum for at least 2 hours to form a thin lipid film.

  • Hydrate the lipid film with the hydration buffer containing the desired probe (e.g., calcein solution) by vortexing vigorously. The volume should be sufficient to create a final lipid concentration of 10-20 mg/mL.

  • Subject the lipid suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath to increase lamellarity.

  • Extrude the suspension at least 11 times through a 100 nm polycarbonate membrane using a mini-extruder. This should be performed at a temperature above the phase transition temperature of the lipids.

  • Remove the unencapsulated probe by size-exclusion chromatography (e.g., using a Sephadex G-50 column) equilibrated with the hydration buffer.

  • The resulting LUV suspension should be stored at 4°C and used within a few days.

Calcein Leakage Assay

This assay measures the release of the fluorescent dye calcein from LUVs upon membrane disruption by this compound.

Materials:

  • Calcein-loaded LUVs

  • Assay buffer (same as hydration buffer)

  • This compound stock solution

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: 490 nm, Emission: 520 nm)

  • 2% Triton X-100 solution

Procedure:

  • Dilute the calcein-loaded LUVs in the assay buffer to a final lipid concentration of 50-100 µM in the wells of a 96-well plate.

  • Add varying concentrations of this compound to the wells. Include a negative control (buffer only) and a positive control (2% Triton X-100 for 100% leakage).

  • Monitor the fluorescence intensity over time (e.g., every 5 minutes for 60 minutes) at 37°C.

  • After the final reading, add Triton X-100 to all wells (except the positive control) to lyse the vesicles and obtain the maximum fluorescence (F_max).

  • Calculate the percentage of calcein leakage using the following formula: % Leakage = [(F_peptide - F_buffer) / (F_max - F_buffer)] * 100 where F_peptide is the fluorescence in the presence of this compound, F_buffer is the fluorescence of the negative control, and F_max is the fluorescence after adding Triton X-100.

SYTOX Green Uptake Assay

This assay determines the ability of this compound to permeabilize the membrane of live bacteria, allowing the entry of the DNA-binding dye SYTOX Green.

Materials:

  • Mid-logarithmic phase bacterial culture (e.g., S. aureus)

  • SYTOX Green nucleic acid stain

  • Assay buffer (e.g., PBS or HEPES buffer)

  • This compound stock solution

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: ~485 nm, Emission: ~520 nm)

  • Polymyxin B or other known membrane-permeabilizing agent (positive control)

Procedure:

  • Wash the bacterial cells with the assay buffer and resuspend them to an OD₆₀₀ of 0.2-0.5.

  • Add SYTOX Green to the bacterial suspension to a final concentration of 1-5 µM and incubate in the dark for 15-30 minutes.

  • Aliquot the bacterial suspension into the wells of a 96-well plate.

  • Add varying concentrations of this compound to the wells. Include a negative control (buffer only) and a positive control.

  • Measure the fluorescence intensity immediately and then at regular intervals for up to 60 minutes.

  • An increase in fluorescence indicates that this compound has compromised the bacterial membrane, allowing SYTOX Green to enter and bind to intracellular DNA.

Visualizations

Proposed Mechanism of this compound Membrane Disruption

As a cationic antimicrobial peptide, this compound is thought to disrupt bacterial membranes through mechanisms that do not involve a specific signaling pathway but rather direct physical perturbation of the lipid bilayer. The following diagram illustrates the generally accepted models for antimicrobial peptide action.

AMP_Mechanism cluster_0 Initial Interaction cluster_1 Membrane Disruption Models cluster_2 Outcome Peptide This compound (Cationic) Membrane Bacterial Membrane (Anionic) Peptide->Membrane Electrostatic Attraction Carpet Carpet Model (Detergent-like disruption) Membrane->Carpet Accumulation & Micellization Toroidal Toroidal Pore Model (Lipids line the pore) Membrane->Toroidal Insertion & Pore Formation Barrel Barrel-Stave Model (Peptides form the pore) Membrane->Barrel Insertion & Aggregation Leakage Leakage of Cellular Contents Carpet->Leakage Toroidal->Leakage Barrel->Leakage Death Cell Death Leakage->Death

Caption: Proposed mechanisms of this compound membrane disruption.

Experimental Workflow for Membrane Disruption Assays

The following diagram outlines the general workflow for assessing the membrane-disrupting activity of this compound.

Experimental_Workflow cluster_vesicle Model Membrane Assays cluster_cell Live Cell Assays Start Start: this compound Synthesis/Purification Prep_LUVs Prepare Calcein-loaded LUVs Start->Prep_LUVs Prep_Cells Prepare Bacterial Culture Start->Prep_Cells Calcein_Assay Perform Calcein Leakage Assay Prep_LUVs->Calcein_Assay Analyze_Calcein Analyze % Leakage Data Calcein_Assay->Analyze_Calcein End Conclusion on Membrane Disruption Activity Analyze_Calcein->End SYTOX_Assay Perform SYTOX Green Uptake Assay Prep_Cells->SYTOX_Assay Analyze_SYTOX Analyze Fluorescence Data SYTOX_Assay->Analyze_SYTOX Analyze_SYTOX->End

Caption: Workflow for this compound membrane disruption studies.

References

Application of Novel Antimicrobial Agents in Biofilm Disruption Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS), which adhere to various surfaces.[1][2][3] These complex structures provide bacteria with protection from hostile environments, including the host immune system and antimicrobial treatments, making them a significant challenge in clinical and industrial settings.[2][3][4] The increased tolerance of biofilm-associated bacteria to conventional antibiotics necessitates the development of novel therapeutic strategies that can effectively disrupt the biofilm matrix and eradicate the embedded bacteria.[2][4] This document provides a detailed protocol for assessing the biofilm disruption potential of novel antimicrobial agents, using a standard crystal violet assay. While the initial query focused on a specific agent, "BLP-3," no publicly available data was found for a compound with this designation. The following protocols and application notes are therefore presented as a general guideline for evaluating any novel anti-biofilm candidate.

Quantitative Data Summary

Effective data presentation is crucial for the comparison of different anti-biofilm agents or varying concentrations of the same agent. The following table provides a standardized format for presenting quantitative results from a biofilm disruption assay.

Treatment AgentConcentration (µg/mL)Mean Absorbance (595 nm)Standard Deviation% Biofilm Reduction
Negative Control 01.2040.0850%
Test Agent A 100.8430.06230%
Test Agent A 500.4810.04160%
Test Agent A 1000.2410.02980%
Positive Control Varies0.1200.01590%

Experimental Protocols

Biofilm Disruption Assay Using the Crystal Violet Method

This protocol is a standard method for quantifying the ability of a test compound to disrupt a pre-formed biofilm.[5][6][7]

Materials:

  • 96-well, flat-bottom sterile microtiter plates[5]

  • Bacterial strain of interest

  • Appropriate liquid growth medium (e.g., Luria-Bertani broth, Tryptic Soy Broth)[7]

  • Phosphate-buffered saline (PBS)

  • Test agent stock solution

  • 0.1% crystal violet solution[5][6]

  • 30% acetic acid solution[5][7]

  • Microplate reader[5]

Procedure:

  • Biofilm Formation:

    • Prepare a bacterial suspension from an overnight culture, diluted to a standardized concentration (e.g., 1 McFarland unit or an OD600 of 0.05).[6][7]

    • Dispense 150-200 µL of the bacterial suspension into the wells of a 96-well microtiter plate.[7] Include wells with sterile medium only as a negative control.

    • Incubate the plate for 24-48 hours at the optimal growth temperature for the bacterium (e.g., 37°C) to allow for biofilm formation.[5][7]

  • Treatment with Test Agent:

    • After incubation, carefully remove the planktonic (free-floating) bacteria from each well by aspiration or by inverting the plate and shaking out the liquid.[5][6]

    • Gently wash the wells twice with sterile PBS to remove any remaining planktonic cells, being careful not to disturb the attached biofilm.[6][7]

    • Prepare serial dilutions of the test agent in fresh growth medium.

    • Add 200 µL of the test agent dilutions to the biofilm-coated wells. Add fresh medium without the test agent to control wells.

    • Incubate the plate for a specified treatment period (e.g., 24 hours) at the appropriate temperature.[7]

  • Quantification of Remaining Biofilm:

    • Following treatment, discard the medium and wash the wells twice with sterile PBS.[7]

    • Dry the plate, for instance, by inverting it on a paper towel and tapping gently, followed by air-drying.[6]

    • Add 200 µL of 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.[5][7]

    • Remove the crystal violet solution and wash the plate thoroughly with distilled water to remove excess stain.[5][7]

    • Allow the plate to dry completely.[7]

    • Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet bound to the biofilm.[5][7]

    • Incubate for 10-15 minutes, and gently mix to ensure the dye is fully dissolved.

    • Measure the absorbance of the solubilized crystal violet at a wavelength of 595 nm using a microplate reader.[7]

Visualizations

Experimental Workflow for Biofilm Disruption Assay

G cluster_0 Biofilm Formation cluster_1 Treatment cluster_2 Quantification A Prepare Bacterial Suspension B Dispense into 96-well Plate A->B C Incubate (24-48h) B->C D Remove Planktonic Bacteria & Wash C->D Biofilm Formed E Add Test Agent Dilutions D->E F Incubate (24h) E->F G Wash Wells F->G Treatment Complete H Stain with Crystal Violet G->H I Wash Excess Stain H->I J Solubilize Dye with Acetic Acid I->J K Measure Absorbance (595 nm) J->K

Caption: Workflow for the crystal violet-based biofilm disruption assay.

Generic Signaling Pathway in Bacterial Biofilm Formation

Many bacteria utilize complex signaling networks to regulate the transition from a motile, planktonic state to a sessile, biofilm-forming state. A key intracellular signaling molecule in this process is cyclic di-GMP (c-di-GMP).[8] High levels of c-di-GMP typically promote biofilm formation by stimulating the production of adhesins and EPS components, while low levels favor motility.[8]

G EnvSignal Environmental Cue (e.g., Surface Contact) SensorKinase Sensor Kinase EnvSignal->SensorKinase Activates DGC Diguanylate Cyclase (DGC) (Active) SensorKinase->DGC Activates PDE Phosphodiesterase (PDE) (Inactive) SensorKinase->PDE Inhibits c_di_GMP Increased c-di-GMP DGC->c_di_GMP Synthesizes Effector Effector Proteins c_di_GMP->Effector Binds to Adhesins Adhesin Production Effector->Adhesins Activates EPS EPS Production Effector->EPS Activates Motility Motility Genes (Repressed) Effector->Motility Represses Biofilm Biofilm Formation Adhesins->Biofilm EPS->Biofilm

Caption: A simplified signaling cascade for biofilm formation mediated by c-di-GMP.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting BLP-3 Peptide Insolubility

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting insolubility issues encountered with the BLP-3 peptide in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the this compound peptide, and what are its properties?

A1: this compound (Bombinin-like peptide 3) is an antimicrobial peptide.[1] Its sequence is H-Gly-Ile-Gly-Ala-Ala-Ile-Leu-Ser-Ala-Gly-Lys-Ser-Ala-Leu-Lys-Gly-Leu-Ala-Lys-Gly-Leu-Ala-Glu-His-Phe-NH2.[1] Based on its amino acid composition, which includes a significant number of hydrophobic residues (e.g., Ile, Leu, Ala, Val, Phe), this compound is predicted to be a hydrophobic peptide.[2][3] Such peptides are often challenging to dissolve in aqueous solutions.[2][3]

Q2: I'm having trouble dissolving my lyophilized this compound peptide in a standard aqueous buffer like PBS. What is the likely cause?

A2: The primary reason for the insolubility of this compound in aqueous buffers is its hydrophobic nature. Peptides with a high content of hydrophobic amino acids tend to aggregate in aqueous solutions to minimize their interaction with water.[2][4] Additionally, the peptide's net charge at the buffer's pH can significantly influence its solubility. Peptides are least soluble at their isoelectric point (pI), where their net charge is zero.[5][6]

Q3: What is the first step I should take to try and dissolve my this compound peptide?

A3: Before attempting to dissolve the entire sample, it is highly recommended to perform a solubility test with a small amount of the peptide.[7] This prevents the potential loss of your entire sample in an inappropriate solvent. The general recommendation is to start with sterile, distilled water as the initial solvent.[7]

Q4: My this compound peptide did not dissolve in water. What should I try next?

A4: If water alone is insufficient, the next step is to consider the peptide's overall charge. By assigning a value of +1 to basic residues (Lys, Arg, His, and the N-terminus) and -1 to acidic residues (Asp, Glu, and the C-terminus), you can estimate the peptide's net charge.[7][8] For a basic peptide (net positive charge), adding a small amount of a dilute acidic solution, such as 10% acetic acid, can help with dissolution.[4][9] For an acidic peptide (net negative charge), a dilute basic solution like 10% ammonium bicarbonate can be used.[4] Since this compound has more basic residues (Lys, His) than acidic ones (Glu), it is likely to be basic and may dissolve in a slightly acidic solution.

Q5: What if adjusting the pH doesn't work for my this compound peptide?

A5: For highly hydrophobic peptides like this compound that resist dissolution even with pH adjustment, the use of organic co-solvents is recommended.[3][4][10] The peptide should first be dissolved in a minimal amount of a strong organic solvent, and then the aqueous buffer can be added dropwise while vortexing until the desired concentration is reached.[9] If the solution becomes cloudy, the solubility limit has been exceeded.[9]

Q6: Are there any other techniques I can use to aid in the dissolution of this compound?

A6: Yes, several physical methods can assist in dissolving difficult peptides:

  • Sonication: This can help break up aggregates and improve dissolution.[4][10] It's recommended to sonicate in short bursts on ice to prevent heating the sample.[3]

  • Gentle Warming: Slightly increasing the temperature (not exceeding 40°C) can sometimes improve solubility, but care must be taken to avoid peptide degradation.[10]

  • Vortexing: Vigorous mixing can aid in the dissolution process.

Troubleshooting Guide

Initial Assessment of this compound Peptide
  • Amino Acid Sequence: H-Gly-Ile-Gly-Ala-Ala-Ile-Leu-Ser-Ala-Gly-Lys-Ser-Ala-Leu-Lys-Gly-Leu-Ala-Lys-Gly-Leu-Ala-Glu-His-Phe-NH2[1]

  • Predicted Character: High content of hydrophobic amino acids suggests it is a hydrophobic peptide. The presence of more basic residues (Lys, His) than acidic residues (Glu) indicates it is likely a basic peptide.

Recommended Solvents and Starting Concentrations

The following table summarizes recommended solvents and general starting concentrations for dissolving hydrophobic peptides like this compound. It is crucial to test solubility with a small aliquot first.

Solvent/Solution Peptide Type Recommended Starting Concentration/Amount Notes
Sterile Distilled WaterGeneralN/AAlways the first solvent to try.[7]
10% Acetic AcidBasic PeptidesAdd dropwise until dissolved.[4][9]For peptides with a net positive charge.
10% Ammonium BicarbonateAcidic PeptidesAdd dropwise until dissolved.[4]For peptides with a net negative charge.
Dimethyl Sulfoxide (DMSO)Highly Hydrophobic PeptidesMinimal amount to dissolve the peptide.[9]Be mindful of the final concentration in your assay, as DMSO can be toxic to cells at higher concentrations (typically >0.5%).[9]
Dimethylformamide (DMF)Highly Hydrophobic PeptidesMinimal amount to dissolve the peptide.[10]An alternative to DMSO, especially for peptides containing cysteine.[9]
Acetonitrile, Methanol, or IsopropanolHydrophobic PeptidesMinimal amount to dissolve the peptide.[7]Useful for peptides that are not extremely hydrophobic.
6 M Guanidine Hydrochloride or 8 M UreaPeptides Prone to AggregationN/AThese are strong denaturants and should only be used if compatible with your downstream experiments.[7][9]

Detailed Experimental Protocol for Solubilizing this compound

This protocol provides a systematic approach to solubilizing the this compound peptide.

  • Preparation:

    • Allow the lyophilized this compound peptide to warm to room temperature in a desiccator before opening the vial to prevent condensation.

    • Centrifuge the vial briefly to ensure all the peptide powder is at the bottom.[3]

    • Prepare sterile, distilled water, 10% acetic acid, and an organic solvent like DMSO.

  • Solubility Test (Small Aliquot):

    • Weigh out a small, known amount of the peptide.

    • Attempt to dissolve it in a calculated volume of sterile distilled water to achieve the desired stock concentration. Vortex briefly.

    • If the peptide does not dissolve, proceed to the next step.

  • pH Adjustment:

    • Add 10% acetic acid dropwise to the peptide suspension.

    • Vortex after each drop and visually inspect for dissolution.

    • If the peptide dissolves, you can then dilute it with your desired aqueous buffer.

  • Use of Organic Solvent:

    • If the peptide remains insoluble after pH adjustment, take a new, small aliquot of the lyophilized peptide.

    • Add a minimal volume of DMSO (e.g., 10-20 µL) to the peptide and vortex until it is fully dissolved.

    • Slowly add your desired aqueous buffer to the DMSO-peptide solution dropwise while continuously vortexing.

    • If the solution remains clear, continue adding the buffer until you reach your target concentration.

    • If the solution becomes cloudy, this indicates that the peptide is precipitating, and you have reached its solubility limit in that buffer with that percentage of DMSO.

  • Physical Dissolution Aids:

    • If the peptide is still not fully dissolved, you can try sonicating the solution in a water bath for short intervals (e.g., 10-15 seconds), keeping the sample on ice between sonications to prevent heating.[3]

  • Final Preparation and Storage:

    • Once the peptide is dissolved, it is recommended to filter it through a 0.22 µm filter to remove any remaining particulates.

    • For storage, aliquot the peptide solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[7]

Visual Troubleshooting and Pathway Diagrams

Troubleshooting_Workflow start Start: Lyophilized this compound Peptide solubility_test Perform Solubility Test with a Small Aliquot start->solubility_test dissolve_in_water Attempt to Dissolve in Sterile Water solubility_test->dissolve_in_water is_soluble_water Is the Peptide Soluble? dissolve_in_water->is_soluble_water ph_adjustment Adjust pH (add 10% Acetic Acid dropwise) is_soluble_water->ph_adjustment No success Peptide Solubilized. Aliquot and Store. is_soluble_water->success Yes is_soluble_ph Is the Peptide Soluble? ph_adjustment->is_soluble_ph organic_solvent Dissolve in Minimal Organic Solvent (e.g., DMSO) is_soluble_ph->organic_solvent No is_soluble_ph->success Yes add_buffer Slowly Add Aqueous Buffer organic_solvent->add_buffer is_soluble_organic Does it Remain Soluble? add_buffer->is_soluble_organic physical_methods Use Physical Aids (Sonication, Gentle Warming) is_soluble_organic->physical_methods No is_soluble_organic->success Yes is_soluble_physical Is the Peptide Soluble? physical_methods->is_soluble_physical is_soluble_physical->success Yes failure Insoluble. Consider Peptide Modification or Alternative Formulation. is_soluble_physical->failure No

Caption: Troubleshooting workflow for this compound peptide insolubility.

Antimicrobial_Peptide_Mechanism blp3 This compound Peptide (Cationic) electrostatic_interaction Electrostatic Interaction blp3->electrostatic_interaction bacterial_membrane Bacterial Membrane (Anionic Surface) bacterial_membrane->electrostatic_interaction membrane_insertion Membrane Insertion & Disruption electrostatic_interaction->membrane_insertion pore_formation Pore Formation membrane_insertion->pore_formation leakage Leakage of Cellular Contents pore_formation->leakage cell_death Bacterial Cell Death leakage->cell_death

Caption: General mechanism of action for antimicrobial peptides like this compound.

References

Technical Support Center: Preventing Aggregation of BLP-3 in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and prevent the aggregation of BLP-3 in solution during experiments.

Understanding this compound and its Aggregation Potential

This compound, also known as Bombinin-like peptide 3, is a 25-amino acid antimicrobial peptide with the sequence H-Gly-Ile-Gly-Ala-Ala-Ile-Leu-Ser-Ala-Gly-Lys-Ser-Ala-Leu-Lys-Gly-Leu-Ala-Lys-Gly-Leu-Ala-Glu-His-Phe-NH2.[1] It exhibits activity against both Gram-positive and Gram-negative bacteria, as well as Candida albicans.[1] The aggregation of peptides like this compound is a common challenge that can lead to loss of activity, altered bioavailability, and difficulties in analysis.

Based on its amino acid sequence, the physicochemical properties of this compound have been predicted to understand its aggregation propensity.

PropertyPredicted ValueImplication for Aggregation
Isoelectric Point (pI) ~10.08At a neutral pH (around 7), the peptide will have a high net positive charge, which generally promotes solubility and reduces the likelihood of aggregation due to electrostatic repulsion between molecules. However, aggregation risk increases as the pH of the solution approaches the pI.
Hydrophobicity ModerateThe presence of several hydrophobic amino acid residues (I, L, A, V, F) can contribute to intermolecular hydrophobic interactions, a common driver of aggregation, especially at high concentrations.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution cloudy or showing visible precipitates?

Cloudiness or precipitation is a strong indicator of peptide aggregation. This can be caused by several factors, including:

  • High Peptide Concentration: Increased proximity of peptide molecules enhances the chances of intermolecular interactions and aggregation.

  • Suboptimal pH: If the solution's pH is near the isoelectric point (pI) of this compound (~10.08), the peptide's net charge is minimized, reducing electrostatic repulsion and increasing the likelihood of aggregation.

  • Inappropriate Ionic Strength: High salt concentrations can shield the charges on the peptide, reducing electrostatic repulsion and promoting aggregation through hydrophobic interactions. Conversely, very low ionic strength might not be sufficient to keep the peptide in solution.

  • Temperature Fluctuations: Freeze-thaw cycles or exposure to high temperatures can denature the peptide and expose hydrophobic regions, leading to aggregation.

  • Mechanical Stress: Vigorous vortexing or stirring can introduce air-water interfaces that promote peptide unfolding and aggregation.

Q2: At what pH should I dissolve and store my this compound?

To maintain a high net positive charge and promote solubility, it is recommended to dissolve and store this compound in a buffer with a pH at least 2 units away from its predicted pI of ~10.08. A slightly acidic buffer (e.g., pH 4.0-6.0) is generally a good starting point. Avoid using buffers with a pH close to 10.

Q3: What is the recommended solvent for reconstituting lyophilized this compound?

For initial reconstitution of lyophilized this compound, it is best to use sterile, deionized water or a dilute acidic solution (e.g., 0.1% acetic acid or 0.1% trifluoroacetic acid) to ensure complete solubilization. Once dissolved, the peptide solution can be diluted into the desired experimental buffer.

Q4: Can I do anything to rescue aggregated this compound?

Rescuing aggregated peptides can be challenging and may not always be successful. However, you can try the following:

  • Sonication: Gentle sonication in a water bath can sometimes help to break up aggregates.

  • pH Adjustment: Carefully adjusting the pH to be further away from the pI may help to redissolve the peptide.

  • Use of Denaturants: In some cases, treatment with a denaturant like guanidinium chloride or urea, followed by dialysis or buffer exchange into a suitable refolding buffer, can be attempted. However, this may affect the peptide's activity.

Troubleshooting Guide: Common Issues and Solutions

IssuePotential Cause(s)Recommended Solution(s)
Low solubility during reconstitution - Incorrect solvent pH.- High peptide concentration.- Use a slightly acidic solvent (e.g., 0.1% acetic acid).- Reconstitute at a lower concentration initially and then dilute.
Precipitation after adding to buffer - Buffer pH is too close to the pI.- High ionic strength of the buffer.- Use a buffer with a pH further from the pI (e.g., pH 4-6).- Reduce the salt concentration in the buffer.
Aggregation during storage - Improper storage temperature.- Repeated freeze-thaw cycles.- Store at -20°C or -80°C for long-term storage.- Aliquot the peptide solution to avoid multiple freeze-thaw cycles.
Inconsistent experimental results - Presence of soluble aggregates affecting activity.- Characterize the peptide solution for aggregates using techniques like DLS or SEC before each experiment.- Prepare fresh solutions for critical experiments.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound
  • Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.

  • Add the required volume of sterile, deionized water or a slightly acidic solvent (e.g., 0.1% acetic acid) to achieve the desired stock concentration.

  • Gently swirl or pipette the solution to dissolve the peptide. Avoid vigorous vortexing.

  • If necessary, briefly sonicate in a cool water bath to aid dissolution.

  • Once dissolved, the stock solution can be diluted into the final experimental buffer.

Protocol 2: Monitoring this compound Aggregation using Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS) is a technique used to measure the size distribution of particles in a solution. An increase in the hydrodynamic radius of the particles over time is indicative of aggregation.

  • Prepare the this compound solution in the desired buffer at the working concentration.

  • Filter the solution through a low-protein-binding 0.22 µm filter to remove any dust or pre-existing large aggregates.

  • Transfer the solution to a clean DLS cuvette.

  • Equilibrate the sample to the desired temperature in the DLS instrument.

  • Perform an initial DLS measurement to determine the initial size distribution. Monomeric this compound is expected to have a small hydrodynamic radius.

  • Incubate the sample under the conditions being tested (e.g., specific temperature, pH, or time).

  • Take DLS measurements at regular intervals to monitor for any increase in particle size, which would indicate aggregation.

Visualizing Key Concepts

Logical Workflow for Troubleshooting this compound Aggregation

Troubleshooting_Workflow cluster_observe Observation cluster_diagnose Diagnosis cluster_action Action cluster_verify Verification observe Cloudiness or Precipitation in this compound Solution diagnose Potential Causes of Aggregation observe->diagnose cause1 Suboptimal pH diagnose->cause1 pH issue? cause2 High Concentration diagnose->cause2 Concentration issue? cause3 Inappropriate Ionic Strength diagnose->cause3 Salt issue? cause4 Temperature/Mechanical Stress diagnose->cause4 Handling issue? action1 Adjust pH Away from pI cause1->action1 action2 Dilute Sample cause2->action2 action3 Modify Salt Concentration cause3->action3 action4 Optimize Storage & Handling cause4->action4 verify Monitor Solution Clarity and Activity action1->verify action2->verify action3->verify action4->verify Aggregation_Factors cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors BLP3 This compound Aggregation pI High Isoelectric Point (pI) pI->BLP3 Hydrophobicity Moderate Hydrophobicity Hydrophobicity->BLP3 pH Solution pH pH->BLP3 Concentration Peptide Concentration Concentration->BLP3 Ionic_Strength Ionic Strength Ionic_Strength->BLP3 Temperature Temperature Temperature->BLP3

References

Technical Support Center: Enhancing BLP-3 Peptide Stability in Serum

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the serum stability of the BLP-3 peptide.

Troubleshooting Guide

Problem: Rapid degradation of this compound peptide observed in serum stability assays.

Possible Cause: this compound, like many natural antimicrobial peptides, is susceptible to rapid degradation by proteases present in serum. Unmodified linear peptides can have serum half-lives of less than 30 minutes[1][2].

Solutions:

  • Amino Acid Substitution: Replace protease-sensitive amino acid residues with less susceptible ones.

    • D-Amino Acid Substitution: Incorporate D-amino acids in place of L-amino acids at known or predicted cleavage sites. This modification can significantly increase resistance to proteolytic degradation[3].

    • Unnatural Amino Acid Incorporation: Introduce unnatural amino acids that are not recognized by common proteases.

  • Terminal Modifications: Protect the N- and C-termini of the peptide from exopeptidase activity.

    • N-terminal Acetylation: Acetylating the N-terminus can increase the half-life of some peptides by making them less susceptible to aminopeptidases[1][2][4].

    • C-terminal Amidation: Amidating the C-terminus can protect against carboxypeptidases. The native this compound sequence is C-terminally amidated (GIGAAILSAGKSALKGLAKGLAEHF-NH2).

  • Structural Modifications: Alter the peptide's conformation to make it more resistant to proteolysis.

    • Cyclization: Head-to-tail or side-chain cyclization can dramatically improve serum stability by creating a more rigid structure that is less accessible to proteases. Cyclized peptides have been shown to remain over 70% intact after 6.5 hours in serum, a significant improvement over their linear counterparts[1][2].

    • PEGylation: Covalently attaching polyethylene glycol (PEG) chains to the peptide increases its hydrodynamic volume, which can shield it from proteases and reduce renal clearance, thereby extending its circulation half-life.

Problem: this compound peptide is active in vitro but shows reduced efficacy in vivo.

Possible Cause: Poor pharmacokinetic properties, primarily due to rapid clearance and degradation in the bloodstream, limit the peptide's availability at the target site.

Solutions:

  • Enhance Serum Stability: Implement the strategies mentioned above (amino acid substitution, terminal modifications, cyclization, PEGylation) to increase the peptide's half-life in circulation.

  • Formulation Strategies: Optimize the delivery vehicle to protect the peptide.

    • Liposomal Encapsulation: Encapsulating this compound in liposomes can protect it from degradation and facilitate targeted delivery.

    • Use of Additives: Co-formulating with stabilizers such as sugars or polyols can help maintain the peptide's integrity.

Problem: Aggregation of this compound peptide observed during storage or in experimental solutions.

Possible Cause: Peptides, especially those with hydrophobic residues, can be prone to aggregation, which can lead to loss of activity and potential immunogenicity.

Solutions:

  • Storage Conditions: Store lyophilized peptide at -20°C or -80°C. Once in solution, store in aliquots at -20°C or below to minimize freeze-thaw cycles.

  • pH Optimization: Determine the optimal pH for solubility and stability of the this compound solution.

  • Solvent Choice: For peptides with high hydrophobicity, using organic co-solvents may be necessary for solubilization before dilution in aqueous buffers.

  • Lyophilization with Stabilizers: Including cryoprotectants like trehalose or mannitol during lyophilization can prevent aggregation upon reconstitution.

Frequently Asked Questions (FAQs)

Q1: What is the expected serum half-life of unmodified this compound peptide?

Q2: How can I predict the potential protease cleavage sites in the this compound sequence?

The amino acid sequence of this compound is H-Gly-Ile-Gly-Ala-Ala-Ile-Leu-Ser-Ala-Gly-Lys-Ser-Ala-Leu-Lys-Gly-Leu-Ala-Lys-Gly-Leu-Ala-Glu-His-Phe-NH2. Common proteases in serum include trypsin-like proteases that cleave after basic residues (Lysine, Arginine) and chymotrypsin-like proteases that cleave after large hydrophobic residues (Phenylalanine, Tyrosine, Tryptophan). Therefore, the lysine (K) and phenylalanine (F) residues in the this compound sequence are potential cleavage sites.

Q3: Will modifying the this compound peptide to improve stability affect its antimicrobial activity?

Modifications can potentially impact biological activity. It is crucial to test the modified this compound analogs for their antimicrobial efficacy. However, studies on other antimicrobial peptides have shown that modifications such as D-amino acid substitution and cyclization can be designed to maintain or even enhance antimicrobial activity while significantly improving stability[3].

Q4: What are the advantages and disadvantages of PEGylation for improving this compound stability?

  • Advantages: PEGylation can significantly increase the half-life by reducing renal clearance and protecting against proteolysis. It can also improve solubility and decrease immunogenicity.

  • Disadvantages: The addition of a large PEG molecule can sometimes reduce the peptide's binding affinity to its target, potentially lowering its biological activity. The PEGylation process can also result in a heterogeneous mixture of products.

Q5: Is cyclization a better strategy than PEGylation for this compound?

The choice between cyclization and PEGylation depends on the specific goals of the research. Cyclization is a powerful method to enhance stability by conformational constraint and has been shown to be very effective for antimicrobial peptides[1][2]. PEGylation offers the additional benefit of reduced renal clearance, which can be advantageous for systemic applications. It is often beneficial to explore both strategies and compare the resulting analogs' stability and activity profiles.

Quantitative Data on Peptide Stability

The following table summarizes the impact of various modifications on the serum stability of antimicrobial peptides, providing an indication of the potential improvements achievable for this compound.

Peptide ModificationPeptide TypeHalf-life / % RemainingReference
Unmodified LinearAntimicrobial Hexapeptide< 0.5 hours[1][2]
N-terminal AcetylationAntimicrobial Hexapeptide~1 hour[1][2]
N- and C-terminal CappingAntimicrobial Hexapeptide~1.5 hours[1][2]
Backbone CyclizationAntimicrobial Hexapeptide>70% remaining after 6.5 hours[1][2]
Arginine ReplacementAntimicrobial Peptide Fragment>6 hours[3]

Experimental Protocols

Protocol: Serum Stability Assay for this compound Peptide

This protocol outlines a general procedure to assess the stability of this compound and its modified analogs in serum.

Materials:

  • This compound peptide (or analog) stock solution (e.g., 1 mg/mL in sterile water or appropriate buffer)

  • Human or mouse serum (commercially available)

  • Incubator at 37°C

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Microcentrifuge

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column

Procedure:

  • Peptide Incubation:

    • Pre-warm the serum to 37°C.

    • Add the this compound peptide stock solution to the serum to a final concentration of 100 µg/mL.

    • Incubate the mixture at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the peptide-serum mixture.

  • Protein Precipitation:

    • Immediately add the withdrawn aliquot to a tube containing an equal volume of cold 10% (v/v) trichloroacetic acid in water or a 2:1 mixture of acetonitrile and ethanol to precipitate the serum proteins.

    • Vortex the mixture thoroughly.

    • Incubate on ice for 10 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Sample Analysis:

    • Carefully collect the supernatant containing the remaining intact peptide.

    • Analyze the supernatant by RP-HPLC. A typical mobile phase system is:

      • Solvent A: 0.1% TFA in water

      • Solvent B: 0.1% TFA in acetonitrile

    • Use a linear gradient of Solvent B to elute the peptide.

    • Monitor the elution at a wavelength of 214 nm or 280 nm.

  • Data Analysis:

    • Integrate the peak area corresponding to the intact this compound peptide at each time point.

    • Calculate the percentage of peptide remaining at each time point relative to the time 0 sample.

    • Plot the percentage of remaining peptide versus time to determine the degradation kinetics and calculate the half-life (t½).

Visualizations

Peptide_Degradation_Pathway Unmodified this compound Unmodified this compound Degraded Fragments Degraded Fragments Unmodified this compound->Degraded Fragments Proteolytic Cleavage Proteases (Serum) Proteases (Serum) Proteases (Serum)->Unmodified this compound

Caption: General pathway of this compound degradation by serum proteases.

Experimental_Workflow_Stability_Assay cluster_0 Sample Preparation & Incubation cluster_1 Protein Removal cluster_2 Analysis Peptide + Serum Peptide + Serum Incubate at 37°C Incubate at 37°C Peptide + Serum->Incubate at 37°C Time Points Time Points Incubate at 37°C->Time Points Precipitation Precipitation Time Points->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Collect Supernatant Collect Supernatant Centrifugation->Collect Supernatant RP-HPLC Analysis RP-HPLC Analysis Collect Supernatant->RP-HPLC Analysis Data Analysis (Half-life) Data Analysis (Half-life) RP-HPLC Analysis->Data Analysis (Half-life)

Caption: Workflow for the in vitro serum stability assay of this compound.

Stability_Improvement_Strategies cluster_modifications Modification Strategies Unstable this compound Unstable this compound Amino Acid Substitution Amino Acid Substitution Unstable this compound->Amino Acid Substitution Terminal Modifications Terminal Modifications Unstable this compound->Terminal Modifications Cyclization Cyclization Unstable this compound->Cyclization PEGylation PEGylation Unstable this compound->PEGylation Stable this compound Analog Stable this compound Analog Amino Acid Substitution->Stable this compound Analog Terminal Modifications->Stable this compound Analog Cyclization->Stable this compound Analog PEGylation->Stable this compound Analog

Caption: Overview of strategies to improve this compound peptide stability.

References

Technical Support Center: Optimizing BLP-3 Concentration for Antibacterial Activity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BLP-3, a potent antimicrobial peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of this compound for effective antibacterial activity. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (Bombinin-like peptide 3) is a cationic, amphipathic antimicrobial peptide originally isolated from the skin secretions of the Asian toad, Bombina orientalis[1][2]. Like other bombinin-like peptides, it is presumed to adopt an alpha-helical structure which facilitates its interaction with and disruption of microbial cell membranes[1]. This interaction with the bacterial membrane is a key aspect of its antibacterial activity. A recent study has shown that this compound selectively recognizes and inserts into bacterial biomimetic bilayers, with a preference for cardiolipin and phosphatidylglycerol head groups commonly found in bacterial membranes[3]. The peptide's insertion into the bilayer occurs in a two-step process involving the superficial insertion of key side chains followed by deeper internalization[3].

Q2: Against which types of bacteria is this compound effective?

A2: this compound has demonstrated appealing activity against several high-priority bacterial pathogens[3]. This includes both Gram-positive and Gram-negative bacteria. Specifically, it has shown activity against Neisseria species, Pseudomonas aeruginosa, and Staphylococcus aureus[3].

Q3: What is a good starting concentration range for this compound in our experiments?

A3: A definitive starting concentration can vary depending on the bacterial species and strain being tested. However, based on studies of similar bombinin-like peptides, a reasonable starting point for determining the Minimum Inhibitory Concentration (MIC) would be to test a concentration range from 0.5 µM to 128 µM. For instance, the related peptide BLP-7 was found to have a MIC of 5 µM against Propionibacterium acnes.

Q4: How should I prepare and store this compound?

A4: this compound is a peptide and should be handled with care to avoid degradation. It is typically supplied as a lyophilized powder. For storage, it is recommended to keep it at -20°C or -80°C. To prepare a stock solution, reconstitute the lyophilized peptide in sterile, nuclease-free water or a buffer such as phosphate-buffered saline (PBS). To prevent repeated freeze-thaw cycles which can degrade the peptide, it is advisable to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C. Before use, thaw an aliquot and dilute it to the desired working concentration in the appropriate sterile medium for your experiment.

Troubleshooting Guides

Issue 1: High Variability in MIC Results
Potential Cause Troubleshooting Step
Inconsistent Inoculum Size Ensure that the bacterial inoculum is standardized for every experiment. A common recommendation is to use an inoculum of 5x10^5 colony-forming units (CFU)/mL. The turbidity of the bacterial suspension should be adjusted to a 0.5 McFarland standard.
Peptide Adsorption to Labware Peptides can sometimes adhere to the surface of plastic labware, reducing the effective concentration. Consider using low-protein-binding microplates and pipette tips. Including a small amount of a non-ionic surfactant like Tween 20 (at a low concentration, e.g., 0.002%) in the assay medium can sometimes mitigate this issue, but should be tested for its own effect on bacterial growth.
Inconsistent Incubation Conditions Maintain consistent incubation temperature, time, and atmospheric conditions (e.g., CO2 levels for specific bacteria). Shaking or static incubation can also influence results and should be kept consistent.
Peptide Degradation Ensure proper storage of the this compound stock solution in aliquots to avoid multiple freeze-thaw cycles. Prepare fresh working solutions for each experiment from a thawed aliquot.
Issue 2: No Antibacterial Activity Observed
Potential Cause Troubleshooting Step
This compound Concentration is Too Low The tested concentration range may be below the MIC for the specific bacterial strain. Perform a broader range of serial dilutions to identify the effective concentration.
Bacterial Strain is Resistant The bacterial strain you are testing may be intrinsically resistant to this compound. It is advisable to include a known susceptible control strain in your experiments to validate the activity of your this compound stock.
Inactivation by Media Components Components in the growth media may inhibit the activity of the peptide. If possible, test the activity in a simpler, defined medium. High salt concentrations can sometimes interfere with the activity of cationic antimicrobial peptides.
Incorrect pH of the Assay Medium The activity of some antimicrobial peptides is pH-dependent. Check and ensure the pH of your test medium is within the optimal range for this compound activity.

Data Presentation

Table 1: Example MIC Data for this compound Against Various Bacterial Strains

Bacterial SpeciesStrainMIC (µM)
Staphylococcus aureusATCC 29213[Insert experimentally determined value]
Pseudomonas aeruginosaPAO1[Insert experimentally determined value]
Escherichia coliATCC 25922[Insert experimentally determined value]
Neisseria gonorrhoeaeATCC 49226[Insert experimentally determined value]
Note: The values in this table are placeholders and should be replaced with your experimentally determined data.

Table 2: Example Time-Kill Assay Data for this compound against S. aureus

Time (hours)Log10 CFU/mL (Control)Log10 CFU/mL (this compound at 1x MIC)Log10 CFU/mL (this compound at 4x MIC)
05.75.75.7
26.54.22.1
47.83.1<2 (Limit of Detection)
88.93.5<2 (Limit of Detection)
249.24.8<2 (Limit of Detection)
Note: The values in this table are illustrative and should be replaced with your experimental results.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
  • Prepare Bacterial Inoculum: From a fresh agar plate, select 3-5 isolated colonies of the test bacterium and inoculate them into a suitable broth medium (e.g., Mueller-Hinton Broth). Incubate at the optimal temperature with shaking until the culture reaches the mid-logarithmic phase of growth. Adjust the turbidity of the bacterial suspension with sterile broth to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • Prepare this compound Dilutions: Prepare a series of twofold serial dilutions of the this compound stock solution in the appropriate broth medium in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculate the Plate: Add 50 µL of the standardized bacterial inoculum to each well containing the this compound dilutions, bringing the total volume to 100 µL.

  • Controls: Include a positive control (bacteria with no this compound) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plate at the optimal temperature for the bacterium for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

Protocol 2: Time-Kill Assay
  • Prepare Cultures: Prepare a bacterial culture in the mid-logarithmic phase of growth as described for the MIC assay. Dilute the culture in fresh, pre-warmed broth to a starting concentration of approximately 5 x 10^5 CFU/mL.

  • Expose Bacteria to this compound: Add this compound to the bacterial cultures at concentrations corresponding to the MIC, 2x MIC, and 4x MIC. Also, include a growth control culture without any this compound.

  • Incubate and Sample: Incubate the cultures at the optimal temperature with shaking. At various time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each culture.

  • Enumerate Bacteria: Perform serial tenfold dilutions of each aliquot in sterile saline or PBS. Plate the dilutions onto appropriate agar plates.

  • Incubate and Count Colonies: Incubate the agar plates overnight at the optimal temperature. Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Analyze Data: Plot the log10 CFU/mL versus time for each this compound concentration and the control. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Mandatory Visualization

Experimental_Workflow_for_BLP_3_Optimization cluster_prep Preparation cluster_mic MIC Determination cluster_time_kill Time-Kill Assay cluster_analysis Data Analysis & Optimization BLP3_Stock Prepare this compound Stock Solution Serial_Dilution Perform Serial Dilutions of this compound BLP3_Stock->Serial_Dilution Bacterial_Culture Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Microtiter Plate Bacterial_Culture->Inoculation Setup_Time_Kill Set up Cultures with this compound (e.g., 1x, 4x MIC) Bacterial_Culture->Setup_Time_Kill Serial_Dilution->Inoculation Incubation_MIC Incubate (18-24h) Inoculation->Incubation_MIC Read_MIC Determine MIC Incubation_MIC->Read_MIC Read_MIC->Setup_Time_Kill Inform Concentration Selection Analyze_Results Analyze MIC and Time-Kill Data Read_MIC->Analyze_Results Time_Sampling Sample at Time Points (0, 2, 4, 8, 24h) Setup_Time_Kill->Time_Sampling Plating Perform Serial Dilutions and Plate Time_Sampling->Plating Incubation_TK Incubate Plates Plating->Incubation_TK Count_CFU Count CFU and Plot Data Incubation_TK->Count_CFU Count_CFU->Analyze_Results Optimize_Concentration Optimize this compound Concentration for Further Assays Analyze_Results->Optimize_Concentration

Caption: Experimental workflow for optimizing this compound antibacterial concentration.

References

Technical Support Center: Solid-Phase Synthesis of BLP-3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common issues encountered during the solid-phase synthesis of the antimicrobial peptide BLP-3.

This compound Sequence: H-Gly-Ile-Gly-Ala-Ala-Ile-Leu-Ser-Ala-Gly-Lys-Ser-Ala-Leu-Lys-Gly-Leu-Ala-Lys-Gly-Leu-Ala-Glu-His-Phe-NH2

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the solid-phase synthesis of this compound?

A1: The solid-phase synthesis of this compound, a 25-amino acid peptide, can present several challenges primarily due to its sequence composition. The high content of hydrophobic residues, such as Isoleucine (Ile), Leucine (Leu), Alanine (Ala), and Glycine (Gly), can lead to significant peptide aggregation on the solid support. This aggregation can hinder coupling and deprotection steps, resulting in lower yields and purity. Additionally, the presence of certain amino acids like Serine (Ser), Lysine (Lys), Glutamic acid (Glu), and Histidine (His) can lead to specific side reactions if not properly managed.

Q2: What causes peptide aggregation during this compound synthesis and how can it be minimized?

A2: Peptide aggregation during the synthesis of this compound is primarily driven by the formation of intermolecular hydrogen bonds between the growing peptide chains, leading to the formation of secondary structures like β-sheets.[1] The high hydrophobicity of the this compound sequence exacerbates this issue.[1][2]

To minimize aggregation, consider the following strategies:

  • Use of specialized resins: Resins with a low loading capacity and high swelling properties, such as PEG-based resins, can increase the distance between peptide chains, reducing intermolecular interactions.

  • Chaotropic agents: The addition of chaotropic salts like LiCl or KSCN to the coupling and deprotection solutions can disrupt hydrogen bonding and minimize aggregation.

  • "Difficult sequence" protocols: Employing protocols designed for hydrophobic and aggregating peptides, which may include higher coupling temperatures or the use of stronger coupling reagents, can improve synthesis efficiency.

  • Microwave-assisted synthesis: Microwave energy can help to disrupt aggregates and accelerate reaction kinetics, leading to improved coupling and deprotection efficiency.

Q3: What are the potential side reactions specific to the amino acids in this compound?

A3: Several amino acids in the this compound sequence are prone to specific side reactions during Fmoc-based solid-phase peptide synthesis.

  • Aspartimide formation: Although this compound does not contain Aspartic acid, it's a common issue in SPPS. Should a variant be synthesized with Asp, it's important to be aware that the peptide bond can cyclize with the side chain carboxyl group, especially at Asp-Gly or Asp-Ser sequences, which are not present in this compound.

  • Diketopiperazine formation: This can occur at the dipeptide stage, particularly with Proline in the first or second position. This compound does not contain Proline, so this is of lower concern.

  • Side-chain protection issues:

    • Serine (Ser): Incomplete deprotection of the tert-butyl (tBu) protecting group from the Serine side chain can lead to a common impurity. Racemization can also be a concern.

    • Lysine (Lys): The Boc protecting group on the Lysine side chain is generally stable, but premature removal can lead to branched peptides.

    • Glutamic acid (Glu): Similar to Serine, incomplete removal of the tBu protecting group from the Glu side chain is a potential source of impurity.

    • Histidine (His): The trityl (Trt) protecting group on the Histidine side chain is labile and can be partially removed during repeated piperidine treatments for Fmoc deprotection, potentially leading to side reactions.

Q4: What is a recommended purification strategy for synthetic this compound?

A4: Purification of the crude this compound peptide is typically achieved using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Column: A C18 column is generally suitable for peptides of this size and hydrophobic character.

  • Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA), is a standard mobile phase system. The gradient should be optimized to achieve good separation of the main product from deletion sequences and other impurities.

  • Detection: UV detection at 214 nm and 280 nm is standard for peptides.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Crude Peptide Incomplete Coupling: Steric hindrance or peptide aggregation preventing complete reaction of the activated amino acid.- Double couple problematic residues (e.g., Ile, Leu).- Use a stronger coupling reagent such as HATU or HCTU.- Increase the coupling time and/or temperature (if using a heated synthesizer).- Add a chaotropic agent to the coupling solution.
Incomplete Fmoc Deprotection: Aggregation preventing the deprotection reagent (piperidine) from accessing the Fmoc group.- Increase the deprotection time.- Use a stronger base for deprotection, such as DBU in combination with piperidine.- Perform the deprotection at a slightly elevated temperature.
Multiple Peaks in HPLC Analysis of Crude Product Deletion Sequences: Incomplete coupling at one or more steps, leading to peptides missing one or more amino acids.- Optimize coupling conditions as described above.- Consider using a capping step (e.g., with acetic anhydride) after each coupling to terminate unreacted chains.
Side-Product Formation: Side reactions involving specific amino acid residues (see FAQ A3).- Ensure appropriate side-chain protecting groups are used and remain stable throughout the synthesis.- For His, consider using a more stable protecting group if significant side products are observed.
Racemization: Epimerization of amino acids during activation and coupling.- Use coupling reagents known to suppress racemization, such as COMU or those used in combination with OxymaPure®.
Poor Peak Shape or Resolution During HPLC Purification Peptide Aggregation: The peptide is aggregating in the mobile phase.- Modify the mobile phase by adding a small percentage of an organic solvent like isopropanol.- Lower the peptide concentration injected onto the column.
Column Overload: Injecting too much crude peptide onto the HPLC column.- Reduce the amount of peptide loaded onto the column.- Use a larger-diameter preparative column.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of this compound (Fmoc/tBu Strategy)
  • Resin Selection and Swelling: Start with a Rink Amide resin (for C-terminal amide) with a loading capacity of 0.3-0.5 mmol/g. Swell the resin in dimethylformamide (DMF) for at least 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh solution for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Prepare a solution of the Fmoc-protected amino acid (4 equivalents relative to resin loading), a coupling reagent such as HBTU (3.9 equivalents), and a base such as diisopropylethylamine (DIPEA) (8 equivalents) in DMF.

    • Add the activation mixture to the deprotected resin and allow it to react for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test such as the Kaiser test.[3] If the test is positive (indicating free amines), repeat the coupling step.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Washing: After each deprotection and coupling step, wash the resin extensively with DMF to remove excess reagents and byproducts.

  • Chain Elongation: Repeat steps 2-5 for each amino acid in the this compound sequence.

  • Cleavage and Deprotection:

    • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with dichloromethane (DCM) and dry it under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v) for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification:

    • Filter the cleavage mixture to remove the resin beads and precipitate the peptide by adding cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

    • Purify the crude peptide by RP-HPLC as described in FAQ A4.

    • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Visualizations

This compound Synthesis Workflow

BLP_3_Synthesis_Workflow start Start: Rink Amide Resin swelling Resin Swelling (DMF) start->swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) swelling->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) wash2 Wash (DMF) coupling->wash2 wash1->coupling repeat Repeat for all 25 Amino Acids wash2->repeat repeat->deprotection Next Amino Acid final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final Amino Acid cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) final_deprotection->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification RP-HPLC Purification precipitation->purification analysis Analysis (MS, HPLC) purification->analysis end Pure this compound Peptide analysis->end Troubleshooting_Low_Purity start Low Purity in Crude HPLC check_peaks Analyze Peak Pattern start->check_peaks deletion Multiple, regularly spaced 'deletion' peaks observed? check_peaks->deletion side_products Broad or unexpected side-product peaks? check_peaks->side_products incomplete_coupling Incomplete Coupling deletion->incomplete_coupling Yes incomplete_deprotection Incomplete Deprotection deletion->incomplete_deprotection Yes side_reactions Side Reactions side_products->side_reactions Yes optimize_coupling Optimize Coupling: - Double couple - Stronger reagents - Higher temp. incomplete_coupling->optimize_coupling optimize_deprotection Optimize Deprotection: - Longer time - Add DBU incomplete_deprotection->optimize_deprotection review_protecting_groups Review side-chain protecting group strategy side_reactions->review_protecting_groups BLP3_Mechanism_of_Action blp3 This compound Peptide (Cationic, Amphipathic) attraction Electrostatic Attraction blp3->attraction membrane Bacterial Cell Membrane (Anionic Phospholipids) membrane->attraction insertion Hydrophobic Insertion attraction->insertion disruption Membrane Disruption (Pore Formation / Destabilization) insertion->disruption leakage Leakage of Cellular Contents (Ions, ATP, etc.) disruption->leakage death Bacterial Cell Death leakage->death

References

strategies to reduce BLP-3 peptide degradation by proteases

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the proteolytic degradation of BLP-3 (Bombinin-like peptide 3).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary sequence?

This compound, or Bombinin-like peptide 3, is a non-hemolytic antimicrobial peptide originally isolated from the skin of Xenopus frogs. It exhibits activity against a range of gram-positive and gram-negative bacteria, as well as the fungus Candida albicans. The primary amino acid sequence of this compound is:

H-Gly-Ile-Gly-Ala-Ala-Ile-Leu-Ser-Ala-Gly-Lys-Ser-Ala-Leu-Lys-Gly-Leu-Ala-Lys-Gly-Leu-Ala-Glu-His-Phe-NH2

The C-terminus of the native peptide is amidated, which provides a degree of resistance to carboxypeptidases.

Q2: My this compound peptide appears to be losing activity in my experiments. What could be the cause?

Loss of this compound activity can be attributed to several factors, with proteolytic degradation being a primary concern, especially in biological matrices such as serum, plasma, or cell culture media containing proteases. Other potential causes include adsorption to plasticware, aggregation, or oxidation.

Q3: Which proteases are most likely to degrade this compound?

The amino acid sequence of this compound contains several potential cleavage sites for common proteases. Based on its sequence, this compound is likely susceptible to:

  • Trypsin and trypsin-like proteases: These enzymes cleave at the C-terminal side of lysine (Lys, K) and arginine (Arg, R) residues. This compound contains three lysine residues, making it a likely substrate for trypsin.

  • Chymotrypsin and chymotrypsin-like proteases: These proteases typically cleave at the C-terminal side of large hydrophobic residues, particularly phenylalanine (Phe, F), tyrosine (Tyr, Y), and tryptophan (Trp, W). This compound contains a phenylalanine residue near its C-terminus.

  • Other endo- and exopeptidases: Various other proteases present in biological samples could potentially cleave this compound at other sites.

Q4: How can I determine if my this compound peptide is being degraded?

You can assess this compound degradation using techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). By incubating your this compound peptide in the experimental buffer or biological matrix for different time points and analyzing the samples, you can observe the disappearance of the full-length peptide peak and the appearance of smaller fragment peaks, which is indicative of degradation.

Troubleshooting Guide

Issue: Rapid loss of this compound activity in in vitro or in vivo experiments.

Potential Cause Troubleshooting Steps
Proteolytic Degradation 1. Add Protease Inhibitors: Incorporate a broad-spectrum protease inhibitor cocktail into your experimental samples. 2. Heat Inactivate Proteases: If your experimental conditions permit, heat-inactivate the serum or plasma (e.g., 56°C for 30 minutes) before adding the peptide. 3. Use Modified this compound: Synthesize or procure a stabilized version of this compound (see strategies below).
Adsorption to Surfaces 1. Use Low-Binding Tubes: Utilize polypropylene or siliconized tubes and pipette tips. 2. Include a Carrier Protein: Add a carrier protein like Bovine Serum Albumin (BSA) at a concentration of 0.1% to your peptide solutions to reduce non-specific binding.
Peptide Aggregation 1. Check Solubility: Ensure the peptide is fully dissolved in a suitable solvent before diluting into your experimental buffer. 2. Optimize Buffer Conditions: Adjust the pH or ionic strength of your buffer, as these can influence peptide aggregation.
Oxidation If your peptide contains methionine or cysteine (this compound does not), oxidation can be a concern. This is less likely for this compound.

Strategies to Reduce this compound Degradation

Several chemical modification strategies can be employed to enhance the stability of this compound against proteolytic degradation.

Summary of Stabilization Strategies
Strategy Description Advantages Considerations
N-terminal Acetylation Addition of an acetyl group to the N-terminus.Blocks degradation by aminopeptidases.May alter biological activity.
C-terminal Amidation The native this compound is already amidated.Blocks degradation by carboxypeptidases.Standard for this peptide.
D-Amino Acid Substitution Replacing one or more L-amino acids with their D-isomers, particularly at cleavage sites.Proteases are stereospecific and generally do not recognize D-amino acids.Can significantly impact peptide structure and function.
Incorporation of Non-natural Amino Acids Using amino acids not naturally found in proteins.Can sterically hinder protease access to the peptide backbone.May require custom synthesis and could affect activity.
Peptide Cyclization Forming a cyclic peptide through head-to-tail or side-chain cyclization.Reduces susceptibility to exopeptidases and can constrain the peptide into an active conformation.Can be synthetically challenging and may alter activity.
PEGylation Covalent attachment of polyethylene glycol (PEG) chains.Increases hydrodynamic size, masking cleavage sites and improving pharmacokinetic properties.May reduce binding affinity and biological activity.
Predicted Protease Cleavage Sites in this compound

The following table outlines the predicted primary cleavage sites for common proteases in the this compound sequence.

Protease Cleavage Site (after residue) Predicted Fragments
Trypsin Lysine (K) at positions 11, 15, 19GIGAAILSAGK + SALK + GLAK + GLAEHF-NH2
Chymotrypsin Phenylalanine (F) at position 25GIGAAILSAGKSALKGLAKGLAEHF-NH2 (cleavage at the C-terminus)

Note: This table represents predicted cleavage sites. Actual degradation patterns may vary depending on experimental conditions and the specific proteases present.

Experimental Protocols

Protocol: In Vitro Protease Degradation Assay for this compound

This protocol describes a general method to assess the stability of this compound in the presence of a specific protease (e.g., trypsin) or in a biological matrix (e.g., serum).

Materials:

  • This compound peptide stock solution (e.g., 1 mg/mL in sterile water)

  • Protease solution (e.g., Trypsin at 1 mg/mL in appropriate buffer) or biological matrix (e.g., 50% human serum)

  • Reaction buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Quenching solution (e.g., 10% Trifluoroacetic Acid - TFA)

  • HPLC system with a C18 column

  • Mass Spectrometer (optional, for fragment identification)

Procedure:

  • Preparation of Reaction Mixture:

    • In a microcentrifuge tube, prepare the reaction mixture. For a 100 µL final volume:

      • 10 µL of this compound stock solution (final concentration 100 µg/mL)

      • 10 µL of protease solution or serum (adjust concentration as needed)

      • 80 µL of reaction buffer

    • Prepare a control sample without the protease/serum, replacing it with the reaction buffer.

  • Incubation:

    • Incubate the reaction and control tubes at 37°C.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a 20 µL aliquot from the reaction and control tubes.

  • Quenching the Reaction:

    • Immediately add the 20 µL aliquot to a new tube containing 20 µL of 10% TFA to stop the enzymatic reaction.

  • HPLC Analysis:

    • Centrifuge the quenched samples to pellet any precipitated protein.

    • Inject the supernatant onto the HPLC system.

    • Run a gradient of acetonitrile in water (both containing 0.1% TFA) to separate the peptide fragments.

    • Monitor the absorbance at 214 nm or 280 nm.

  • Data Analysis:

    • Quantify the peak area of the intact this compound peptide at each time point.

    • Calculate the percentage of remaining this compound relative to the t=0 time point.

    • Plot the percentage of remaining peptide against time to determine the degradation rate and half-life.

Visualizations

Experimental Workflow for Protease Degradation Assay

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_peptide Prepare this compound Stock Solution mix Mix Peptide, Protease & Buffer prep_peptide->mix prep_protease Prepare Protease Solution/Serum prep_protease->mix prep_buffer Prepare Reaction Buffer prep_buffer->mix incubate Incubate at 37°C mix->incubate sample Take Time-Point Samples incubate->sample t = 0, 15, 30... min quench Quench with TFA sample->quench hplc Analyze by HPLC quench->hplc data_analysis Calculate Degradation Rate hplc->data_analysis

Caption: Workflow for assessing this compound peptide degradation by proteases.

Logical Relationship of this compound Stabilization Strategies

stabilization_strategies cluster_problem Problem cluster_solutions Solutions cluster_terminal_mods Terminal Modifications cluster_backbone_mods Backbone/Structural Modifications cluster_conjugation Conjugation cluster_outcome Outcome degradation This compound Degradation by Proteases n_term N-terminal Acetylation degradation->n_term c_term C-terminal Amidation degradation->c_term d_amino D-Amino Acid Substitution degradation->d_amino non_natural Non-natural Amino Acids degradation->non_natural cyclization Peptide Cyclization degradation->cyclization pegylation PEGylation degradation->pegylation stability Increased this compound Stability n_term->stability c_term->stability d_amino->stability non_natural->stability cyclization->stability pegylation->stability

Caption: Strategies to mitigate this compound proteolytic degradation.

Proposed Mechanism of this compound Action and Potential Degradation

blp3_mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Membrane cluster_intracellular Bacterial Cytoplasm blp3 This compound Peptide protease Protease blp3->protease cleavage membrane_interaction Membrane Interaction (Electrostatic) blp3->membrane_interaction degraded_blp3 Degraded this compound (Inactive) protease->degraded_blp3 insertion Peptide Insertion membrane_interaction->insertion pore Pore Formation insertion->pore lysis Cell Lysis pore->lysis

Caption: Proposed action of this compound on bacterial membranes and interference by proteases.

Technical Support Center: Overcoming Loss of BLP-3 Activity During Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the loss of BLP-3 activity during storage. Our resources are designed to help you identify potential causes of decreased activity and provide actionable solutions to ensure the integrity and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

A1: The identity of "this compound" can vary across different research contexts. It may refer to:

  • BPL-003: An intranasal formulation of mebufotenin benzoate currently under investigation for treatment-resistant depression.[1]

  • BLP-03: An extract from the leaves of Basella alba, which has demonstrated inhibitory activity on the growth of Ehrlich's Ascites Carcinoma (EAC) cells.[2]

  • A specific, proprietary compound or protein within your research institution.

Given the context of "loss of activity," this compound is likely a bioactive molecule whose stability is critical for experimental success. It is essential to confirm the specific nature of your this compound to apply the most relevant storage and handling protocols.

Q2: Why is proper storage crucial for maintaining this compound activity?

A2: Bioactive compounds, whether they are proteins, peptides, or small molecules, are susceptible to degradation under suboptimal storage conditions. Factors such as temperature fluctuations, light exposure, oxidation, and microbial contamination can lead to a significant loss of biological activity.[3] Proper storage is therefore paramount to ensure the reproducibility and validity of your experimental results.

Q3: What are the general best practices for storing bioactive compounds like this compound?

A3: While specific storage conditions depend on the nature of the compound, general best practices include:

  • Adhering to manufacturer's recommendations: Always follow the storage temperature and conditions specified on the product datasheet.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade sensitive molecules, it is advisable to aliquot the compound into smaller, single-use volumes upon receipt.

  • Protection from light: Many compounds are light-sensitive. Store them in amber vials or wrap containers in foil to prevent photodegradation.[3]

  • Inert atmosphere: For oxygen-sensitive compounds, storing under an inert gas like argon or nitrogen can prevent oxidation.

  • Control of humidity: Store desiccated powders in a dry environment to prevent hydrolysis.

Troubleshooting Guide: Loss of this compound Activity

This guide addresses common issues encountered during the storage and handling of this compound that may lead to a loss of its biological activity.

Q1: I've observed a significant decrease in this compound activity after storing it at -20°C. What could be the cause?

A1: Several factors could contribute to the loss of activity at -20°C:

  • Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can denature proteins or degrade certain chemical structures. It is crucial to aliquot the stock solution upon first use to minimize this.

  • Improper Solvent: The solvent used to dissolve this compound might not be optimal for stability at -20°C. Some solvents can crystallize, concentrating the solute and potentially causing it to precipitate or degrade.

  • Oxidation: If the compound is sensitive to oxidation, the headspace in the storage vial may contain enough oxygen to cause degradation over time.

  • Enzymatic Degradation: If the sample is not pure, contaminating proteases or other enzymes could degrade this compound, even at low temperatures.[4]

Q2: My this compound is a lyophilized powder. How should I handle it to prevent loss of activity?

A2: For lyophilized powders, proper handling is critical from the moment of reconstitution:

  • Use the correct solvent: Refer to the product datasheet for the recommended solvent. Using an incorrect solvent can lead to incomplete dissolution or degradation.

  • Ensure complete dissolution: Gently vortex or sonicate as recommended to ensure the powder is fully dissolved before making aliquots.

  • Prevent moisture absorption: Lyophilized powders are often hygroscopic. Allow the vial to warm to room temperature before opening to prevent condensation from forming inside.

Q3: Could the type of storage container affect the stability of this compound?

A3: Yes, the material of the storage container can impact stability. Some compounds can adhere to the surface of certain plastics. For proteins and peptides, using low-protein-binding microcentrifuge tubes is recommended. For organic small molecules, glass vials may be preferable to prevent leaching of plasticizers.

Experimental Protocols

To assess the activity of your this compound, it is essential to use a validated bioassay. If this compound is involved in apoptosis, a caspase-3 activity assay can be a relevant method to determine its efficacy.

Protocol: Caspase-3 Activity Assay

This protocol is adapted from standard colorimetric and fluorometric assays for caspase-3.[5][6]

Objective: To measure the activity of caspase-3 in cell lysates following treatment with this compound.

Materials:

  • Cells treated with this compound (and appropriate controls)

  • Cell Lysis Buffer

  • Assay Buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric assay or Ac-DEVD-AMC for fluorometric assay)[5]

  • Caspase-3 inhibitor (e.g., Ac-DEVD-CHO) for negative control[6]

  • Microplate reader (spectrophotometer for colorimetric assay, fluorometer for fluorescent assay)

Procedure:

  • Cell Lysis:

    • Pellet the treated and control cells by centrifugation.

    • Wash the cells with ice-cold PBS.

    • Resuspend the cell pellet in Lysis Buffer (e.g., 100 µL per 10^7 cells) and incubate on ice for 15-20 minutes.[6]

    • Centrifuge at high speed (16,000 - 20,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.[6]

    • Collect the supernatant (cytosolic extract).

  • Assay Reaction:

    • In a 96-well plate, add 10 µL of cell lysate to each well.

    • Add Assay Buffer to each well as indicated by the kit manufacturer.

    • For the negative control, add 10 µL of the caspase-3 inhibitor to the designated wells.

    • Initiate the reaction by adding 10 µL of the caspase-3 substrate to each well.[6]

    • Mix gently and incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement:

    • For the colorimetric assay, measure the absorbance at 405 nm.

    • For the fluorometric assay, measure the fluorescence with an excitation wavelength of 380 nm and an emission wavelength between 420-460 nm.[5]

  • Data Analysis:

    • Compare the readings from the this compound treated samples to the untreated control to determine the change in caspase-3 activity.

Data Presentation

The following tables summarize hypothetical stability data for this compound under various storage conditions. This data can serve as a reference for designing your own stability studies.

Table 1: Effect of Storage Temperature on this compound Activity

Storage TemperatureActivity after 1 Month (%)Activity after 3 Months (%)Activity after 6 Months (%)
4°C85 ± 560 ± 730 ± 10
-20°C98 ± 295 ± 388 ± 5
-80°C99 ± 198 ± 297 ± 2

Table 2: Effect of Freeze-Thaw Cycles on this compound Activity (Stored at -80°C)

Number of Freeze-Thaw CyclesRemaining Activity (%)
1100
392 ± 4
575 ± 6
1050 ± 8

Mandatory Visualizations

The following diagrams illustrate key concepts related to this compound activity and troubleshooting.

cluster_storage This compound Storage and Handling Workflow Receive Receive this compound Reconstitute Reconstitute (if lyophilized) Receive->Reconstitute Aliquot Aliquot into single-use volumes Reconstitute->Aliquot Store Store at recommended temperature (-80°C is often optimal) Aliquot->Store Use Use one aliquot per experiment Store->Use

Caption: Recommended workflow for handling and storing this compound.

cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions LossOfActivity Observed Loss of this compound Activity FreezeThaw Repeated Freeze-Thaw Cycles LossOfActivity->FreezeThaw Temp Incorrect Storage Temperature LossOfActivity->Temp Light Light Exposure LossOfActivity->Light Oxidation Oxidation LossOfActivity->Oxidation Aliquot Aliquot stock solution FreezeThaw->Aliquot StoreProperly Store at -80°C Temp->StoreProperly ProtectLight Use amber vials Light->ProtectLight InertGas Store under inert gas Oxidation->InertGas

Caption: Troubleshooting logic for loss of this compound activity.

cluster_pathway Illustrative Apoptotic Signaling Pathway BLP3 This compound (Apoptosis Inducer) InitiatorCaspase Initiator Caspases (e.g., Caspase-8, Caspase-9) BLP3->InitiatorCaspase activates EffectorCaspase Effector Caspase (Caspase-3) InitiatorCaspase->EffectorCaspase activates Substrates Cellular Substrates (e.g., PARP) EffectorCaspase->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis leads to

Caption: Simplified signaling pathway involving Caspase-3.

References

Technical Support Center: Refining BLP-3 Purification to Remove TFA Salts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of trifluoroacetic acid (TFA) salts from synthetic peptides, with a specific focus on BLP-3. TFA, a common ion-pairing agent used in reverse-phase high-performance liquid chromatography (RP-HPLC) for peptide purification, can be cytotoxic and interfere with biological assays, making its removal a critical step.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove TFA from my this compound peptide preparation?

A1: Trifluoroacetic acid (TFA) is often used during solid-phase peptide synthesis and purification.[3][4] While it is effective for these processes, residual TFA can be problematic for downstream applications. The trifluoroacetate counterions can alter the secondary structure, mass, and solubility of the peptide.[3] Furthermore, TFA is a strong acid and can be toxic to cells, potentially affecting the results of in vitro and in vivo studies.[2][5]

Q2: What is this compound and what are its key properties relevant to purification?

A2: this compound, or Bombinin-like peptide 3, is an antimicrobial peptide.[3][6] Its primary sequence is GIGAAILSAGKSALKGLAKGLAEHF-NH2. For the purpose of TFA salt removal, the most relevant features are the presence of two basic residues (Lysine - K) and the amidated C-terminus. These lysine residues are the primary sites where TFA counterions will form salts.

Q3: What are the most common methods for removing TFA salts from peptides like this compound?

A3: The three most widely adopted methods for TFA removal are:

  • Lyophilization with a stronger acid: This involves repeatedly dissolving the peptide in a solution containing a volatile acid stronger than TFA, such as hydrochloric acid (HCl), followed by lyophilization.[3]

  • Ion-Exchange Chromatography (IEC): This method separates molecules based on their net charge. Anion-exchange chromatography is particularly effective for removing negatively charged TFA ions.

  • Modified Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This involves re-purifying the peptide using a mobile phase that contains a weaker, more biocompatible acid, such as acetic acid, in place of TFA.[6]

Q4: How can I determine the amount of residual TFA in my this compound sample?

A4: Several analytical techniques can be used to quantify residual TFA, including:

  • ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): This is a highly sensitive and direct method for detecting and quantifying fluorine-containing compounds like TFA.

  • Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR FT-IR): This technique can be used to monitor the removal of TFA by observing the disappearance of TFA-specific vibrational bands.[6]

  • High-Performance Liquid Chromatography with Evaporative Light Scattering Detector (HPLC-ELSD): This method can be used for the quantification of non-volatile analytes like TFA salts.

Troubleshooting Guides

Issue 1: Low peptide recovery after lyophilization with HCl.
Possible Cause Troubleshooting Step
Peptide precipitation Ensure the peptide is fully dissolved in the HCl solution before freezing. If solubility is an issue, consider using a co-solvent like acetonitrile, but be mindful of its volatility during lyophilization.
Multiple lyophilization cycles While multiple cycles are often necessary for complete TFA removal, they can lead to peptide loss. Minimize handling and transfer steps between cycles. Ensure the lyophilizer is functioning optimally to reduce cycle times.
Peptide degradation Working at a very low pH with a strong acid like HCl can potentially lead to peptide degradation, although this is less common for stable peptides.[6] If degradation is suspected, analyze the peptide integrity by mass spectrometry after each cycle.
Issue 2: Incomplete TFA removal after ion-exchange chromatography.
Possible Cause Troubleshooting Step
Inappropriate resin choice For TFA removal, a strong anion-exchange resin is typically used. Ensure the resin has sufficient capacity to bind all the TFA in your sample.
Incorrect pH of buffers The pH of the loading and elution buffers is critical for effective ion exchange. The pH should be optimized to ensure the peptide and TFA have opposite charges for efficient separation.
Insufficient column washing After loading the peptide, the column must be thoroughly washed with the loading buffer to remove any unbound TFA before eluting the peptide.
Issue 3: Poor peak shape or resolution during RP-HPLC with acetic acid.
Possible Cause Troubleshooting Step
Secondary interactions with the stationary phase Acetic acid is a weaker ion-pairing agent than TFA, which can sometimes lead to peak tailing for basic peptides like this compound. Consider using a column with a highly inert surface to minimize these interactions.
Suboptimal mobile phase composition The concentration of acetic acid and the gradient profile of the organic solvent (e.g., acetonitrile) may need to be re-optimized when switching from a TFA-based method.
Column contamination If the same column was previously used with TFA, residual TFA might interfere with the separation. Thoroughly wash the column with a high concentration of organic solvent before switching to the acetic acid mobile phase.

Data Presentation

Table 1: Comparison of TFA Removal Methods for Peptides

Method Principle Typical Efficiency Potential Peptide Loss Pros Cons
Lyophilization with HCl Displacement of TFA with a stronger, volatile acid.>95% (may require multiple cycles)5-20%Simple, does not require chromatography.Can be time-consuming, potential for peptide degradation.
Ion-Exchange Chromatography Separation based on charge; TFA is negatively charged.>98%10-30%High efficiency, can be scaled up.Requires specialized equipment and method development.
RP-HPLC with Acetic Acid Re-purification with a biocompatible mobile phase.>99%20-40%High purity product, removes other impurities.Higher cost, significant peptide loss.[5]

Experimental Protocols

Protocol 1: TFA Removal by Lyophilization with HCl
  • Dissolution: Dissolve the this compound TFA salt in 100 mM HCl to a final peptide concentration of 1 mg/mL.[3][4] Ensure the peptide is completely dissolved.

  • Incubation: Allow the solution to stand at room temperature for at least 1 minute.[3]

  • Freezing: Flash-freeze the solution using liquid nitrogen.

  • Lyophilization: Lyophilize the frozen solution overnight until all the solvent is removed.

  • Repeat: For complete TFA removal, repeat steps 1-4 at least two more times.[3]

  • Final Reconstitution: After the final lyophilization, reconstitute the this compound hydrochloride salt in the desired buffer for your experiment.

Protocol 2: TFA Removal by Anion-Exchange Chromatography
  • Resin Preparation: Prepare a strong anion-exchange column. The column should have a 10- to 50-fold excess of anion binding sites relative to the amount of TFA in the peptide sample.[4]

  • Column Equilibration: Equilibrate the column with a low-ionic-strength buffer at a pH where the peptide is positively charged (e.g., 20 mM Tris-HCl, pH 8.0).

  • Sample Loading: Dissolve the this compound TFA salt in the equilibration buffer and load it onto the column. The positively charged this compound will flow through, while the negatively charged TFA will bind to the resin.

  • Peptide Elution and Collection: Collect the flow-through fractions containing the purified this compound.

  • Column Regeneration: Regenerate the column with a high-salt buffer (e.g., 1 M NaCl) to remove the bound TFA.

  • Desalting and Lyophilization: Desalt the peptide solution if necessary and lyophilize to obtain the final product.

Mandatory Visualizations

TFA_Removal_Workflow start This compound with TFA Salt decision Assess Downstream Application Sensitivity to TFA start->decision method1 Lyophilization with HCl decision->method1 Low to Moderate Sensitivity method2 Ion-Exchange Chromatography decision->method2 High Sensitivity, Scale-up method3 RP-HPLC with Acetic Acid decision->method3 Highest Purity Required end TFA-Free this compound method1->end method2->end method3->end

Caption: Decision workflow for selecting a TFA removal method.

Lyophilization_Protocol cluster_0 Single Cycle cluster_1 Final Steps a Dissolve Peptide in 100 mM HCl b Incubate at RT a->b c Flash-Freeze b->c d Lyophilize Overnight c->d e Repeat Cycle 2-3 Times d->e f Reconstitute in Desired Buffer e->f

Caption: Step-by-step protocol for TFA removal via lyophilization.

References

Troubleshooting Inconsistent Results in BLP-3 MIC Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting inconsistent Minimum Inhibitory Concentration (MIC) assay results for BLP-3 (Bombinin-like peptide 3). The following frequently asked questions (FAQs), troubleshooting guides, and detailed protocols are designed to address common issues and ensure the accuracy and reproducibility of your experimental data.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that can lead to variability in this compound MIC assays. Each question is followed by potential causes and actionable solutions.

Q1: Why am I seeing no inhibition of bacterial growth, even at high concentrations of this compound?

Potential Causes:

  • Peptide Degradation: this compound, like many peptides, can be susceptible to degradation by proteases present in the bacterial culture or due to improper storage.

  • Peptide Adsorption: Antimicrobial peptides can adhere to the surface of standard polystyrene microtiter plates, reducing the effective concentration in the wells.

  • Inactivation by Media Components: Components of the growth media, such as high salt concentrations or certain proteins, can interfere with the activity of this compound.

  • Incorrect Peptide Concentration: Errors in the initial stock solution preparation or serial dilutions can lead to lower than expected peptide concentrations.

Troubleshooting Steps:

  • Verify Peptide Integrity: Ensure this compound is stored correctly (lyophilized at -20°C or below) and protected from moisture. Prepare fresh stock solutions for each experiment.

  • Use Low-Binding Plates: Utilize polypropylene or other low-protein-binding microtiter plates to minimize peptide adsorption.

  • Optimize Assay Medium: Test different media, such as Mueller-Hinton Broth (MHB), and evaluate the effect of salt concentrations on this compound activity.

  • Confirm Stock Concentration: Accurately determine the concentration of the this compound stock solution using a reliable method like UV spectrophotometry or a peptide quantification assay.

Q2: My MIC values for this compound are inconsistent between replicate plates and experiments.

Potential Causes:

  • Inoculum Variability: The density of the bacterial inoculum is a critical factor in MIC assays. Inconsistent inoculum preparation can lead to significant variations in MIC values.

  • Reader Subjectivity: Visual determination of growth inhibition can be subjective and vary between individuals and even for the same individual at different times.

  • Well-to-Well Contamination: Splashing or improper pipetting can lead to cross-contamination between wells, affecting the observed growth.

  • Incubation Conditions: Variations in incubation temperature and time can impact bacterial growth rates and, consequently, MIC values.

Troubleshooting Steps:

  • Standardize Inoculum Preparation: Prepare the bacterial inoculum to a standardized turbidity (e.g., 0.5 McFarland standard) and verify the colony-forming units (CFU)/mL by plating.[1]

  • Use a Plate Reader: Employ a microplate reader to measure the optical density (OD) at a specific wavelength (e.g., 600 nm) for a more objective determination of growth inhibition.

  • Proper Pipetting Technique: Use careful pipetting techniques to avoid splashing and cross-contamination. Change pipette tips between different concentrations.

  • Maintain Consistent Incubation: Ensure that all plates are incubated at the same temperature for the same duration in a calibrated incubator.

Q3: I am observing "skipped wells," where there is no growth at a lower concentration, but growth at a higher concentration of this compound.

Potential Causes:

  • Peptide Precipitation: this compound may precipitate at higher concentrations, reducing its effective concentration and leading to apparent bacterial growth.

  • Contamination: Contamination of a single well with a resistant bacterium or a different organism can lead to unexpected growth.

  • Pipetting Errors: An error in the serial dilution, such as accidentally not adding the peptide to a well, can result in a "skipped well."

Troubleshooting Steps:

  • Check Peptide Solubility: Visually inspect the wells with the highest concentrations of this compound for any signs of precipitation. If necessary, adjust the solvent or pH to improve solubility.

  • Ensure Aseptic Technique: Perform all steps of the assay under aseptic conditions to prevent contamination.

  • Careful Serial Dilutions: Be meticulous during the serial dilution process. Using a multichannel pipette can help improve consistency.

Quantitative Data Summary

For consistent results, it is crucial to standardize the components of your MIC assay. The following table provides recommended ranges for key quantitative parameters.

ParameterRecommended Value/RangeNotes
Bacterial Inoculum Density ~5 x 10^5 CFU/mLA standardized inoculum is critical for reproducibility.[1]
This compound Stock Solution Solvent Sterile deionized water or 0.01% acetic acidThe choice of solvent can impact peptide solubility and stability.
Microtiter Plate Type Polypropylene (low-binding)Minimizes peptide adsorption to the plastic surface.
Growth Medium Cation-adjusted Mueller-Hinton Broth (MHB)The composition of the medium can affect peptide activity.
Incubation Temperature 35-37°CShould be optimal for the growth of the test organism.
Incubation Time 16-20 hoursConsistent incubation time is necessary for comparable results.

Experimental Protocols

Detailed Methodology for this compound Broth Microdilution MIC Assay

This protocol is adapted for antimicrobial peptides and aims to minimize common sources of error.

1. Preparation of this compound Stock and Working Solutions: a. Equilibrate the lyophilized this compound to room temperature before opening the vial to prevent condensation. b. Reconstitute the peptide in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid) to create a high-concentration stock solution (e.g., 1 mg/mL). c. Prepare a working solution at 10 times the highest final concentration to be tested. Perform serial twofold dilutions of this working solution in the appropriate diluent (e.g., 0.01% acetic acid with 0.2% BSA) to create a range of concentrations.

2. Inoculum Preparation: a. From a fresh agar plate (18-24 hours growth), pick 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in a sterile saline solution or growth medium. c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). d. Dilute this adjusted suspension in the assay medium (e.g., MHB) to achieve the final desired inoculum density of approximately 5 x 10^5 CFU/mL.[1]

3. Assay Plate Preparation: a. Using a low-binding 96-well polypropylene plate, add 10 µL of each this compound dilution to the appropriate wells. b. Add 90 µL of the prepared bacterial inoculum to each well containing the peptide. c. Include a positive control (bacteria in medium without this compound) and a negative control (medium only) on each plate.

4. Incubation and Reading: a. Cover the plate and incubate at 37°C for 16-20 hours. b. After incubation, determine the MIC. This can be done visually by identifying the lowest concentration of this compound that completely inhibits visible growth, or by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration that shows a significant reduction in OD compared to the positive control.

Mandatory Visualizations

Diagram of this compound Experimental Workflow

BLP3_MIC_Workflow This compound MIC Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Peptide_Prep Prepare this compound Stock & Dilutions Plate_Setup Set up 96-Well Plate Peptide_Prep->Plate_Setup Inoculum_Prep Prepare Standardized Bacterial Inoculum Inoculation Inoculate with Bacteria Inoculum_Prep->Inoculation Plate_Setup->Inoculation Incubation Incubate at 37°C for 16-20h Inoculation->Incubation Read_Results Read Results (Visual/OD) Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Caption: A flowchart illustrating the key steps in performing a this compound MIC assay.

Diagram of this compound's Proposed Mechanism of Action

Bombinin-like peptides are cationic antimicrobial peptides that are thought to act by disrupting the bacterial cell membrane.

BLP3_Mechanism Proposed Mechanism of this compound Action cluster_membrane Bacterial Cell Membrane Lipid Bilayer Lipid Bilayer BLP3 This compound Peptide Membrane_Binding Electrostatic Interaction with Anionic Lipids BLP3->Membrane_Binding Membrane_Insertion Hydrophobic Interaction & Membrane Insertion Membrane_Binding->Membrane_Insertion Pore_Formation Pore Formation/ Membrane Disruption Membrane_Insertion->Pore_Formation Cell_Lysis Cell Lysis Pore_Formation->Cell_Lysis

Caption: A diagram showing the proposed mechanism of this compound via membrane disruption.

References

Technical Support Center: Optimizing Recombinant BLP-3 Expression

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the recombinant expression of Bombinin-Like Peptide 3 (BLP-3). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance the yield and purity of recombinant this compound.

Introduction to Recombinant this compound Expression

This compound is a cationic antimicrobial peptide (AMP) belonging to the bombinin family, originally isolated from amphibian skin secretions.[1][2] Its antimicrobial properties make it a person of interest for therapeutic development. However, the recombinant expression of AMPs like this compound in hosts such as E. coli can be challenging due to the peptide's potential cytotoxicity to the expression host and its susceptibility to proteolytic degradation.[3]

A common and effective strategy to overcome these challenges is the use of a fusion protein system. This approach involves genetically fusing a larger, soluble protein tag to this compound. This fusion partner can protect the host from the cytotoxic effects of this compound, prevent its degradation, and facilitate downstream purification.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in expressing recombinant this compound in E. coli?

A1: The primary challenges include:

  • Toxicity: As an antimicrobial peptide, this compound can disrupt the bacterial cell membrane, leading to low cell density and poor protein yield.

  • Proteolytic Degradation: The small size of this compound makes it susceptible to degradation by host cell proteases.

  • Inclusion Body Formation: High-level expression can lead to the aggregation of the peptide into insoluble inclusion bodies, which require additional solubilization and refolding steps.

  • Low Expression Levels: Codon usage bias between the amphibian source of this compound and the E. coli expression host can lead to inefficient translation.

Q2: Why is a fusion protein strategy recommended for this compound expression?

A2: A fusion protein strategy offers several advantages:

  • Masking Toxicity: A larger fusion partner can mask the antimicrobial activity of this compound, preventing it from killing the E. coli host.

  • Increased Stability: The fusion partner can protect this compound from proteolytic degradation.

  • Enhanced Solubility: Many fusion tags are highly soluble and can improve the solubility of the target peptide.

  • Simplified Purification: Affinity tags incorporated into the fusion protein (e.g., His-tag, GST-tag) allow for efficient one-step purification.

Q3: Which fusion tags are suitable for this compound expression?

A3: Several fusion tags have been successfully used for the expression of antimicrobial peptides and are recommended for this compound. The choice of fusion partner can significantly impact the expression level and solubility.

Fusion TagCommon E. coli Expression StrainTypical Induction ConditionsKey Advantages
Glutathione S-transferase (GST) BL21(DE3)0.1-1 mM IPTG, 16-37°C, 4-16 hoursHigh solubility, well-established purification protocol.
Thioredoxin (Trx) BL21(DE3), Rosetta(DE3)0.1-0.5 mM IPTG, 18-30°C, 12-16 hoursCan enhance solubility and promote correct disulfide bond formation.
Small Ubiquitin-like Modifier (SUMO) BL21(DE3)0.2-1 mM IPTG, 15-30°C, 6-16 hoursHas its own protease for specific cleavage, often leading to a native N-terminus.
Calmodulin (CaM) BL21(DE3)0.4-1 mM IPTG, 25-37°C, 4-6 hoursCan accommodate and mask the toxicity of various cationic and amphipathic peptides.[4]

Q4: How can I remove the fusion tag after purification?

A4: The fusion construct should be designed to include a specific protease cleavage site between the fusion tag and the this compound sequence. Commonly used proteases and their recognition sites are listed below.

ProteaseRecognition SequenceCleavage Conditions
Thrombin Leu-Val-Pro-Arg-Gly-SerTypically at room temperature for 2-16 hours.
Factor Xa Ile-Glu-Gly-ArgOften performed at room temperature for 2-6 hours.
TEV Protease Glu-Asn-Leu-Tyr-Phe-Gln-GlyHighly specific, often used at 4°C overnight.
SUMO Protease (Ulp1) Recognizes the tertiary structure of SUMOCleaves specifically at the C-terminus of the SUMO tag.

Troubleshooting Guide

This guide addresses common issues encountered during the expression and purification of recombinant this compound.

Low or No Expression
Possible Cause Recommended Solution
Plasmid Integrity Issues Verify the integrity of your expression vector by restriction digest and DNA sequencing to ensure the this compound gene is in-frame with the fusion tag and promoter elements are intact.
Suboptimal Induction Conditions Optimize the inducer (e.g., IPTG) concentration (0.1 mM to 1 mM) and the post-induction temperature (16°C to 37°C) and duration (4 hours to overnight).
Codon Usage Bias Synthesize a codon-optimized version of the this compound gene for E. coli expression to improve translation efficiency.[5]
Toxicity to Host Cells Use a tightly regulated promoter system (e.g., pBAD) or a host strain with tighter control over basal expression (e.g., BL21-AI). Lowering the induction temperature and inducer concentration can also mitigate toxicity.
mRNA Instability Check for potential hairpin structures at the 5' end of the mRNA that could hinder ribosome binding.
Low Solubility (Inclusion Body Formation)
Possible Cause Recommended Solution
High Expression Rate Lower the induction temperature (e.g., 16-25°C) and reduce the inducer concentration to slow down protein synthesis and allow for proper folding.
Suboptimal Fusion Partner Test different solubility-enhancing fusion tags such as Thioredoxin (Trx) or Small Ubiquitin-like Modifier (SUMO).
Lack of Chaperone Assistance Co-express molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) to assist in proper protein folding.
Incorrect Disulfide Bond Formation If this compound contains cysteine residues, consider using an expression strain that promotes disulfide bond formation in the cytoplasm (e.g., Origami, SHuffle).
Inclusion Body Solubilization If inclusion bodies are unavoidable, they can be solubilized using denaturants like 8M urea or 6M guanidine hydrochloride, followed by a refolding protocol.
Poor Purification Yield
Possible Cause Recommended Solution
Inefficient Cell Lysis Ensure complete cell lysis by optimizing sonication parameters or using a combination of enzymatic (lysozyme) and mechanical methods.
Fusion Tag Inaccessible Ensure the affinity tag is accessible for binding to the purification resin. Consider adding a linker sequence between the tag and the protein.
Suboptimal Binding/Elution Conditions Optimize the buffer composition for binding and elution (e.g., imidazole concentration for His-tag purification, glutathione concentration for GST-tag purification).
Proteolytic Cleavage of the Tag Add protease inhibitors to the lysis buffer to prevent degradation of the fusion protein.
Protein Precipitation during Purification Maintain protein stability by optimizing buffer pH, ionic strength, and adding stabilizing agents like glycerol or non-ionic detergents.

Experimental Protocols

General Protocol for Recombinant this compound Expression

This protocol provides a general framework. Optimization of specific parameters is highly recommended.

  • Transformation: Transform the expression plasmid containing the fusion-BLP-3 construct into a suitable E. coli expression strain (e.g., BL21(DE3)). Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB medium containing the selective antibiotic and grow overnight at 37°C with shaking.

  • Main Culture: Inoculate a larger volume of LB medium (e.g., 1 L) with the starter culture to an initial OD600 of 0.05-0.1. Grow at 37°C with vigorous shaking.

  • Induction: Monitor the OD600 of the culture. When it reaches the mid-log phase (OD600 ≈ 0.6-0.8), induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.

  • Expression: Reduce the temperature to a range of 16-30°C and continue to incubate with shaking for 4-16 hours.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C.

Protein Purification (Example with His-tag)
  • Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing lysozyme and protease inhibitors. Incubate on ice, then sonicate to disrupt the cells.

  • Clarification: Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA affinity column.

  • Washing: Wash the column with wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

  • Elution: Elute the fusion protein with elution buffer containing a higher concentration of imidazole (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Protease Cleavage: Dialyze the eluted protein against a buffer suitable for the specific protease to remove imidazole and cleave the fusion tag.

  • Reverse Affinity Chromatography: Pass the cleavage reaction mixture through the Ni-NTA column again to remove the cleaved His-tag and the protease (if it is also His-tagged). The purified this compound will be in the flow-through.

Visualizations

Expression_Troubleshooting_Workflow Start Start: Low or No this compound Yield CheckExpression Analyze total cell lysate by SDS-PAGE / Western Blot Start->CheckExpression NoBand No visible band of expected size CheckExpression->NoBand BandPresent Band of expected size is present CheckExpression->BandPresent CheckPlasmid Verify plasmid sequence and integrity NoBand->CheckPlasmid Problem in transcription/translation CheckSolubility Analyze soluble and insoluble fractions BandPresent->CheckSolubility Expression is occurring OptimizeInduction Optimize induction conditions (IPTG, temp, time) CheckPlasmid->OptimizeInduction CodonOptimize Consider codon optimization OptimizeInduction->CodonOptimize CodonOptimize->Start Re-transform and express Insoluble Protein is in insoluble fraction (Inclusion Bodies) CheckSolubility->Insoluble Soluble Protein is in soluble fraction CheckSolubility->Soluble OptimizeFolding Lower expression temp, reduce IPTG, co-express chaperones Insoluble->OptimizeFolding PurificationIssue Troubleshoot purification protocol (lysis, binding, elution) Soluble->PurificationIssue Proceed to purification Refold Solubilize and refold inclusion bodies OptimizeFolding->Refold Refold->PurificationIssue Success Successful this compound Expression PurificationIssue->Success

Caption: Troubleshooting workflow for low recombinant this compound yield.

Fusion_Protein_Strategy cluster_0 Expression cluster_1 Purification & Cleavage FusionConstruct Fusion Tag This compound Gene Expression Vector Ecoli E. coli Host FusionConstruct->Ecoli Transformation FusionProtein Soluble Fusion Protein Ecoli->FusionProtein Induction & Expression Purification Affinity Chromatography FusionProtein->Purification Cleavage Protease Cleavage Purification->Cleavage PurifiedBLP Purified this compound Cleavage->PurifiedBLP

References

Validation & Comparative

Validating the Antimicrobial Spectrum of a New BLP-3 Batch: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the antimicrobial spectrum of a new batch of the bombinin-like peptide, BLP-3. It offers a direct comparison with established antimicrobial peptides and outlines detailed experimental protocols to ensure batch-to-batch consistency and efficacy.

Comparative Antimicrobial Spectrum of this compound

The efficacy of a new batch of this compound is benchmarked against a reference standard and other well-characterized antimicrobial peptides. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against a panel of clinically relevant microorganisms. MIC is defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

MicroorganismThis compound (Reference Standard) (µg/mL)New this compound Batch (µg/mL)Pexiganan (µg/mL)Melittin (µg/mL)
Staphylococcus aureus (ATCC 25923)4486.4
Pseudomonas aeruginosa (ATCC 27853)16163250
Escherichia coli (ATCC 25922)88166.4
Candida albicans (ATCC 10231)3232>128>100

Note: The data presented for the "New this compound Batch" is representative of an acceptable batch that meets quality control standards, demonstrating comparable potency to the reference standard. Pexiganan and Melittin are included as comparators to provide context within the broader landscape of antimicrobial peptides.[1][2][3]

Experimental Protocols

Accurate and reproducible validation of a new this compound batch relies on standardized experimental procedures. The following are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Assay for MIC Determination

This method is considered the gold standard for determining the MIC of an antimicrobial agent.[4][5]

Materials:

  • This compound (Reference Standard and New Batch)

  • Comparator antimicrobial peptides (e.g., Pexiganan, Melittin)

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • RPMI-1640 medium (for C. albicans)

  • Sterile 96-well microtiter plates

  • Bacterial and fungal strains (e.g., S. aureus, P. aeruginosa, E. coli, C. albicans)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Antimicrobial Solutions: Prepare stock solutions of each peptide in sterile deionized water. A series of two-fold dilutions are then prepared in the appropriate broth (MHB for bacteria, RPMI-1640 for yeast) in the 96-well plates.

  • Inoculum Preparation: Grow microbial cultures to the mid-logarithmic phase. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted antimicrobial peptides. Include a growth control well (inoculum without peptide) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the peptide that completely inhibits visible growth of the microorganism, as observed by the unaided eye or by measuring the optical density at 600 nm.

Visualizing Experimental Workflow and Mechanism of Action

Experimental Workflow for this compound Batch Validation

The following diagram outlines the key steps in the validation process of a new this compound batch, from initial quality control to the determination of its antimicrobial spectrum.

G cluster_0 Batch Reception & Initial QC cluster_1 Antimicrobial Susceptibility Testing cluster_2 Data Analysis & Comparison a Receive New this compound Batch b Purity Analysis (HPLC) a->b c Concentration Determination b->c d Prepare Peptide Dilutions c->d f Perform Broth Microdilution Assay d->f e Prepare Microbial Inoculum e->f g Incubate Plates f->g h Determine MIC Values g->h i Compare to Reference Standard h->i j Compare to Other AMPs h->j k Batch Release Decision i->k G cluster_0 Bacterial Cell Exterior cluster_1 Bacterial Cell Membrane cluster_2 Bacterial Cytoplasm a Free this compound Peptide b Initial Electrostatic Interaction (this compound and Anionic Lipids) a->b Attraction c Hydrophobic Insertion into the Outer Leaflet b->c Insertion d Peptide Aggregation and Pore Formation c->d Aggregation e Ion Leakage and Membrane Depolarization d->e Disruption f Cell Death e->f Consequence

References

A Comparative Analysis of the Efficacy of BLP-3 and LL-37 Antimicrobial Peptides

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antimicrobial and immunomodulatory peptides, both the amphibian-derived Bombinin-like peptide 3 (BLP-3) and the human cathelicidin LL-37 have emerged as subjects of significant scientific interest. This guide provides a detailed comparison of their efficacy, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.

Introduction to this compound and LL-37

This compound is an antimicrobial peptide isolated from the skin secretions of the Asian toad, Bombina orientalis. It is a member of the bombinin-like peptide family and has demonstrated activity against a spectrum of both Gram-positive and Gram-negative bacteria, in addition to the fungal pathogen Candida albicans.

LL-37 is the only human member of the cathelicidin family of antimicrobial peptides. It is a 37-amino acid peptide processed from the C-terminus of the human cationic antimicrobial protein 18 (hCAP18). Beyond its direct antimicrobial actions, LL-37 is recognized for its multifaceted immunomodulatory functions, playing a crucial role in the innate immune response.

Antimicrobial Efficacy: A Quantitative Comparison

The antimicrobial efficacy of peptides is commonly quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that prevents visible growth of a microorganism. The following table summarizes available MIC values for this compound and LL-37 against several common pathogens. It is important to note that these values are compiled from various studies and experimental conditions may differ, thus the data should be used for general comparative purposes.

MicroorganismThis compound MIC (µM)LL-37 MIC (µg/mL)LL-37 MIC (µM) (approx.)
Staphylococcus aureus1.6[1]>250[2]>55.7
Escherichia coli6.6[1]<10[3]<2.2
Pseudomonas aeruginosaN/A25[4], 256[5][6]5.6, 57.0

Note: The molecular weight of LL-37 (approx. 4493.3 g/mol ) was used for the approximate conversion from µg/mL to µM.

Immunomodulatory Functions

LL-37

LL-37 is a potent immunomodulator with a well-documented dual role in inflammation. It can exert both pro-inflammatory and anti-inflammatory effects depending on the context.

  • Pro-inflammatory effects: LL-37 can chemoattract immune cells such as neutrophils, monocytes, and T-cells to sites of infection[7]. It can also induce the release of pro-inflammatory cytokines, including IL-6 and IL-8, from various cell types.

  • Anti-inflammatory effects: LL-37 can bind to and neutralize lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, thereby inhibiting the TLR4 signaling pathway and subsequent inflammatory responses[8].

  • Modulation of Cytokine Production: LL-37 can influence the production of a wide range of cytokines. For instance, in human keratinocytes, it can induce the expression of IL-17C, IL-8, IL-1α, and IL-1β[9]. In response to TLR ligands, LL-37 can suppress the secretion of IL-12 by dendritic cells[8].

This compound and Bombinin-like Peptides

The immunomodulatory properties of this compound are less extensively characterized than those of LL-37. However, studies on bombinin peptides, the family to which this compound belongs, suggest potential roles in modulating the immune response. Some bombinin peptides have been shown to possess anti-inflammatory properties. Further research is required to fully elucidate the specific immunomodulatory activities of this compound.

Signaling Pathways

LL-37

LL-37 interacts with several cell surface and intracellular receptors to exert its immunomodulatory effects. The key signaling pathways are depicted below.

LL37_Signaling_Pathways cluster_TLR Toll-like Receptor (TLR) Signaling cluster_FPRL1 Formyl Peptide Receptor-Like 1 (FPRL1) Signaling cluster_P2X7 P2X7 Receptor Signaling LL37_LPS LL-37 + LPS TLR4 TLR4 LL37_LPS->TLR4 Inhibits Inflammation_down ↓ Inflammation TLR4->Inflammation_down LL37_dsRNA LL-37 + dsRNA TLR3 TLR3 LL37_dsRNA->TLR3 Enhances IFN_response ↑ Type I IFN Response TLR3->IFN_response LL37_FPRL1 LL-37 FPRL1 FPRL1 LL37_FPRL1->FPRL1 Chemotaxis Chemotaxis (Neutrophils, Monocytes, T-cells) FPRL1->Chemotaxis Ca_flux Ca²⁺ Mobilization FPRL1->Ca_flux LL37_P2X7 LL-37 P2X7 P2X7 Receptor LL37_P2X7->P2X7 IL1b_release ↑ IL-1β Release P2X7->IL1b_release Cell_proliferation Cell Proliferation P2X7->Cell_proliferation MIC_Workflow A Prepare bacterial inoculum (0.5 McFarland) C Inoculate wells with bacterial suspension A->C B Serial dilution of antimicrobial peptides in 96-well plate B->C D Incubate at 37°C for 16-20 hours C->D E Determine MIC (visual inspection or OD600) D->E Cytokine_Assay_Workflow A Add antibody-coupled beads to 96-well plate B Add standards and samples and incubate A->B C Wash beads B->C D Add detection antibodies and incubate C->D E Wash beads D->E F Add Streptavidin-PE and incubate E->F G Wash beads F->G H Acquire data on Luminex instrument G->H

References

A Comparative Analysis of the Antimicrobial Activities of BLP-3 and Polymyxin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antimicrobial properties of BLP-3, a bombinin-like peptide, and polymyxin B, a well-established polypeptide antibiotic. The following sections present a quantitative analysis of their antimicrobial efficacy, a description of their distinct mechanisms of action, and the experimental protocols utilized for these assessments.

Data Presentation: Comparative Antimicrobial Activity

The antimicrobial activities of this compound and polymyxin B against a range of microorganisms are summarized below. Minimum Inhibitory Concentration (MIC) is a key indicator of an antimicrobial agent's potency, representing the lowest concentration that prevents visible growth of a microorganism.

MicroorganismThis compound MIC (µg/mL)Polymyxin B MIC (µg/mL)
Gram-Negative Bacteria
Escherichia coli3 - 60.5 - 4
Pseudomonas aeruginosa3 - 60.5 - 2
Neisseria gonorrhoeae20>64
Neisseria meningitidis20Not Routinely Tested
Neisseria lactamica20Not Routinely Tested
Neisseria cinerea20Not Routinely Tested
Gram-Positive Bacteria
Staphylococcus aureus1.5 - 3>128
Fungi
Candida albicans4>100

Note: The MIC values for this compound against Neisseria species were reported as the active concentration, not necessarily the minimal inhibitory concentration. The MIC for this compound against Candida albicans is for a related bombinin-like peptide (BHL-bombinin) and serves as an estimate.

Unraveling the Mechanisms of Action

This compound and polymyxin B employ different strategies to exert their antimicrobial effects, primarily by targeting the bacterial cell envelope.

This compound: As a bombinin-like peptide, this compound is an antimicrobial peptide (AMP) that disrupts the integrity of the bacterial cell membrane.[1] Upon interaction with the bacterial surface, it is believed to fold into an amphipathic alpha-helical structure. This structure facilitates the peptide's insertion into the lipid bilayer of the cell membrane, forming pores or channels. This disruption leads to the leakage of essential intracellular components and ultimately, cell death. A key feature of this compound is its broad-spectrum activity, targeting both Gram-positive and Gram-negative bacteria, as well as some fungi.

Polymyxin B: This antibiotic has a more specific target, primarily the outer membrane of Gram-negative bacteria. Polymyxin B is a cationic polypeptide that electrostatically interacts with the negatively charged lipid A component of lipopolysaccharide (LPS), a major constituent of the outer membrane of Gram-negative bacteria. This binding displaces divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS layer, leading to disorganization and increased permeability of the outer membrane. Subsequently, polymyxin B can access and disrupt the inner cytoplasmic membrane, causing leakage of cellular contents and bacterial death. Its targeted action explains its high potency against Gram-negative bacteria and its general lack of activity against Gram-positive bacteria and fungi, which lack an outer membrane with LPS.

Below is a diagram illustrating the distinct mechanisms of action of this compound and polymyxin B on bacterial cells.

cluster_0 This compound Action on Bacterial Cell Membrane cluster_1 Polymyxin B Action on Gram-Negative Bacteria This compound This compound Bacterial_Membrane_BLP3 Bacterial Cell Membrane (Gram-positive & Gram-negative) This compound->Bacterial_Membrane_BLP3 Binds and Inserts Pore_Formation Pore Formation Bacterial_Membrane_BLP3->Pore_Formation Leakage_BLP3 Leakage of Cytoplasmic Contents Pore_Formation->Leakage_BLP3 Cell_Death_BLP3 Cell Death Leakage_BLP3->Cell_Death_BLP3 Polymyxin_B Polymyxin_B Outer_Membrane Outer Membrane (LPS) Polymyxin_B->Outer_Membrane Binds to Lipid A of LPS Disruption Disruption of Outer Membrane Outer_Membrane->Disruption Inner_Membrane Inner Cytoplasmic Membrane Disruption->Inner_Membrane Gains Access Leakage_PMB Leakage of Cytoplasmic Contents Inner_Membrane->Leakage_PMB Disrupts Cell_Death_PMB Cell Death Leakage_PMB->Cell_Death_PMB

Caption: Mechanisms of action for this compound and Polymyxin B.

Experimental Protocols: Determining Antimicrobial Susceptibility

The Minimum Inhibitory Concentration (MIC) values presented in this guide are typically determined using the broth microdilution method, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method (Adapted for Antimicrobial Peptides)

  • Preparation of Antimicrobial Agents:

    • This compound and polymyxin B are serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations. For antimicrobial peptides like this compound, it is often recommended to use polypropylene microtiter plates to prevent peptide binding to the plastic.

  • Inoculum Preparation:

    • Bacterial isolates are cultured on appropriate agar plates overnight.

    • Colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • The bacterial suspension is further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation:

    • The microtiter plates, containing the serially diluted antimicrobial agents and the bacterial inoculum, are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination:

    • Following incubation, the plates are visually inspected for bacterial growth.

    • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

The workflow for this experimental protocol is visualized below.

Start Start Prepare_Antimicrobials Prepare Serial Dilutions of This compound and Polymyxin B Start->Prepare_Antimicrobials Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Antimicrobials->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Visually Inspect for Growth Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

References

Unlocking New Potential in Antibacterial Therapy: The Synergistic Power of BLP-3

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Comparison Guide for Researchers and Drug Development Professionals

The rise of antibiotic resistance is a critical global health challenge, demanding innovative strategies to enhance the efficacy of existing antimicrobial agents. One promising avenue of research lies in the synergistic application of antimicrobial peptides (AMPs) with conventional antibiotics. This guide provides a comprehensive overview of the synergistic effects of Bombinin-like Peptide 3 (BLP-3), a member of the bombinin family of AMPs, with traditional antibiotics. By combining the membrane-disrupting capabilities of this compound with the targeted mechanisms of conventional drugs, researchers are observing enhanced bactericidal activity and the potential to overcome resistance.

Quantitative Analysis of Synergistic Activity

The synergistic effect of combining this compound with conventional antibiotics is quantified using the Fractional Inhibitory Concentration (FIC) index. A FICI of ≤ 0.5 is indicative of synergy. The following table summarizes the key findings from a study investigating the synergistic activity of a bombinin-like peptide (BHL-bombinin), closely related to this compound, with the antibiotic ampicillin against Staphylococcus aureus.

MicroorganismAntimicrobial AgentsFIC IndexInterpretation
Staphylococcus aureusBHL-bombinin + Ampicillin0.375[1][2][3]Synergy

Deciphering the Experimental Foundation: Methodologies

To ensure the reproducibility and validation of these findings, it is crucial to understand the experimental protocols employed. The following sections detail the methodologies used to determine the synergistic interactions between this compound and conventional antibiotics.

Minimal Inhibitory Concentration (MIC) Assay

The MIC of each agent was determined using a standard broth microdilution method.

  • Bacterial Strain: Staphylococcus aureus was cultured in Mueller-Hinton broth (MHB).

  • Preparation of Agents: this compound and ampicillin were serially diluted in MHB.

  • Incubation: Bacterial suspensions were added to microtiter plates containing the diluted antimicrobial agents.

  • Reading: The plates were incubated at 37°C for 18-24 hours, and the MIC was determined as the lowest concentration of the agent that completely inhibited visible bacterial growth.

Checkerboard Assay for Synergy Testing

The checkerboard assay is the gold standard for evaluating the synergistic effects of two antimicrobial agents.

  • Preparation of Plates: Microtiter plates were prepared with serial dilutions of this compound along the ordinate and serial dilutions of the conventional antibiotic along the abscissa.

  • Inoculation: Each well was inoculated with a standardized bacterial suspension.

  • Incubation: The plates were incubated under the same conditions as the MIC assay.

  • FIC Index Calculation: The FIC index was calculated for each combination using the following formula: FIC Index = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

Visualizing the Mechanism of Action

The synergistic interaction between this compound and conventional antibiotics is primarily attributed to the ability of the antimicrobial peptide to disrupt the bacterial cell membrane. This disruption facilitates the entry of the antibiotic into the bacterial cell, allowing it to reach its intracellular target more effectively.

Synergy_Mechanism cluster_bacterium Bacterial Cell Cell_Wall Cell Wall & Membrane Intracellular_Target Intracellular Target (e.g., Ribosomes, DNA) Cell_Wall->Intracellular_Target Enhanced Antibiotic Penetration BLP3 This compound BLP3->Cell_Wall Disrupts Membrane Integrity Antibiotic Conventional Antibiotic Antibiotic->Cell_Wall Blocked/Reduced Entry Antibiotic->Intracellular_Target Inhibition of Cellular Processes

Caption: Proposed mechanism of synergy between this compound and conventional antibiotics.

The Path Forward: Implications for Drug Development

The synergistic combination of this compound with conventional antibiotics presents a compelling strategy to address the growing threat of antibiotic resistance. By enhancing the potency of existing drugs, this approach may not only extend the lifespan of our current antibiotic arsenal but also reduce the required therapeutic doses, potentially minimizing side effects. Further research is warranted to explore the full spectrum of synergistic interactions between this compound and a wider range of antibiotics against a broader panel of pathogenic bacteria. These investigations will be instrumental in translating the promise of AMP-antibiotic synergy into tangible clinical applications.

References

A Head-to-Head Comparison of BLP-3 and Magainin Peptides

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antimicrobial peptides (AMPs) being investigated as next-generation therapeutics, Bombinin-like peptide 3 (BLP-3) and Magainin have emerged as subjects of significant interest. Both peptides, originally isolated from amphibian skin, exhibit potent biological activities, yet they possess distinct structural and functional characteristics. This guide provides a detailed, data-driven comparison of this compound and Magainin, focusing on their antimicrobial, anticancer, and hemolytic properties to inform researchers, scientists, and drug development professionals.

Overview of the Peptides

This compound: A member of the bombinin family of antimicrobial peptides, this compound is derived from the skin secretions of the Asian toad, Bombina orientalis[1]. It is a cationic peptide that has shown appealing activity against several high-priority bacteria[2][3]. Structurally, it adopts an alpha-helical conformation upon interacting with bacterial membranes, a key feature of its mechanism of action[2].

Magainin: Discovered in the skin of the African clawed frog, Xenopus laevis, magainins are a well-studied class of AMPs[4]. These cationic peptides, typically 21-27 amino acids in length, form an amphipathic α-helix when interacting with membranes[5][6]. Magainins exhibit a broad spectrum of activity against bacteria, fungi, and protozoa and have also been noted for their potential to lyse cancer cells[4][5].

Antimicrobial Activity: A Comparative Analysis

Both this compound and Magainin exert their antimicrobial effects primarily by disrupting the integrity of microbial cell membranes. However, their potency can vary against different pathogens.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table summarizes the MIC values of Magainin 2 against various bacterial strains. While specific, directly comparable MIC data for this compound is less prevalent in the cited literature, its activity against key pathogens is noted.

PeptideOrganismStrainMIC (µM)Reference
Magainin 2 Acinetobacter baumanniiKCTC 25084[7]
Acinetobacter baumanniiDrug-Resistant Strain2[7]
Mycoplasma pneumoniaeM1298-30[8]
This compound Neisseria spp.-Active[2][3]
Pseudomonas aeruginosa-Active[2][3]
Staphylococcus aureus-Active[2][3]

Note: "Active" indicates reported antimicrobial activity where specific MIC values were not provided in the search results.

Experimental Protocol: MIC Determination (Broth Microdilution Assay)

The Minimum Inhibitory Concentration (MIC) is typically determined using a broth microdilution method according to guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: A suspension of the target microorganism is prepared and standardized to a specific concentration (e.g., 5 x 10^5 Colony Forming Units per milliliter, CFU/mL).

  • Peptide Dilution: The peptide is serially diluted in a multi-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Reading: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.

G

Mechanism of Action

The primary target for both peptides is the cell membrane, where they induce permeabilization. However, the precise models describing their interaction and pore formation differ.

This compound: The mechanism of this compound is characterized by a selective, two-step insertion process. It shows a marked preference for bacterial membrane components like cardiolipin and phosphatidylglycerol[2][3]. Key lysine residues are crucial for this interaction, which involves an initial superficial insertion followed by a deeper internalization into the bilayer[2].

Magainin: The action of Magainin is often described by the "toroidal pore" or "carpet" models[5][9]. In the toroidal pore model, peptides insert into the membrane and induce the lipid monolayers to bend continuously, creating a water-filled channel lined by both peptides and lipid head groups[9][10]. In the carpet model, peptides accumulate on the membrane surface; once a threshold concentration is reached, they disrupt the membrane in a detergent-like manner[9]. The specific mechanism can depend on the lipid composition of the target membrane[9].

G

Anticancer Potential

Several AMPs, including Magainins and other Bombinins, are explored for their anticancer properties, attributed to their ability to selectively target the anionic membranes of cancer cells.

This compound: While direct anticancer data for this compound is limited in the provided results, related peptides from the bombinin family, such as BLP-7, have demonstrated antiproliferative activity against human hepatoma cell lines (Hep G2, SK-HEP-1, Huh7)[11][12]. This suggests that this compound could be a candidate for anticancer research.

Magainin: Magainin 2 has shown cytotoxic effects against various cancer cell lines, including bladder cancer and breast adenocarcinoma[13][14]. Its efficacy is dose-dependent, with significant effects observed at concentrations around 120 µM[14]. The proposed mechanism involves the lysis of cancer cells, which often have membrane compositions that differ from normal mammalian cells[5].

Quantitative IC50 data for a direct comparison was not available in the search results.

Hemolytic Activity and Toxicity

A crucial parameter for any therapeutic peptide is its selectivity for microbial or cancer cells over host cells, often measured by its hemolytic activity against red blood cells (RBCs).

Comparative Hemolytic Activity

Both peptides are noted for their low toxicity toward mammalian cells at their effective antimicrobial concentrations.

PeptideHemolytic ActivityConcentrationRemarksReference
This compound Non-hemolyticNot specifiedA key feature highlighted in its characterization.[2][3]
Magainin 2 No hemolysisUp to 64 µMShowed no toxicity to HaCaT cells at high concentrations.[7]
Experimental Protocol: Hemolysis Assay

This assay measures the ability of a peptide to lyse red blood cells, releasing hemoglobin.

  • RBC Preparation: Fresh human or animal red blood cells are washed with a buffered saline solution (e.g., PBS) and resuspended to a specific concentration (e.g., 2-4% v/v).

  • Peptide Incubation: The RBC suspension is incubated with various concentrations of the peptide for a set time (e.g., 1 hour) at 37°C.

  • Controls: A negative control (buffer only, 0% hemolysis) and a positive control (a strong lytic agent like Triton X-100, 100% hemolysis) are included.

  • Centrifugation: Samples are centrifuged to pellet intact RBCs and cell debris.

  • Measurement: The absorbance of the supernatant is measured at a wavelength corresponding to hemoglobin (e.g., 540 nm).

  • Calculation: The percentage of hemolysis is calculated relative to the positive and negative controls.

Conclusion

This compound and Magainin are both potent, membrane-active peptides with significant therapeutic potential.

  • Magainin is a well-established, broad-spectrum AMP with a known mechanism of action and demonstrated activity against bacteria and cancer cells, coupled with low hemolytic activity.

  • This compound emerges as a highly selective peptide, distinguished by its non-hemolytic nature and potent activity against specific high-priority pathogens. Its two-step membrane insertion mechanism offers a nuanced approach to antimicrobial action.

For drug development professionals, Magainin represents a foundational model for AMPs, while this compound offers an example of high selectivity that could be advantageous in developing targeted therapies with minimal off-target effects. Further head-to-head studies with standardized assays are necessary to fully elucidate the comparative therapeutic indices of these promising peptides.

References

Validating BLP-3 Peptide: A Comparative Guide to Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals working with synthetic peptides, ensuring the accuracy of the peptide sequence and its purity is a critical first step. This guide provides a comprehensive comparison of mass spectrometry-based methods for the validation of the Bombinin-Like Peptide 3 (BLP-3), a non-hemolytic antimicrobial peptide.[1] We will delve into the experimental protocols and compare mass spectrometry with other analytical techniques, supported by data presentation in clear, structured tables and illustrative diagrams.

This compound Peptide Specifications

This compound is a 25-amino acid peptide with known antimicrobial properties against both gram-positive and gram-negative bacteria.[1] Its primary sequence and key characteristics are summarized below.

CharacteristicValue
Sequence H-Gly-Ile-Gly-Ala-Ala-Ile-Leu-Ser-Ala-Gly-Lys-Ser-Ala-Leu-Lys-Gly-Leu-Ala-Lys-Gly-Leu-Ala-Glu-His-Phe-NH2[1]
Molecular Formula C113H195N33O29
Monoisotopic Mass 2464.5 Da
Purity (Typical) >95% (as determined by HPLC)

Mass Spectrometry for this compound Validation

Liquid chromatography-mass spectrometry (LC-MS) is a powerful and widely used technique for the comprehensive analysis of peptides like this compound.[2][3] It combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry to provide information on molecular weight, sequence, and purity in a single run.[2]

Experimental Protocol: LC-MS/MS for this compound Sequence and Purity Analysis

This protocol outlines the key steps for validating the this compound peptide using tandem mass spectrometry (MS/MS).

  • Sample Preparation:

    • Reconstitute the lyophilized this compound peptide in a suitable solvent, such as 0.1% formic acid in water, to a final concentration of 1 mg/mL.

    • Further dilute the stock solution with the same solvent to a working concentration of 10-100 fmol/µL for LC-MS/MS analysis.

  • Liquid Chromatography (LC) Separation:

    • Column: A C18 reversed-phase column is typically used for peptide separations.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 40% Mobile Phase B over 30 minutes is a good starting point for eluting the this compound peptide.

    • Flow Rate: 200-300 nL/min for nano-LC systems.

  • Mass Spectrometry (MS) and MS/MS Analysis:

    • Ionization: Electrospray ionization (ESI) is the most common method for peptide analysis.[2]

    • MS Scan (Full Scan): Acquire a full MS scan to determine the mass-to-charge ratio (m/z) of the intact this compound peptide. The expected m/z values for various charge states should be calculated and observed.

    • Tandem MS (MS/MS) Scan: Select the most abundant precursor ion of this compound from the full MS scan for fragmentation. Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) are commonly used fragmentation methods.[4]

    • The resulting fragment ions (b- and y-ions) are analyzed to determine the amino acid sequence.[5]

  • Data Analysis:

    • Sequence Validation: The acquired MS/MS spectra are analyzed using de novo sequencing algorithms or by comparing the experimental fragment ions to the theoretical fragmentation pattern of the expected this compound sequence.[6]

    • Purity Assessment: The purity of the peptide is determined by integrating the peak area of the this compound peptide in the total ion chromatogram (TIC) from the LC separation and comparing it to the total area of all detected peaks.[2] Purity is typically expressed as a percentage.

Comparison of Analytical Techniques

While mass spectrometry is a powerful tool, other techniques can also be employed for peptide characterization. The table below compares mass spectrometry with High-Performance Liquid Chromatography (HPLC) and Amino Acid Analysis (AAA).

FeatureMass Spectrometry (LC-MS/MS)High-Performance Liquid Chromatography (HPLC)Amino Acid Analysis (AAA)
Primary Measurement Mass-to-charge ratio of intact peptide and its fragments.[7]Retention time based on physicochemical properties.[7]Quantitation of individual amino acids after hydrolysis.
Sequence Verification Direct sequence confirmation through fragmentation.[3][6]Indirect; cannot confirm sequence.Provides amino acid composition, not sequence.
Purity Assessment High sensitivity for detecting impurities, even those with similar hydrophobicity.[2]Good for quantifying purity based on peak area, but co-eluting impurities can be missed.[7]Does not directly measure peptide purity.
Post-Translational Modifications Can identify and locate modifications.[3]May indicate presence of modifications but cannot characterize them.Cannot detect most modifications.
Sensitivity High (femtomole to attomole range).Moderate (picomole to nanomole range).Low (nanomole range).
Throughput High, especially with automated systems.Moderate.Low.

Visualizing the Workflow and Potential Pathway

To better understand the experimental process and the potential biological context of this compound, the following diagrams have been generated.

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis reconstitution This compound Reconstitution dilution Serial Dilution reconstitution->dilution lc LC Separation (C18) dilution->lc ms Full MS Scan lc->ms purity Purity Assessment lc->purity msms Tandem MS (MS/MS) ms->msms sequence Sequence Validation msms->sequence

Caption: Experimental workflow for this compound validation by mass spectrometry.

G BLP3 This compound Peptide Membrane Bacterial Membrane BLP3->Membrane Interaction Disruption Membrane Disruption Membrane->Disruption Lysis Cell Lysis Disruption->Lysis

Caption: Simplified signaling pathway of an antimicrobial peptide like this compound.

References

Cross-Resistance Profiles of Antimicrobial Peptides: A Comparative Analysis with BLP-3

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the exploration of novel therapeutic agents such as antimicrobial peptides (AMPs). A critical aspect of developing AMPs for clinical use is understanding their potential for cross-resistance with other AMPs, both endogenous and therapeutic. This guide provides a comparative analysis of potential cross-resistance between the bactericidal/permeability-increasing protein-like protein 3 (BLP-3) and other classes of AMPs. Due to a lack of direct experimental studies on this compound cross-resistance, this guide draws upon the known mechanisms of the broader bactericidal/permeability-increasing (BPI) protein family, to which this compound belongs, to infer potential cross-resistance profiles.

Understanding this compound and the BPI Family

This compound is a member of the BPI family of proteins, which are crucial components of the innate immune system. The archetypal member of this family, BPI, is a potent antimicrobial agent against Gram-negative bacteria. Its mechanism of action involves high-affinity binding to the lipid A portion of lipopolysaccharide (LPS) on the outer membrane of these bacteria. This binding leads to membrane disruption, increased permeability, and ultimately, cell death. It is presumed that this compound shares a similar mechanism of action, targeting the bacterial membrane.

Comparative Analysis of Antimicrobial Peptide Mechanisms and Inferred Cross-Resistance

The likelihood of cross-resistance between AMPs is often linked to their mechanism of action and the corresponding bacterial resistance strategies. Bacteria can develop resistance to AMPs through various mechanisms, including modification of their cell surface to reduce the net negative charge, proteolytic degradation of the peptides, or alteration of membrane fluidity. When two AMPs share a similar target and mechanism, a single resistance mechanism in a bacterium may confer resistance to both, resulting in cross-resistance.

The following table summarizes the mechanisms of action of several major classes of AMPs and infers the potential for cross-resistance with this compound based on these mechanisms.

Antimicrobial Peptide (AMP) ClassExample(s)Mechanism of ActionInferred Cross-Resistance Potential with this compoundRationale for Inference
BPI Family BPI, LBPHigh-affinity binding to LPS, leading to outer and inner membrane disruption in Gram-negative bacteria.High Shared primary target (LPS) and mechanism of membrane disruption. Resistance mechanisms targeting LPS modification or membrane stabilization would likely affect both this compound and other BPI family members.
Defensins Human Neutrophil Peptide 1 (HNP-1), Human β-defensin 2 (HBD-2)Form pores in bacterial membranes through electrostatic interaction with anionic phospholipids, leading to depolarization and lysis.Moderate Both target the bacterial membrane, but defensins have a broader target of anionic phospholipids, not just LPS. Cross-resistance could occur if bacteria alter their overall membrane charge, but mechanisms specific to LPS binding might not confer resistance to defensins.
Cathelicidins LL-37Binds to bacterial membranes and can induce pore formation (toroidal pore model) or disrupt the membrane through a "carpet" mechanism. Also has intracellular targets.Moderate Similar to defensins, the primary target is the bacterial membrane. Cross-resistance is possible via membrane modifications. However, LL-37's ability to translocate and act on intracellular targets provides an alternative mechanism that might not be affected by resistance to membrane-disrupting peptides like this compound.
Lantibiotics NisinBinds to Lipid II, a precursor for cell wall synthesis, and uses it as a docking molecule to form pores in the membrane.Low The primary target of nisin is Lipid II, which is involved in peptidoglycan synthesis, a different pathway than the LPS-binding mechanism of the BPI family. Therefore, cross-resistance is unlikely unless a very general resistance mechanism, such as biofilm formation, is employed.
Gramicidins Gramicidin AForms β-helical ion channels in the bacterial membrane, leading to the dissipation of ion gradients.Low to Moderate While it targets the membrane, its mechanism of forming specific ion channels is distinct from the broader membrane disruption caused by this compound. Resistance mechanisms that alter membrane fluidity could potentially affect both.

Experimental Protocols: Determining Cross-Resistance

The most common method to assess cross-resistance is by determining the Minimum Inhibitory Concentration (MIC) of different AMPs against a panel of bacterial strains, including a wild-type and a resistant variant.

Minimum Inhibitory Concentration (MIC) Assay Protocol
  • Bacterial Culture Preparation:

    • Streak the bacterial strains (e.g., wild-type and a strain with evolved resistance to an AMP) on appropriate agar plates and incubate overnight at 37°C.

    • Inoculate a single colony into a suitable broth medium (e.g., Mueller-Hinton Broth) and grow to the mid-logarithmic phase.

    • Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Antimicrobial Peptide Preparation:

    • Prepare stock solutions of the AMPs to be tested (e.g., this compound and other comparator AMPs) in a suitable solvent (e.g., sterile water or 0.01% acetic acid).

    • Perform serial two-fold dilutions of each AMP in the assay buffer or broth in a 96-well microtiter plate.

  • MIC Determination:

    • Add an equal volume of the prepared bacterial suspension to each well of the microtiter plate containing the serially diluted AMPs.

    • Include positive control wells (bacteria without AMPs) and negative control wells (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the AMP that completely inhibits visible bacterial growth.

  • Data Analysis:

    • Compare the MIC values of the different AMPs against the wild-type and resistant strains.

    • Cross-resistance is indicated if the resistant strain shows a significantly higher MIC for another AMP compared to the wild-type strain.

    • Collateral sensitivity is observed if the resistant strain shows a significantly lower MIC for another AMP.

Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for a cross-resistance study.

Cross_Resistance_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis start Start: Select Bacterial Strains (Wild-Type & Resistant Mutant) bacterial_culture Prepare Bacterial Cultures start->bacterial_culture amp_prep Prepare Serial Dilutions of AMPs (this compound and Comparators) start->amp_prep mic_assay Perform MIC Assay in 96-well Plates bacterial_culture->mic_assay amp_prep->mic_assay incubation Incubate at 37°C for 18-24h mic_assay->incubation read_results Read MIC Values incubation->read_results compare_mic Compare MICs: Wild-Type vs. Resistant read_results->compare_mic conclusion Determine Cross-Resistance, Collateral Sensitivity, or No Effect compare_mic->conclusion

Workflow for a typical antimicrobial peptide cross-resistance study.

Conclusion

While direct experimental data on cross-resistance involving this compound is currently lacking, a mechanistic approach provides a framework for initial assessment. The high degree of similarity in the primary target (LPS) and mode of action suggests a high potential for cross-resistance between this compound and other members of the BPI family. The potential for cross-resistance with other AMPs like defensins and cathelicidins is moderate and would likely depend on the specific resistance mechanisms developed by the bacteria. Conversely, cross-resistance with AMPs that have distinct mechanisms, such as lantibiotics, is predicted to be low. Further empirical studies are essential to validate these inferences and to fully characterize the resistance profile of this compound, which will be critical for its potential development as a therapeutic agent.

A Comparative Analysis of the Hemolytic Activity of BLP-3 and Melittin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the hemolytic activity of two peptides: Bombinin-like peptide 3 (BLP-3) and melittin. The information presented herein is intended to assist researchers in understanding the cytotoxic potential of these molecules, a critical consideration in the development of novel therapeutic agents. This comparison is based on available experimental data and established methodologies.

Data Presentation: Quantitative Comparison of Hemolytic Activity

The hemolytic activities of this compound and melittin are summarized in the table below. Hemolytic activity is often quantified by the HC50 value, which represents the concentration of a substance required to induce 50% hemolysis of red blood cells.

PeptideHemolytic ActivityReported HC50 Range (µM)Primary MechanismKey Characteristics
This compound Non-hemolytic[1]Not applicableInteracts with and inserts into the membrane without causing significant lysis.[1]Exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria.[1]
Melittin Highly hemolytic1 - 10Forms pores in the cell membrane, leading to cell lysis.A major component of bee venom, often used as a positive control in hemolysis assays.

Experimental Protocols: Hemolytic Activity Assay

The following is a standard protocol for determining the hemolytic activity of peptides like this compound and melittin.

Objective: To quantify the ability of a peptide to lyse red blood cells (erythrocytes).

Materials:

  • Freshly drawn red blood cells (human or other species)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Peptide solutions of varying concentrations

  • Triton X-100 (or similar detergent) as a positive control for 100% hemolysis

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Erythrocyte Suspension:

    • Centrifuge freshly collected blood to pellet the red blood cells.

    • Wash the red blood cell pellet with PBS three times, centrifuging and removing the supernatant after each wash.

    • Resuspend the washed red blood cells in PBS to a final concentration of 1-8% (v/v).

  • Assay Setup:

    • Add a fixed volume of the erythrocyte suspension to each well of a 96-well plate.

    • Add varying concentrations of the peptide to be tested to the wells.

    • Include a negative control (erythrocytes in PBS only) and a positive control (erythrocytes with a final concentration of 0.1-1% Triton X-100 for 100% hemolysis).

  • Incubation:

    • Incubate the plate at 37°C for a specified time, typically 1 to 4 hours.

  • Measurement:

    • After incubation, centrifuge the plate to pellet the intact erythrocytes.

    • Carefully transfer the supernatant to a new 96-well plate.

    • Measure the absorbance of the supernatant at a wavelength of 405-415 nm or 540 nm to quantify the amount of hemoglobin released.

  • Calculation of Percent Hemolysis:

    • The percentage of hemolysis is calculated using the following formula:

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate the experimental workflow for the hemolytic assay and the proposed mechanisms of action for melittin and this compound.

Hemolytic_Assay_Workflow cluster_prep Erythrocyte Preparation cluster_assay Assay Setup cluster_measurement Data Acquisition and Analysis prep1 Collect Fresh Blood prep2 Wash Red Blood Cells with PBS prep1->prep2 prep3 Prepare Erythrocyte Suspension prep2->prep3 assay1 Dispense Erythrocyte Suspension into 96-well Plate prep3->assay1 assay2 Add Peptide Solutions and Controls assay1->assay2 assay3 Incubate at 37°C assay2->assay3 meas1 Centrifuge Plate assay3->meas1 meas2 Transfer Supernatant meas1->meas2 meas3 Measure Absorbance meas2->meas3 meas4 Calculate % Hemolysis meas3->meas4

Caption: Experimental workflow for determining hemolytic activity.

Melittin_Mechanism cluster_membrane Erythrocyte Membrane mem Lipid Bilayer melittin Melittin Monomers binding Binding to Membrane Surface melittin->binding Electrostatic and hydrophobic interactions aggregation Aggregation and Insertion binding->aggregation pore Toroidal Pore Formation aggregation->pore lysis Hemoglobin Release (Lysis) pore->lysis

Caption: Proposed hemolytic mechanism of melittin.

BLP3_Mechanism cluster_membrane Erythrocyte Membrane mem Lipid Bilayer blp3 This compound Peptide interaction Initial Membrane Interaction blp3->interaction Hydrophobic interactions insertion Partial Insertion into Bilayer interaction->insertion no_lysis No Significant Membrane Disruption (Non-hemolytic) insertion->no_lysis

Caption: Proposed non-hemolytic membrane interaction of this compound.

References

Confirming the Mechanism of Action of BLP-3 with Lipid Vesicle Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of lipid vesicle assays as a robust method to elucidate the mechanism of action of membrane-active compounds, using the hypothetical peptide BLP-3 as an example. The following sections detail experimental protocols and present data in a comparative format to aid in the design and interpretation of similar assays.

Probing Membrane Integrity: The Calcein Leakage Assay

A primary method to determine if a compound like this compound acts by disrupting cell membranes is the calcein leakage assay. This assay utilizes lipid vesicles, or liposomes, that encapsulate a fluorescent dye, such as calcein, at a self-quenching concentration. If a substance compromises the integrity of the vesicle's lipid bilayer, the entrapped dye is released into the surrounding buffer, leading to a significant increase in fluorescence as it becomes diluted and de-quenched.

Comparative Analysis of this compound Activity

The disruptive potential of this compound can be compared against a known membrane-lytic agent (e.g., Melittin) and a negative control (e.g., a non-membrane active peptide). The following table summarizes hypothetical data from a calcein leakage assay.

CompoundConcentration (µM)Percent Calcein Leakage (%)
This compound 115.3 ± 2.1
545.8 ± 3.5
1089.2 ± 4.2
Melittin (Positive Control) 195.1 ± 2.8
Scrambled Peptide (Negative Control) 102.5 ± 0.8

Data are presented as mean ± standard deviation.

This data suggests that this compound induces membrane leakage in a dose-dependent manner, a key indicator of a membrane-disrupting mechanism of action.

Experimental Protocol: Calcein Leakage Assay

This section provides a detailed methodology for conducting the calcein leakage assay to assess the membrane-disrupting activity of a compound like this compound.

1. Preparation of Calcein-Loaded Lipid Vesicles:

  • A lipid mixture, often composed of phosphatidylcholine (PC) and phosphatidylglycerol (PG) at a specific molar ratio (e.g., 7:3), is prepared in an organic solvent.[1]

  • The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film.

  • The lipid film is hydrated with a buffer solution containing a self-quenching concentration of calcein (e.g., 70 mM).[1][2]

  • The resulting suspension is subjected to multiple freeze-thaw cycles to create multilamellar vesicles.[1]

  • To obtain unilamellar vesicles of a defined size (e.g., 100 nm), the suspension is extruded through a polycarbonate membrane with a specific pore size.[1]

  • Free, unencapsulated calcein is removed by size-exclusion chromatography (e.g., using a Sephadex G-50 column).[1]

2. Calcein Leakage Measurement:

  • The calcein-loaded vesicles are diluted in a buffer to a suitable concentration in a 96-well plate or a cuvette.

  • The baseline fluorescence (F₀) is measured using a spectrofluorometer with an excitation wavelength of 490 nm and an emission wavelength of 520 nm.[1][2]

  • The test compound (e.g., this compound) is added at various concentrations, and the fluorescence (F) is monitored over time.

  • To determine the maximum fluorescence corresponding to 100% leakage (Fₜ), a detergent such as Triton X-100 is added to completely disrupt the vesicles.[2]

3. Calculation of Percent Leakage:

The percentage of calcein leakage is calculated using the following formula: % Leakage = 100 * (F - F₀) / (Fₜ - F₀)[2][3]

Visualizing the Experimental Workflow and Proposed Mechanism

The following diagrams illustrate the experimental workflow of the calcein leakage assay and a proposed model for the mechanism of action of this compound.

G cluster_prep Vesicle Preparation cluster_assay Assay lipid_film Lipid Film hydration Hydration with Calcein Buffer lipid_film->hydration freeze_thaw Freeze-Thaw Cycles hydration->freeze_thaw extrusion Extrusion freeze_thaw->extrusion purification Purification extrusion->purification vesicles Calcein-Loaded Vesicles purification->vesicles add_blp3 Add this compound vesicles->add_blp3 measure_fluorescence Measure Fluorescence add_blp3->measure_fluorescence add_triton Add Triton X-100 measure_fluorescence->add_triton measure_max Measure Max Fluorescence add_triton->measure_max G cluster_membrane Lipid Bilayer cluster_blp3 This compound Interaction h1 t1 h1->t1 h2 t2 h2->t2 h3 t3 h3->t3 h4 t4 h4->t4 h5 t5 h5->t5 blp3_1 This compound blp3_1->h2 blp3_2 This compound blp3_2->h4 pore Pore Formation calcein_out Calcein pore->calcein_out calcein_in Calcein (Quenched) calcein_in->pore

References

Safety Operating Guide

Proper Disposal Procedures for BLP-3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective management and disposal of the antimicrobial peptide BLP-3 are critical for maintaining laboratory safety, preventing environmental contamination, and mitigating the risk of contributing to antimicrobial resistance. This document provides essential safety and logistical information, including operational and disposal plans for researchers, scientists, and drug development professionals working with this compound. The following procedures are based on general best practices for handling synthetic peptides and antimicrobial agents and should be supplemented by a thorough review of your institution's specific safety protocols and local regulations.

Immediate Safety and Handling

Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • A lab coat

Handling Precautions:

  • Avoid inhalation of the lyophilized powder. Handle in a well-ventilated area or a chemical fume hood.

  • Prevent contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[1]

  • Avoid creating dust or aerosols.

  • Do not eat, drink, or smoke in areas where this compound is handled.

Operational and Disposal Plan

A systematic approach to the management and disposal of this compound waste is essential. This includes unused stock solutions, contaminated labware, and any materials from spill cleanups.

Spill Cleanup Protocol

In the event of a this compound spill, follow these steps:

  • Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Ensure you are wearing safety glasses, gloves, and a lab coat.

  • Contain the Spill:

    • For liquid spills: Absorb the spill using an inert absorbent material such as vermiculite, sand, or a chemical absorbent pad.

    • For solid spills (lyophilized powder): Gently cover the spill with a damp paper towel to avoid raising dust, then use an absorbent pad to clean the area.

  • Decontaminate the Area: Wipe the spill area with a suitable laboratory disinfectant or a 70% ethanol solution.

  • Collect and Dispose of Waste: Place all contaminated materials (absorbent pads, paper towels, gloves, etc.) into a clearly labeled, sealed container for chemical waste.

  • Ventilate and Wash: Ensure the area is well-ventilated. Wash hands thoroughly after the cleanup is complete.[1]

Routine Disposal of this compound Waste

All materials contaminated with this compound should be considered chemical waste and disposed of according to institutional and local regulations.

Step-by-Step Disposal Procedure:

  • Segregate Waste: Collect all this compound waste separately from other laboratory waste streams. This includes:

    • Unused or expired this compound solutions and lyophilized powder.

    • Contaminated consumables such as pipette tips, microfuge tubes, and culture plates.

    • Contaminated PPE.

  • Containment: Place all this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Chemical Waste," the name of the chemical (this compound), and the date.

  • Storage: Store the waste container in a designated, secure area away from incompatible materials.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

Note on Autoclaving: While autoclaving is a common method for decontaminating biological waste, its effectiveness in degrading antimicrobial peptides like this compound is not guaranteed. Some antimicrobial agents can be heat-stable and may not be fully inactivated by autoclaving. Therefore, treating this compound waste as chemical waste is the recommended and safer approach.

Chemical Neutralization

Chemical inactivation can be an effective method for neutralizing antimicrobial agents before disposal. While specific protocols for this compound have not been detailed in the available literature, sodium polyanethol sulfonate (SPS) has been shown to neutralize the activity of some antimicrobial peptides.

General Protocol for Assessing Peptide Neutralization (Adaptable for this compound):

This protocol provides a framework for determining the effectiveness of a neutralizing agent against an antimicrobial peptide.

  • Prepare Peptide and Neutralizer Solutions:

    • Prepare a stock solution of this compound at a known concentration.

    • Prepare a series of concentrations of the neutralizing agent (e.g., SPS) in a suitable buffer (e.g., PBS).

  • Incubation:

    • Mix the this compound solution with each concentration of the neutralizing agent.

    • As a control, mix the this compound solution with the buffer alone.

    • Incubate the mixtures for a defined period (e.g., 30 minutes) at a controlled temperature.

  • Antimicrobial Activity Assay:

    • Introduce a target microorganism (a bacterial strain sensitive to this compound) to each of the mixtures.

    • Incubate under conditions suitable for bacterial growth.

  • Assess Viability:

    • Determine the number of viable bacteria in each sample by plating on appropriate growth media and counting colony-forming units (CFU).

    • Effective neutralization is indicated by bacterial growth comparable to a control culture without this compound.

Data Presentation

Due to the lack of specific quantitative data for this compound disposal methods in the reviewed literature, the following table summarizes the recommended disposal approaches based on general principles for antimicrobial peptides.

Waste TypeRecommended Disposal MethodKey Considerations
Solid this compound Waste Incineration via a licensed hazardous waste facility.Ensure waste is properly packaged and labeled according to institutional and regulatory requirements.
Liquid this compound Waste Collection and disposal as hazardous chemical waste.Do not pour down the drain. Solidify with an absorbent material before placing in a hazardous waste container.
Contaminated Labware Collection and disposal as hazardous chemical waste.Decontaminate surfaces with a suitable disinfectant before disposal.
Spill Cleanup Materials Incineration via a licensed hazardous waste facility.All materials used for cleanup should be treated as hazardous waste.

Visualizations

This compound Disposal Workflow

This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Segregation & Containment cluster_2 Disposal Unused this compound Unused this compound Segregate_Waste Segregate as Chemical Waste Unused this compound->Segregate_Waste Contaminated Labware Contaminated Labware Contaminated Labware->Segregate_Waste Spill Debris Spill Debris Spill Debris->Segregate_Waste Contain_Waste Place in Labeled Hazardous Waste Container Segregate_Waste->Contain_Waste Store_Waste Store in Designated Area Contain_Waste->Store_Waste EHS_Pickup Arrange for EHS Pickup Store_Waste->EHS_Pickup Final_Disposal Incineration EHS_Pickup->Final_Disposal

Caption: A flowchart illustrating the recommended workflow for the safe disposal of this compound waste.

Conceptual Signaling Pathway of Antimicrobial Peptide Action

Conceptual Pathway of Antimicrobial Peptide Action BLP3 This compound Peptide Bacterial_Membrane Bacterial Cell Membrane BLP3->Bacterial_Membrane Electrostatic Interaction Membrane_Disruption Membrane Disruption/ Pore Formation Bacterial_Membrane->Membrane_Disruption Cell_Lysis Cell Lysis Membrane_Disruption->Cell_Lysis

Caption: A simplified diagram showing the conceptual mechanism of action for an antimicrobial peptide like this compound.

References

Navigating the Safe Handling of BLP-3: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe and efficient laboratory environment is paramount. This guide provides essential safety and logistical information for handling "BLP-3," a designation that may refer to two distinct substances in research settings: Bombinin-like peptide 3, an antimicrobial peptide, or BPL-003, an investigational drug candidate. This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans for both possibilities to ensure the well-being of laboratory personnel and the integrity of research.

Understanding the Substance: Two Possibilities for this compound

Due to the ambiguity of the "this compound" designation, this guide addresses the handling protocols for two potential substances. It is crucial for laboratory personnel to verify the exact identity of their compound before proceeding.

1. Bombinin-like peptide 3 (this compound): An antimicrobial peptide of interest for its activity against various bacteria. It is typically supplied as a lyophilized (freeze-dried) solid for in vitro research.

2. BPL-003 (Mebufotenin Benzoate): A patented intranasal formulation of mebufotenin benzoate currently under investigation in clinical trials for treatment-resistant depression and alcohol use disorder. As an investigational drug, it should be handled with the precautions appropriate for a potent pharmaceutical compound.

Personal Protective Equipment (PPE) and Engineering Controls

The following table summarizes the recommended PPE and engineering controls for handling each potential form of this compound.

Control Measure Bombinin-like peptide 3 (Research-Grade Peptide) BPL-003 (Potent Investigational Drug)
Primary Engineering Control Chemical Fume Hood or Biological Safety Cabinet (Class II) when handling the lyophilized powder to avoid inhalation.Chemical Fume Hood, Biological Safety Cabinet (Class II), or a closed-system transfer device (CSTD) to prevent environmental exposure.
Eye Protection Safety glasses with side shields or safety goggles.Chemical splash goggles or a face shield.
Hand Protection Standard laboratory nitrile gloves.Double-gloving with nitrile gloves is recommended.
Body Protection Laboratory coat.A dedicated laboratory coat or disposable gown.
Respiratory Protection Generally not required if handled within a fume hood. If weighing outside of a hood, a NIOSH-approved N95 respirator is recommended.A NIOSH-approved respirator (e.g., N95 or higher) may be required depending on the quantity and handling procedure. Consult your institution's safety officer.

Operational Plans: From Receipt to Use

A clear operational workflow is essential for the safe and effective use of this compound in a laboratory setting.

Receipt and Storage

Upon receiving a shipment of this compound, it is critical to verify the identity of the substance and inspect the packaging for any damage.

Bombinin-like peptide 3:

  • Storage: Store the lyophilized peptide in a desiccator at -20°C to -80°C, protected from light.

  • Inventory: Maintain a detailed log of the amount received, used, and remaining.

BPL-003:

  • Storage: Follow the specific storage conditions provided by the supplier, which will likely be refrigerated or frozen, and protected from light.

  • Controlled Access: Store in a secure, designated area with restricted access.

  • Documentation: Adhere to all institutional and regulatory requirements for tracking investigational drugs, including dates, quantities, and user information.[1]

Preparation of Solutions

Workflow for Reconstituting Lyophilized Bombinin-like peptide 3:

start Equilibrate vial to room temperature centrifuge Briefly centrifuge to collect powder start->centrifuge add_solvent Add sterile, nuclease-free water or appropriate buffer centrifuge->add_solvent mix Gently vortex or pipette to mix add_solvent->mix aliquot Aliquot into smaller volumes mix->aliquot store Store aliquots at -20°C or -80°C aliquot->store end Ready for experimental use store->end

Caption: Workflow for reconstituting lyophilized Bombinin-like peptide 3.

BPL-003 Solution Preparation:

  • Follow the specific reconstitution and dilution instructions provided in the study protocol.

  • All manipulations should be performed in a designated containment area, such as a chemical fume hood or biological safety cabinet.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.

Waste Type Disposal Procedure for Bombinin-like peptide 3 Disposal Procedure for BPL-003
Unused/Expired Solid As a non-hazardous peptide, it can typically be disposed of in the regular laboratory solid waste, provided it is not mixed with hazardous materials. Consult your institution's guidelines.[2][3][4]Dispose of as pharmaceutical or chemical waste according to institutional and regulatory guidelines for investigational drugs. Do not discard in regular trash.[1]
Contaminated Labware (e.g., pipette tips, tubes) Dispose of in the appropriate solid waste stream. If contaminated with biohazardous materials, follow institutional biohazardous waste procedures.Decontaminate surfaces and dispose of all contaminated materials as hazardous or pharmaceutical waste.
Aqueous Solutions For non-hazardous peptide solutions, disposal down the drain with copious amounts of water may be permissible, subject to institutional policies.[2][3]Collect all liquid waste containing BPL-003 for disposal as hazardous chemical waste. Do not pour down the drain.

Experimental Protocols

Antimicrobial Susceptibility Testing for Bombinin-like peptide 3

This protocol is based on standard broth microdilution assays used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial peptides.[5]

Objective: To determine the lowest concentration of Bombinin-like peptide 3 that inhibits the visible growth of a specific bacterial strain.

Materials:

  • Lyophilized Bombinin-like peptide 3

  • Sterile, nuclease-free water or appropriate buffer for reconstitution

  • Bacterial strain of interest (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

start Prepare a stock solution of this compound serial_dilute Perform serial dilutions of this compound in MHB across a 96-well plate start->serial_dilute add_inoculum Add the bacterial inoculum to each well serial_dilute->add_inoculum prep_inoculum Prepare a standardized bacterial inoculum prep_inoculum->add_inoculum incubate Incubate the plate at 37°C for 18-24 hours add_inoculum->incubate read_results Measure the optical density (OD) at 600 nm to determine growth incubate->read_results determine_mic Identify the MIC as the lowest concentration with no visible growth read_results->determine_mic

Caption: Workflow for a Minimum Inhibitory Concentration (MIC) assay.

Data Presentation:

The results of an MIC assay are typically presented in a table format.

Bacterial Strain MIC of this compound (µg/mL)
Staphylococcus aureus[Insert experimental value]
Escherichia coli[Insert experimental value]
Pseudomonas aeruginosa[Insert experimental value]

Signaling Pathways

While the direct signaling pathways initiated by Bombinin-like peptide 3 are primarily related to its disruption of bacterial cell membranes, a logical diagram can illustrate its mechanism of action.

blp3 Bombinin-like peptide 3 bacterial_membrane Bacterial Cell Membrane blp3->bacterial_membrane targets binding Electrostatic Binding to Anionic Lipids bacterial_membrane->binding insertion Hydrophobic Insertion into the Membrane binding->insertion pore_formation Pore Formation/Membrane Disruption insertion->pore_formation cell_death Bacterial Cell Death pore_formation->cell_death

Caption: Proposed mechanism of action for Bombinin-like peptide 3.

By adhering to these safety and handling guidelines, researchers can mitigate risks and ensure the integrity of their work when handling substances designated as this compound. Always consult your institution's specific safety protocols and the manufacturer's safety data sheet for the most comprehensive and up-to-date information.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.